molecular formula C6H4Cl2OS B158969 3-Acetyl-2,5-dichlorothiophene CAS No. 36157-40-1

3-Acetyl-2,5-dichlorothiophene

Cat. No.: B158969
CAS No.: 36157-40-1
M. Wt: 195.07 g/mol
InChI Key: GYFDNIRENHZKGR-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dichlorothiophene is a high-value heterocyclic building block that offers researchers significant versatility in organic synthesis. Its strategic structure, featuring chlorine substituents and an acetyl group on the thiophene ring, creates a reactive platform amenable to various substitution and coupling reactions . The electron-withdrawing chlorine atoms modulate the ring's electronic properties, while the acetyl ketone functional group provides a handle for further transformations, including reductions, oxidations, and condensation reactions . This compound is primarily employed as a key precursor in medicinal chemistry and pharmaceutical research for the development of novel drug candidates . Its utility is demonstrated in the synthesis of chalcone derivatives, which are subsequently cyclized to produce 6-aryl-4-(2,5-dichlorothiophen-3-yl)-6H-1,3-thiazin-2-amine compounds that exhibit antimicrobial activity . Beyond pharmaceuticals, this compound serves as a critical intermediate in agrochemical research for creating advanced pesticides and herbicides . Furthermore, its unique molecular architecture makes it a promising candidate for exploration in material science, particularly in the development of organic electronic materials and specialized polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)ethanone
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InChI

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDNIRENHZKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60189724
Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
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Molecular Weight

195.07 g/mol
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CAS No.

36157-40-1
Record name 3-Acetyl-2,5-dichlorothiophene
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Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
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Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
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Record name 1-(2,5-dichloro-3-thienyl)ethan-1-one
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Record name 3-Acetyl-2,5-dichlorothiophene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2,5-dichlorothiophene, a pivotal chemical intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of bioactive molecules such as the carbonic anhydrase inhibitor, Brinzolamide. Detailed experimental methodologies and safety information are also presented to assist researchers in its effective and safe handling and utilization.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(2,5-dichloro-3-thienyl)ethanone, is a dichlorinated thiophene derivative. The presence of two chlorine atoms and an acetyl group on the thiophene ring significantly influences its reactivity, making it a versatile building block for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 36157-40-1[2][3]
Molecular Formula C₆H₄Cl₂OS[2]
Molecular Weight 195.07 g/mol [3]
Appearance White to yellow or orange crystalline powder[4]
Melting Point 37-40 °C[5]
Boiling Point 120-122 °C at 4 mmHg[6]
Density 1.452 g/cm³[4]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Slightly soluble in water, more soluble in organic solvents like ethanol and acetone.[7]
Storage Recommended to be stored in a cool, dark place (<15°C).

Spectroscopic Data

Table 2: Spectroscopic Data Summary

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiophene ring. The exact chemical shifts are influenced by the solvent used.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon. The positions of the chlorinated carbons will be significantly affected.
Infrared (IR) Spectroscopy The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks for C-H and C-Cl bonds will also be present.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a key feature for its identification.

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene. The presence of the acetyl group and the chlorine atoms provides multiple reaction sites, making it a versatile intermediate.[1] The acetyl group can undergo reactions such as reduction, oxidation, and condensation, while the chlorine atoms can be displaced through various substitution and coupling reactions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the Friedel-Crafts acylation reaction.

Materials:

  • 2,5-Dichlorothiophene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry Carbon disulfide (CS₂)

  • Cold water

  • Anhydrous Calcium chloride (CaCl₂)

Procedure:

  • A solution of 2,5-dichlorothiophene (100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous AlCl₃ (110 mmol) and acetyl chloride (100 mmol) in dry CS₂ (80 ml).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Cold water (50 ml) is then added dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.

  • The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.

  • The solvent is evaporated to yield the solid product, this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its most notable application is in the production of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. It is also utilized in the synthesis of substituted chalcones, which have shown a range of biological activities, including antifungal and antitubercular properties.[8] Beyond pharmaceuticals, it serves as an intermediate in the agrochemical industry and in the development of organic electronic materials.[1]

Experimental Workflow: Synthesis of Brinzolamide from this compound

The synthesis of Brinzolamide from this compound is a multi-step process that highlights the utility of this intermediate. The following diagram illustrates the key transformations.

G A This compound B 3-Acetyl-2-(benzylthio)-5-chlorothiophene A->B Thiourea, Benzyl chloride C 3-Acetyl-5-chlorothiophene-2-sulfonamide B->C Oxidative chlorination, NH4OH D 3-Bromoacetyl-5-chlorothiophene-2-sulfonamide C->D Bromination E (S)-3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide D->E Asymmetric reduction F (S)-6-Chloro-3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide E->F Cyclization G Brinzolamide F->G Alkylation and further reactions

Synthetic pathway of Brinzolamide from this compound.
Experimental Protocol: Synthesis of Chalcones

The Claisen-Schmidt condensation is a common method for synthesizing chalcones from this compound.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl aldehyde

  • Methanol

  • Potassium hydroxide (KOH) or other suitable base

Procedure:

  • A mixture of this compound (1 equivalent) and the desired aldehyde (1 equivalent) is dissolved in methanol.

  • A catalytic amount of a strong base, such as potassium hydroxide, is added to the mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by neutralization and extraction, to isolate the chalcone product.

  • The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: Hazard and Safety Information

CategoryInformationReference(s)
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3[3]
Signal Word Warning[3]
Hazard Statements H302, H312, H332, H315, H319, H335[3]
Precautionary Statements P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338[3]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), safety glasses/goggles, and chemical-resistant gloves.[3]

It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure and reactivity allow for the synthesis of a wide range of complex and biologically active molecules. This guide provides essential technical information to support researchers and developers in leveraging the full potential of this important compound in their work. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in research and development.

References

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene is a halogenated heterocyclic ketone that serves as a critical building block in organic synthesis. Its unique substitution pattern on the thiophene ring, featuring both chloro and acetyl groups, imparts specific reactivity that makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a look into its applications, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] It is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place. The quantitative physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 36157-40-1
Molecular Formula C₆H₄Cl₂OS
Molecular Weight 195.06 g/mol
Appearance White to Yellow to Orange powder/crystalline solid
Melting Point 37-41 °C[2]
Boiling Point 120-122 °C at 4 mmHg[2]
Density 1.452 g/cm³[2]
Flash Point 113 °C (closed cup)
Purity >98.0% (GC)
Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the single proton on the thiophene ring.

  • ¹³C NMR: The spectrum should display signals for the methyl carbon, the carbonyl carbon, and the four carbons of the thiophene ring. The carbons bonded to chlorine atoms will show characteristic shifts.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong peak for the C=O (carbonyl) stretch, typically around 1660-1700 cm⁻¹, and absorptions corresponding to C-Cl bonds and the thiophene ring vibrations. The NIST WebBook and SpectraBase are resources where the IR spectrum may be available.[3][4]

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. The NIST WebBook indicates that the mass spectrum (electron ionization) is available.[3]

Chemical Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

This protocol is adapted from literature procedures.[5]

Materials:

  • 2,5-Dichlorothiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide (CS₂)

  • Cold water

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • To a stirred mixture of anhydrous AlCl₃ (1.1 equivalents) in dry CS₂, add acetyl chloride (1.0 equivalent) dropwise.

  • To this mixture, add a solution of 2,5-dichlorothiophene (1.0 equivalent) in dry CS₂ dropwise over a period of 1 hour.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction by the dropwise addition of cold water with continuous stirring for 30 minutes.

  • Separate the organic layer and wash it multiple times with water.

  • Dry the organic layer over anhydrous CaCl₂.

  • Evaporate the solvent to yield the solid product, this compound.

A typical yield for this reaction is reported to be around 80-90%.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_5_Dichlorothiophene 2,5-Dichlorothiophene Reaction Friedel-Crafts Acylation in dry CS₂ at RT, 24h 2_5_Dichlorothiophene->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Reaction Workup Quench with cold water, separation, washing, drying Reaction->Workup Product_Node This compound Workup->Product_Node

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to the reactivity of its acetyl group and the potential for substitution of the chlorine atoms. It is a key starting material in the synthesis of various pharmaceutical ingredients and other bioactive molecules.[2]

Synthesis of Chalcones via Claisen-Schmidt Condensation

The acetyl group of this compound can readily participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Dissolve this compound (1.0 equivalent) and a substituted aromatic or heteroaromatic aldehyde (1.0 equivalent) in a suitable solvent like methanol.

  • Add an aqueous solution of a base, such as potassium hydroxide (KOH), to the stirred mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into a mixture of ice and water, and then acidify with a dilute acid (e.g., HCl).

  • The precipitated solid is collected by filtration, washed with water, and then purified, typically by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Product Start_Material This compound Reaction Claisen-Schmidt Condensation at RT, 24h Start_Material->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Base Base (e.g., KOH) in Methanol Base->Reaction Workup Acidic workup and precipitation Reaction->Workup Product_Node Dichlorothiophene Chalcone Derivative Workup->Product_Node

Caption: General workflow for the synthesis of chalcones from this compound.

Intermediate in the Synthesis of Brinzolamide

This compound is a crucial starting material in the industrial synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis is a multi-step process that transforms both the acetyl and one of the chloro groups of the starting material.

Synthetic Pathway Overview for Brinzolamide:

  • Thioether Formation: Reaction of this compound with thiourea and benzyl chloride to form a thioether.

  • Oxidative Chlorination and Amination: The thioether is converted to a sulfonyl chloride, which is then reacted with ammonia to form a sulfonamide.

  • Bromination: The acetyl group is brominated to an α-bromoacetyl group.

  • Asymmetric Reduction: The ketone is asymmetrically reduced to a chiral alcohol.

  • Cyclization and Alkylation: The molecule undergoes cyclization and subsequent alkylation to yield Brinzolamide.

G A 3-Acetyl-2,5- dichlorothiophene B Thioether Intermediate A->B Thiourea, Benzyl Chloride C Sulfonamide Intermediate B->C Oxidative Chlorination, Ammonia D Bromoacetyl Intermediate C->D Bromination E Chiral Alcohol Intermediate D->E Asymmetric Reduction F Brinzolamide E->F Cyclization & Alkylation

Caption: Simplified synthetic pathway to Brinzolamide starting from this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the field of medicinal chemistry and drug development. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of complex molecules such as chalcones and the ophthalmic drug Brinzolamide. The experimental protocols outlined in this guide provide a foundation for its synthesis and further chemical transformations. As research into novel therapeutics continues, the utility of versatile intermediates like this compound is likely to expand.

References

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Acetyl-2,5-dichlorothiophene, a key chemical intermediate in the pharmaceutical and agrochemical industries.

Core Molecular Data and Physicochemical Properties

This compound, with the CAS number 36157-40-1, is an aromatic ketone derivative of thiophene.[1] Its structural and physical properties are summarized below.

IdentifierValue
IUPAC Name 1-(2,5-dichlorothiophen-3-yl)ethan-1-one[2]
Synonyms 2,5-Dichloro-3-thienyl methyl ketone[3][4]
Molecular Formula C₆H₄Cl₂OS[2][3][4][5]
Molecular Weight 195.07 g/mol [3][5]
CAS Number 36157-40-1[3][4][5][6]
SMILES String CC(=O)C1=C(Cl)SC(Cl)=C1[2]
InChI Key GYFDNIRENHZKGR-UHFFFAOYSA-N[2][3]
Physicochemical PropertyValue
Appearance White to light yellow crystalline powder[6]
Melting Point 37-40 °C[3][6]
Boiling Point 120-122 °C (at 4 mmHg)[6]
Density 1.452 g/cm³[6]
Purity Typically ≥97.5%[2]

Molecular Structure

The structure of this compound consists of a central thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an acetyl group at position 3.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[3] The following protocol is based on established literature procedures.[3]

Materials:

  • 2,5-Dichlorothiophene (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)

  • Dry Carbon disulfide (CS₂)

  • Cold water

  • Anhydrous Calcium chloride (CaCl₂)

Procedure:

  • A mixture of anhydrous AlCl₃ (1.1 eq) and acetyl chloride (1.0 eq) is prepared in dry CS₂.

  • A solution of 2,5-dichlorothiophene (1.0 eq) in dry CS₂ is added dropwise to the stirred mixture over 1 hour.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • To quench the reaction, cold water is added dropwise with continuous stirring for 30 minutes.

  • The organic layer is separated, washed multiple times with water, and dried over anhydrous CaCl₂.

  • The solvent is evaporated to yield the solid product, this compound. The reported yield for this procedure is approximately 80-90%.[3]

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound are typically performed using standard spectroscopic methods. While detailed spectra are proprietary or require database access, the use of the following techniques is well-documented:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the acetyl group. An ATR-IR spectrum is available in spectral databases.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the specific chemical shifts and coupling constants for the aromatic proton and the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[4]

Synthetic Workflow

The synthesis of this compound follows a standard electrophilic aromatic substitution pathway. The workflow from reactants to the final product is illustrated below.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 2,5-Dichlorothiophene 2,5-Dichlorothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2,5-Dichlorothiophene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl3 (Catalyst) AlCl3 (Catalyst) AlCl3 (Catalyst)->Friedel-Crafts Acylation CS2 (Solvent) CS2 (Solvent) CS2 (Solvent)->Friedel-Crafts Acylation Quench Quench with H2O Friedel-Crafts Acylation->Quench Extract Organic Layer Separation Quench->Extract Wash Wash with H2O Extract->Wash Dry Dry over CaCl2 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile building block in organic synthesis.[7] Its primary applications include serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Notably, it is a precursor for Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[3][8] It is also utilized in the development of substituted chalcones and other complex heterocyclic compounds with potential biological activities.[1][4] Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and in materials science research.[6][7]

References

synthesis of 3-Acetyl-2,5-dichlorothiophene from 2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,5-dichlorothiophene from 2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Friedel-Crafts acylation of 2,5-dichlorothiophene. This document includes detailed experimental protocols, tabulated quantitative data for starting materials and products, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

This compound is a critical building block in the synthesis of a range of biologically active molecules. Its applications include the preparation of substituted chalcones, the topical carbonic anhydrase inhibitor brinzolamide, and various thieno[3,2-e]-1,3-thiazin-4-ones.[1][2] The efficient and high-yield synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

The most common and effective method for the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction.[3][4] This reaction involves the acylation of the 2,5-dichlorothiophene ring with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.[5][6] The electron-withdrawing nature of the two chlorine atoms on the thiophene ring influences the regioselectivity of the acylation, directing the acetyl group to the 3-position.[7]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]

  • Electrophilic Attack: The π-electrons of the 2,5-dichlorothiophene ring attack the electrophilic acylium ion. The attack occurs at the 3-position, which is less deactivated by the chlorine atoms compared to the 4-position. This attack forms a resonance-stabilized carbocation intermediate (sigma complex).[7]

  • Deprotonation and Ring Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.[6]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AC Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃CO]⁺) + [AlCl₄]⁻ AC->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) DCT 2,5-Dichlorothiophene Sigma Sigma Complex (Resonance Stabilized) DCT->Sigma + [CH₃CO]⁺ Product This compound Sigma->Product + [AlCl₄]⁻ Byproducts HCl + AlCl₃

Caption: Friedel-Crafts Acylation Mechanism.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Table 1: Properties of 2,5-Dichlorothiophene (Starting Material)

PropertyValueReference(s)
CAS Number 3172-52-9[8]
Molecular Formula C₄H₂Cl₂S[8]
Molecular Weight 153.03 g/mol [8]
Appearance Colorless liquid[8]
Purity 98.00% - 99.5%[8]
Boiling Point 162 °C[9]
Density 1.442 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.562

Table 2: Properties of this compound (Product)

PropertyValueReference(s)
CAS Number 36157-40-1[5]
Molecular Formula C₆H₄Cl₂OS[5]
Molecular Weight 195.07 g/mol [5]
Appearance White to yellow crystalline powder[10]
Purity >98.0%[2][10]
Melting Point 37-40 °C[2]

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound based on established literature procedures.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,5-Dichlorothiophene153.0310015.2 g
Acetyl Chloride78.501007.9 g (7.1 mL)
Anhydrous Aluminum Chloride133.3411015.0 g
Carbon Disulfide (CS₂)76.13-105 mL (total)
Cold Water18.02-~170 mL
Anhydrous Calcium Chloride110.98-For drying

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, a mixture of anhydrous aluminum chloride (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in 80 mL of dry carbon disulfide is prepared.

  • Addition of Reactant: A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in 25 mL of dry carbon disulfide is added dropwise to the stirred mixture over a period of 1 hour.

  • Reaction: The reaction mixture is stirred at room temperature (approx. 20 °C) for 24 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of 50 mL of cold water while stirring continuously for 30 minutes.

  • Work-up: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a small portion of carbon disulfide. The combined organic layers are washed four times with 30 mL portions of water.

  • Drying and Isolation: The organic layer is dried over anhydrous calcium chloride. The solvent is then removed by evaporation under reduced pressure to yield a solid product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: 80-90%[5]

Experimental_Workflow start Start setup Prepare AlCl₃ and Acetyl Chloride in CS₂ start->setup addition Add 2,5-Dichlorothiophene solution dropwise (1 hr) setup->addition react Stir at Room Temperature for 24 hours addition->react quench Quench with cold water (30 min) react->quench separate Separate Organic Layer quench->separate wash Wash with Water (4x) separate->wash dry Dry over Anhydrous CaCl₂ wash->dry evaporate Evaporate Solvent dry->evaporate product Obtain Solid Product (this compound) evaporate->product end End product->end

References

An In-depth Technical Guide to the Regioselectivity of Friedel-Crafts Acylation on Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of acyl groups onto aromatic rings. Thiophene, an important heterocyclic scaffold in medicinal chemistry and materials science, readily undergoes this reaction. However, the introduction of multiple substituents, such as chlorine atoms, significantly influences the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. This technical guide provides a comprehensive analysis of the regioselectivity of Friedel-Crafts acylation on various dichlorothiophene isomers. Understanding the directing effects of the chlorine substituents is crucial for the rational design and synthesis of novel thiophene-based compounds with desired substitution patterns for applications in drug discovery and development.

General Principles of Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on a substituted aromatic ring is governed by the electronic and steric properties of the existing substituents. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. They are typically ortho- and para-directing.

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and reactivity. With the exception of halogens, they are generally meta-directing.

Chlorine, being a halogen, presents a unique case. It is a deactivating group due to its inductive electron-withdrawing effect (-I effect), yet it is ortho- and para-directing because of its ability to donate a lone pair of electrons through resonance (+M effect). When two chlorine atoms are present on the thiophene ring, their combined directing effects, along with steric hindrance, determine the position of acylation.

Friedel-Crafts Acylation of Dichlorothiophene Isomers

The regioselectivity of Friedel-Crafts acylation has been investigated for various dichlorothiophene isomers. The outcomes are summarized below, with quantitative data presented in structured tables and detailed experimental protocols provided for key reactions.

2,5-Dichlorothiophene

The Friedel-Crafts acylation of 2,5-dichlorothiophene proceeds with high regioselectivity, yielding the 3-acyl derivative as the major product. The two chlorine atoms at the 2- and 5-positions deactivate the ring towards electrophilic attack. However, the lone pairs on the chlorine atoms can stabilize the intermediate carbocation (arenium ion) formed during substitution at the adjacent 3- and 4-positions through resonance. Due to the symmetry of the molecule, positions 3 and 4 are equivalent.

Table 1: Regioselectivity of Friedel-Crafts Acetylation of 2,5-Dichlorothiophene

Acylating AgentCatalystSolventTemperature (°C)ProductYield (%)Reference
Acetyl chlorideAlCl₃Carbon disulfide203-Acetyl-2,5-dichlorothiophene80-90[1]

Materials:

  • 2,5-Dichlorothiophene (15.2 g, 100 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 110 mmol)

  • Acetyl chloride (7.9 g, 100 mmol)

  • Dry Carbon Disulfide (CS₂) (105 ml total)

  • Cold water

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • To a stirred mixture of anhydrous AlCl₃ in dry CS₂ (80 ml), a solution of acetyl chloride in dry CS₂ is added.

  • A solution of 2,5-dichlorothiophene in dry CS₂ (25 ml) is then added dropwise to the stirred mixture over a period of 1 hour.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, cold water (50 ml) is added dropwise to the reaction with continuous stirring for 30 minutes to quench the reaction.

  • The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.

  • The solvent is evaporated to yield the solid product, this compound.

Logical Relationship Diagram for Acylation of 2,5-Dichlorothiophene

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 2_5_Dichlorothiophene 2,5-Dichlorothiophene Friedel_Crafts_Acylation Friedel-Crafts Acylation 2_5_Dichlorothiophene->Friedel_Crafts_Acylation Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) 3_Acyl_Product 3-Acyl-2,5-dichlorothiophene Friedel_Crafts_Acylation->3_Acyl_Product Regioselective Substitution at C3 Acylium_Ion->Friedel_Crafts_Acylation Electrophilic Attack

Caption: Workflow for the Friedel-Crafts acylation of 2,5-dichlorothiophene.

2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene

Detailed experimental data on the Friedel-Crafts acylation of 2,3-, 2,4-, and 3,4-dichlorothiophene is less readily available in the public domain compared to the 2,5-isomer. However, the regioselectivity can be predicted based on the established principles of electrophilic aromatic substitution on substituted thiophenes.

  • 2,3-Dichlorothiophene: The 5-position is the most likely site of acylation. The chlorine at the 2-position directs ortho and para (to the 3- and 5-positions), while the chlorine at the 3-position directs to the 2-, 4-, and 5-positions. The 5-position is electronically favored by both chlorine atoms and is sterically the most accessible.

  • 2,4-Dichlorothiophene: Acylation is expected to occur primarily at the 5-position. The chlorine at the 2-position directs to the 3- and 5-positions, and the chlorine at the 4-position directs to the 3- and 5-positions. The 5-position is electronically activated by both chlorine atoms and is sterically unhindered.

  • 3,4-Dichlorothiophene: The 2- and 5-positions are equivalent and are the most probable sites for acylation. The chlorine atoms at the 3- and 4-positions will direct incoming electrophiles to the adjacent alpha-positions (2- and 5-positions).

Signaling Pathway Diagram for Regioselectivity

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Outcome Dichlorothiophene Dichlorothiophene Isomer Electronic_Effects Electronic Effects (-I, +M of Cl) Dichlorothiophene->Electronic_Effects Steric_Hindrance Steric Hindrance Dichlorothiophene->Steric_Hindrance Acylium_Ion Acylium Ion [R-C=O]+ Regioselectivity Regioselectivity of Acylation Acylium_Ion->Regioselectivity Electronic_Effects->Regioselectivity Steric_Hindrance->Regioselectivity Product_Distribution Product Distribution Regioselectivity->Product_Distribution

Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation on dichlorothiophenes.

Conclusion

The regioselectivity of Friedel-Crafts acylation on dichlorothiophenes is a predictable outcome based on the interplay of the electronic and steric effects of the chlorine substituents. For 2,5-dichlorothiophene, acylation occurs exclusively at the 3-position. For other isomers, while specific experimental data is sparse, predictions based on established principles of electrophilic aromatic substitution provide a strong indication of the likely reaction products. This understanding is invaluable for synthetic chemists in the pharmaceutical and materials science fields, enabling the targeted synthesis of complex thiophene derivatives. Further experimental investigation into the acylation of 2,3-, 2,4-, and 3,4-dichlorothiophenes would be beneficial to provide quantitative validation of these predictions.

References

In-Depth Technical Guide on the Stability and Storage of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Acetyl-2,5-dichlorothiophene (CAS No: 36157-40-1), a key intermediate in organic synthesis. Due to the absence of specific published stability studies for this compound, this document combines information from safety data sheets (SDS) from various suppliers and outlines a generalized experimental protocol for stability assessment based on industry-standard forced degradation studies.

Overview and Physicochemical Properties

This compound is a dichlorinated thiophene derivative widely used as a building block in the synthesis of more complex molecules, including chalcones and other heterocyclic compounds with potential therapeutic applications.[1][2][3] Understanding its stability is crucial for ensuring its quality, purity, and reactivity for predictable and reproducible synthetic outcomes.

Key Properties:

  • Molecular Formula: C₆H₄Cl₂OS

  • Molecular Weight: 195.07 g/mol

  • Appearance: White to yellow or orange powder/crystalline solid

  • Melting Point: 37-41 °C

  • Flash Point: 113 °C (235.4 °F) - closed cup

Stability and Storage Conditions

While sources state that this compound is stable under normal conditions, specific quantitative data from long-term or accelerated stability studies are not publicly available.[4] The primary sources of information are supplier safety data sheets, which provide general recommendations for storage to maintain the compound's integrity.

Data Presentation: Recommended Storage and Handling

The following table summarizes the recommended storage conditions and known incompatibilities for this compound.

ParameterRecommendationSource(s)
Temperature Store in a cool place. One supplier specifies room temperature, with a recommendation for <15°C for optimal storage.[5]
Atmosphere/Humidity Store in a dry, well-ventilated area. Keep container tightly closed to prevent moisture ingress.[5]
Light Store in a dark place.
Incompatible Materials Avoid strong oxidizing agents. It is also prudent to store separately from strong acids and bases.[4][6]
Storage Class Classified as Combustible Solids (Storage Class 11).

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a forced degradation (stress testing) study is required. The goal of such a study is to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines.[7][8]

Objective

To assess the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV/Vis or Diode Array)

  • LC-MS/MS system for identification of degradation products

Methodology: Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[9]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[10]

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[8]

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a calibrated oven (e.g., 70°C) for a defined period (e.g., 48 hours).[7]

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[7]

    • Analyze the stressed samples alongside a control sample protected from light.

Analytical Method

A reverse-phase HPLC method is typically developed to separate the parent compound from all generated degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A diode array detector is useful for assessing peak purity. The mass-to-charge ratio of the degradation products can be determined using LC-MS/MS to help elucidate their structures.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for conducting a stability assessment and the potential degradation pathways that could be investigated.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 40°C) start->base oxide Oxidation (e.g., 3% H2O2, RT) start->oxide photo Photolytic Stress (Solid & Solution) start->photo solid Prepare Solid Sample thermal Thermal Stress (Solid, 70°C) solid->thermal solid->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradants > threshold report Generate Stability Report: - Degradation Profile - Pathway Elucidation - Method Validation hplc->report lcms->report

Caption: Workflow for Forced Degradation Stability Assessment.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydro_prod Hydrolyzed Products (e.g., Cleavage of acetyl group or dechlorination) parent->hydro_prod H₂O / H⁺ or OH⁻ ox_prod Oxidized Products (e.g., Thiophene S-oxide) parent->ox_prod [O] photo_prod Photodegradation Products (e.g., Dimerization or rearrangement) parent->photo_prod hν (UV/Vis light)

Caption: Potential Degradation Pathways for Investigation.

References

Navigating the Solubility of 3-Acetyl-2,5-dichlorothiophene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 3-Acetyl-2,5-dichlorothiophene in common organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document provides valuable qualitative insights drawn from structurally analogous compounds and presents a detailed experimental protocol to empower researchers to determine precise solubility parameters.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This guide addresses the current information gap by consolidating available data, providing context through related compounds, and offering a robust methodology for in-house solubility determination.

Solubility Profile: An Analog-Based Approach

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in the scientific literature. However, by examining structurally similar compounds such as 2-acetylthiophene and 3-acetylthiophene, we can infer a likely solubility profile. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit favorable solubility in polar organic solvents.

Table 1: Solubility Data for this compound and Structurally Related Analogs

CompoundSolventTemperature (°C)SolubilityData Type
This compound WaterNot SpecifiedSparingly soluble[1]Qualitative
2-AcetylthiopheneWater3014 g/L[2]Quantitative
EthanolNot SpecifiedSoluble[2][3]Qualitative
Diethyl EtherNot SpecifiedMore soluble than in water[2][3]Qualitative
AcetoneNot SpecifiedSoluble[2]Qualitative
ChloroformNot SpecifiedSoluble[2]Qualitative
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mL[2]Quantitative
3-AcetylthiopheneOrganic SolventsNot SpecifiedGood solubility[4]Qualitative
Ethanol, Methanol, AcetoneNot SpecifiedLikely to be soluble[5]Qualitative

Based on this analog data, it is reasonable to anticipate that this compound will demonstrate good solubility in polar aprotic solvents like acetone and DMSO, and moderate to good solubility in alcohols such as ethanol and methanol. Experimental verification is essential for obtaining precise values.

Experimental Protocol: Gravimetric Method for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a reliable and well-established technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically compatible filter. This step is critical to ensure that no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and above the boiling point of the solvent. A gentle stream of an inert gas, such as nitrogen, can aid in evaporation.

    • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solid Add Excess Solute prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration sedimentation Allow Solid to Sediment equilibration->sedimentation filtration Filter Supernatant sedimentation->filtration weighing1 Weigh Filtered Solution filtration->weighing1 evaporation Evaporate Solvent weighing1->evaporation weighing2 Weigh Dried Solute evaporation->weighing2 calculation Calculate Solubility weighing2->calculation

Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains a gap in the existing literature, this guide provides a foundational understanding based on structurally similar compounds. More importantly, it equips researchers with a detailed and reliable experimental protocol to determine these crucial parameters in their own laboratories. The provided workflow and diagram serve as practical tools to ensure accurate and reproducible solubility measurements, thereby facilitating more efficient and informed research and development processes.

References

An In-depth Technical Guide to the Spectral Data of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Acetyl-2,5-dichlorothiophene (CAS No: 36157-40-1). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols for data acquisition.

Compound Information

Property Value
Chemical Name This compound
Synonyms 1-(2,5-Dichlorothiophen-3-yl)ethanone, 2,5-Dichloro-3-thienyl methyl ketone
CAS Number 36157-40-1
Molecular Formula C₆H₄Cl₂OS
Molecular Weight 195.07 g/mol
Appearance White to light yellow crystalline powder
Melting Point 37-40 °C
Boiling Point 120-122 °C at 4 mmHg

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of two chlorine atoms.

Table 2.1: Major Peaks in the Electron Ionization Mass Spectrum

m/z Relative Intensity (%) Assignment
19465[M]⁺ (with ³⁵Cl, ³⁵Cl)
19642[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
1987[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
179100[M - CH₃]⁺ (with ³⁵Cl, ³⁵Cl)
18165[M+2 - CH₃]⁺ (with ³⁵Cl, ³⁷Cl)
15120[M - CH₃CO]⁺ (with ³⁵Cl, ³⁵Cl)
15313[M+2 - CH₃CO]⁺ (with ³⁵Cl, ³⁷Cl)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A standard magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source is used.

Methodology:

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector is used to detect the ions, and the signal is processed to generate the mass spectrum.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carbonyl group and the dichlorothiophene ring.

Table 3.1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~1670StrongC=O (Aryl ketone) stretching
~1520MediumC=C (Thiophene ring) stretching
~1400MediumC-H (Methyl) bending
~850StrongC-Cl stretching
~660MediumC-S stretching
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp, and the infrared spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural elucidation.

Table 4.1: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20Singlet1HThiophene ring proton (H-4)
~2.60Singlet3HAcetyl group methyl protons (-COCH₃)

Table 4.2: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~192Carbonyl carbon (C=O)
~138Thiophene ring carbon (C-3)
~132Thiophene ring carbon (C-4)
~130Thiophene ring carbon (C-2 or C-5)
~128Thiophene ring carbon (C-5 or C-2)
~30Acetyl group methyl carbon (-COCH₃)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a standard probe.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: The spectrometer is tuned and shimmed for the specific probe and solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared Spectroscopy (IR) Purification->IR Sample NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data Final_Structure Confirmed Structure of this compound MS_Data->Final_Structure IR_Data->Final_Structure NMR_Data->Final_Structure

References

The Versatile Intermediate: A Technical Guide to the Research Applications of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene is a highly versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] Its unique structural features, including a reactive acetyl group and two chlorine atoms on a thiophene ring, provide multiple sites for chemical modification, making it an invaluable scaffold in medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the development of novel therapeutic agents. We will delve into detailed experimental protocols, present quantitative data for synthesized derivatives, and visualize key synthetic and signaling pathways.

Chemical Properties and Synthesis

This compound (CAS No: 36157-40-1) is a stable, white to light yellow crystalline powder with a melting point of 37-40 °C. Its molecular formula is C₆H₄Cl₂OS, and its molecular weight is 195.07 g/mol .

Synthesis of this compound

The compound is typically synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol:

A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous aluminum chloride (AlCl₃) (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry carbon disulfide (80 ml). The reaction mixture is stirred at room temperature for 24 hours. Following this, cold water (50 ml) is added dropwise with continuous stirring for 30 minutes. The organic layer is then separated, washed with water (4 x 30 ml), and dried over anhydrous calcium chloride (CaCl₂). Evaporation of the solvent yields the solid product. This method typically results in an 80% yield.[4]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in research is as a precursor for the synthesis of various heterocyclic compounds with therapeutic potential.

Chalcone Derivatives: A Gateway to Anticancer and Antimicrobial Agents

The most prominent application of this compound is in the synthesis of chalcones through the Claisen-Schmidt condensation.[1][3] Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antimycobacterial properties.[5]

Experimental Protocol for Chalcone Synthesis:

A mixture of this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is dissolved in methanol (20 mL). To this solution, 40% aqueous potassium hydroxide (KOH) (4 mL) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with 5% hydrochloric acid (HCl). The resulting solid precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired chalcone derivative.[6]

The following tables summarize the in vitro biological activities of various chalcone derivatives synthesized from this compound.

Table 1: Anticancer Activity of Dichlorothiophene Chalcone Derivatives

Compound IDTest Compound Structure (R group on the second aromatic ring)Cancer Cell LineIC₅₀ (µg/mL)Reference
1 4-N,N-dimethylaminophenylDU145 (Prostate)~5 ± 1[7]
2 2,4-dichlorophenylDU145 (Prostate)~10 ± 2[7]
3 4-chlorophenylDU145 (Prostate)> 50[7]
4 4-methoxyphenylDU145 (Prostate)> 50[7]

Table 2: Antimicrobial Activity of Dichlorothiophene Chalcone Derivatives

Compound IDTest Compound Structure (R group on the second aromatic ring)MicroorganismMIC (µg/mL)Reference
5 4-chlorophenylAspergillus niger8.0[8]
6 4-fluorophenylAspergillus niger8.0[8]
7 4-N,N-dimethylaminophenylCandida tropicalis8.0[8]
8 2,4-dichlorophenylCandida tropicalis8.0[8]
9 4-N,N-dimethylaminophenylMycobacterium tuberculosis H37Rv3.12[8]
10 2,4-dichlorophenylMycobacterium tuberculosis H37Rv6.25[8]
Thieno[3,2-d]pyrimidine Derivatives: Kinase Inhibitors

General Synthetic Workflow for Thienopyrimidines:

G A This compound B Chemical Modification (e.g., Gewald Reaction) A->B Step 1 C 2-Amino-3-acylthiophene Derivative B->C D Cyclization with Formamide/Urea/etc. C->D Step 2 E Thieno[3,2-d]pyrimidine Core D->E F Further Functionalization E->F Step 3 G Bioactive Thienopyrimidine Derivatives F->G

Caption: General workflow for the synthesis of thienopyrimidine derivatives.

The following table presents the anticancer activity of some 2,6-substituted thieno[3,2-d]pyrimidine derivatives.

Table 3: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12 A4311.4[9][10]
12 NCI-H19751.2[9][10]
12 Ramos0.6[9][10]
12 SNU-162.6[9][10]
Carbonic Anhydrase Inhibitors

This compound is also a precursor for the synthesis of carbonic anhydrase inhibitors, such as brinzolamide.[1] The synthesis involves modifications of both the acetyl group and the thiophene ring to introduce a sulfonamide functionality, which is crucial for the inhibition of carbonic anhydrase.

Experimental Protocol for a Brinzolamide Intermediate:

A mixture of thiourea (1.29 kg, 16.9 mol), benzyl chloride (1.86 L, 16.1 mol), ethanol (13.5 L), and water (4.5 L) is heated at reflux for over 2 hours and then cooled to 74 °C. This compound (3.00 kg, 15.4 mol) is added, followed by 4M NaOH (10 L). The mixture is refluxed for 3 hours, cooled to room temperature, and diluted with water (10 L). After stirring for 30 minutes, the mixture is decolorized. The resulting solid is collected by filtration, washed with water (4 x 2.5 L), and dried to obtain 3-acetyl-5-chloro-2-(benzylthio)thiophene.[11]

Signaling Pathway and Experimental Workflow Visualization

p53 Signaling Pathway in Apoptosis

Several studies suggest that chalcone derivatives can induce apoptosis in cancer cells through the p53 signaling pathway.[5] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Activation of p53 can lead to the transcription of pro-apoptotic genes, ultimately leading to programmed cell death.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effects stress DNA Damage (e.g., from Chalcones) ATM_ATR ATM/ATR stress->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53_inactive p53 (inactive) Chk1_Chk2->p53_inactive p53_active p53 (active) p53_inactive->p53_active Phosphorylation MDM2 MDM2 MDM2->p53_inactive Ubiquitination & Degradation p53_active->MDM2 p21 p21 p53_active->p21 GADD45 GADD45 p53_active->GADD45 Bax Bax p53_active->Bax PUMA PUMA p53_active->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

Caption: Simplified p53 signaling pathway leading to apoptosis or cell cycle arrest.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of bioactive compounds from this compound and their subsequent biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_advanced Advanced Studies start This compound + Aldehyde/Other Reactant reaction Claisen-Schmidt Condensation (or other reaction) start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup characterization Characterization (NMR, IR, MS) workup->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies (e.g., Western Blot for p53) sar->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Caption: A general experimental workflow from synthesis to biological evaluation.

Conclusion

This compound stands out as a privileged scaffold in the field of synthetic and medicinal chemistry. Its accessibility and versatile reactivity allow for the straightforward synthesis of diverse molecular architectures, particularly chalcones and fused heterocyclic systems like thienopyrimidines. The derivatives of this compound have demonstrated significant potential as anticancer, antifungal, and antimycobacterial agents, as well as carbonic anhydrase inhibitors. The information presented in this technical guide, including detailed experimental protocols, quantitative biological data, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of novel therapeutic agents based on the this compound core.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones Using 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds that serve as precursors for various flavonoids and exhibit a wide range of biological activities.[1][2] Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, have made them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] The synthesis of novel chalcone derivatives with enhanced therapeutic potential is an active area of research.

One promising approach involves the use of heterocyclic ketones as precursors. 3-Acetyl-2,5-dichlorothiophene is a valuable starting material for synthesizing chalcones, offering a reactive scaffold to generate diverse molecules.[5] The resulting thienyl-containing chalcones have demonstrated significant biological activities, including promising antifungal, antimycobacterial, and cytotoxic effects against cancer cell lines.[3][4][6][7]

This document provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. It also includes a summary of quantitative data and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of these chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation.[3][5][8] This reaction involves the condensation of an enolizable ketone (this compound) with an aromatic aldehyde that lacks α-hydrogens.[9] The base, typically potassium hydroxide (KOH), deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable α,β-unsaturated ketone, the chalcone.[3]

Experimental Protocols

General Procedure for the Synthesis of 3-(Aryl)-1-(2,5-dichloro-3-thienyl)prop-2-en-1-ones

This protocol is adapted from the methodologies described by Lokesh et al. and others.[3][7][10]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes

  • Methanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Melting point apparatus

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in methanol (20 mL).[10]

  • To this solution, add 40% aqueous potassium hydroxide (4 mL) dropwise while stirring continuously at room temperature.[3][10]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[3][10]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system such as n-hexane:ethyl acetate (7:3).[10]

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[10]

  • Acidify the mixture with a 1:1 solution of hydrochloric acid and water until a precipitate is formed.[3][7]

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.[7]

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol-water mixture.[10] The purity can be further checked by TLC.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass spectrometry, and FT-IR) and determine its melting point.

Data Presentation

Table 1: Physicochemical Data of Synthesized Chalcones
CompoundAr-groupMolecular FormulaM.p. (°C)Yield (%)
1 4-ChlorophenylC₁₃H₇Cl₃OS17788
2 4-HydroxyphenylC₁₃H₈Cl₂O₂S18590
3 4-MethoxyphenylC₁₄H₁₀Cl₂O₂S11585
4 4-(Dimethylamino)phenylC₁₅H₁₃Cl₂NOS16593
5 2-NitrophenylC₁₃H₇Cl₂NO₃S17289
6 3,4,5-TrimethoxyphenylC₁₆H₁₄Cl₂O₄S8391

Data compiled from Lokesh et al., 2017.[3][7]

Table 2: Spectroscopic Data for Representative Chalcones
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass (m/z)FT-IR (ν, cm⁻¹)
1 7.84 (1H, d, J=17 Hz, =CH-Ar), 7.56 (1H, d, J=17 Hz, -CO-CH=), 7.25 (1H, s, C-4'-H), 7.55 (2H, d, J=7Hz, C-2”-H & C-6”-H), 7.39 (2H, dd, J=7 Hz, C-3”-H & C-5”-H)184.10 (C=O), 140.21, 138.92, 135.10, 132.89, 130.10, 129.89, 128.10, 127.81, 125.10, 122.10317.0 [M+H]⁺1643 (C=O), 1578 (C=C), 852 (C-Cl), 633 (C-S)
2 7.88 (1H, d, J=17 Hz, =CH-Ar), 7.73 (1H, d, J=17 Hz, -CO-CH=), 7.01 (1H, s, C-4'-H), 7.69 (2H, d, J=7Hz, C-2”-H & C-6”-H), 6.89 (2H, d, J=7Hz, C-3”-H & C-5”-H), 5.10 (1H, s, -OH)183.98 (C=O), 158.10, 140.10, 138.89, 132.81, 130.10, 129.81, 128.10, 127.89, 125.10, 122.10, 115.89315.0 [M+H]⁺3410 (O-H), 1649 (C=O), 1589 (C=C), 850 (C-Cl), 630 (C-S)
4 7.91 (1H, d, J=17 Hz, =CH-Ar), 7.32 (1H, d, J=17 Hz, -CO-CH=), 7.06 (1H, s, C-4'-H), 7.78 (2H, d, J=7 Hz, C-2”-H & C-6”-H), 6.78 (2H, d, J=7 Hz, C-3”-H & C-5”-H), 3.01 (6H, s, -N(CH₃)₂)183.89 (C=O), 151.10, 140.10, 138.81, 132.89, 130.10, 129.89, 128.10, 127.81, 125.10, 122.10, 112.10, 40.10326.0 [M+H]⁺1647 (C=O), 1585 (C=C), 1187 (N(CH₃)₂), 852 (C-Cl), 633 (C-S)

Spectroscopic data are illustrative and based on findings from Lokesh et al., 2017.[3][7]

Biological Applications

Chalcones derived from this compound have been investigated for a variety of biological activities.

  • Antimycobacterial Activity: Several synthesized chalcones have shown promising activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the standard drug pyrazinamide.[3][4][6][7] Other derivatives also displayed good activity with an MIC of 6.25 µg/mL.[3][6][7]

  • Antifungal Activity: A number of these chalcones have demonstrated notable antifungal activity against species such as Aspergillus niger and Candida tropicalis, with MIC values as low as 8.0 µg/mL.[3][6]

  • Cytotoxic Activity: The cytotoxic potential of these compounds has been evaluated against human prostate cancer cell lines (DU145). One derivative showed cytotoxic activity (IC₅₀ ~5±1 µg/mL) comparable to the standard anticancer drug methotrexate.[3][4][6][7]

These findings suggest that chalcones incorporating a 2,5-dichlorothiophene moiety are a promising scaffold for the development of new therapeutic agents.[3][4][6]

Visualizations

Reaction Mechanism

Claisen_Schmidt_Condensation ketone This compound enolate Enolate Ion ketone->enolate + KOH adduct Aldol Adduct enolate->adduct + Aldehyde aldehyde Aromatic Aldehyde aldehyde->adduct chalcone Chalcone adduct->chalcone - H₂O koh KOH (base) h2o H₂O

Caption: Claisen-Schmidt condensation mechanism.

Experimental Workflow

Chalcone_Synthesis_Workflow start Reactants: This compound Aromatic Aldehyde dissolve Dissolve in Methanol start->dissolve reaction Add 40% KOH Stir for 24h at RT dissolve->reaction monitoring Monitor by TLC reaction->monitoring workup Pour into ice Acidify with HCl monitoring->workup filtration Filter and Wash with Water workup->filtration drying Dry the Crude Product filtration->drying purification Recrystallization drying->purification characterization Characterization: NMR, MS, FT-IR, M.p. purification->characterization

Caption: Experimental workflow for chalcone synthesis.

References

Application Notes and Protocols for Claisen-Schmidt Condensation of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, make them attractive scaffolds for drug discovery and development. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

This document provides a detailed protocol for the synthesis of chalcones derived from 3-Acetyl-2,5-dichlorothiophene. The incorporation of the dichlorothiophene moiety is of particular interest as it can enhance the biological activity of the resulting chalcones. These compounds have shown promise as potent anticancer agents, with evidence suggesting their mechanism of action involves the modulation of key signaling pathways, such as the p53 tumor suppressor pathway. The following sections detail the experimental protocol, summarize key quantitative data for a series of synthesized chalcones, and provide visualizations of the experimental workflow and a relevant biological signaling pathway.

Experimental Protocols

General Protocol for the Claisen-Schmidt Condensation of this compound with Aromatic Aldehydes

This protocol is adapted from the work of Lokesh et al. (2017) and describes a general method for the synthesis of 1-(2,5-dichloro-3-thienyl)-3-(aryl)prop-2-en-1-ones.[1][2]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes

  • Methanol (MeOH)

  • Potassium hydroxide (KOH), 40% aqueous solution

  • Hydrochloric acid (HCl), 1:1 aqueous solution

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in methanol.

  • Base Addition: To the stirred solution, add a catalytic amount of 40% aqueous potassium hydroxide solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with a 1:1 solution of hydrochloric acid and water to precipitate the crude chalcone.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel under vacuum. Wash the solid thoroughly with deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product.

  • Purification: Purify the crude chalcone by column chromatography using a gradient of ethyl acetate in hexane as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

  • Characterization: Characterize the purified chalcone using appropriate analytical techniques (e.g., melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry).

Data Presentation

The following tables summarize the yield, melting point, and biological activity data for a selection of chalcones synthesized from this compound.

Table 1: Physicochemical Properties of Selected 1-(2,5-dichloro-3-thienyl)-3-(aryl)prop-2-en-1-ones

Compound IDAromatic AldehydeYield (%)Melting Point (°C)
1 2-Hydroxybenzaldehyde88177
2 3-Hydroxybenzaldehyde90185
3 4-Methoxybenzaldehyde8777
4 4-(Dimethylamino)benzaldehyde82145
5 2,4-Dichlorobenzaldehyde93165
6 2,3,4-Trimethoxybenzaldehyde9183
7 4-Methylbenzaldehyde86135
8 Benzaldehyde81122
9 4-Hydroxy-3-methoxybenzaldehyde89142
10 3,4-Dimethoxybenzaldehyde87138
11 3,4,5-Trimethoxybenzaldehyde85129
12 4-Chlorobenzaldehyde92158
13 4-Fluorobenzaldehyde90149
14 4-Nitrobenzaldehyde88192
15 3-Nitrobenzaldehyde84188
16 2-Pyridinecarboxaldehyde82127
17 2-Furancarboxaldehyde85133
18 2-Thiophenecarboxaldehyde91172
19 2-Pyrrolecarboxaldehyde88166
20 3-Indolecarboxaldehyde86205

Data extracted from Lokesh et al. (2017).[1]

Table 2: Biological Activities of a Representative 1-(2,5-dichloro-3-thienyl)-3-(aryl)prop-2-en-1-one (Compound 9)

Biological ActivityTest Organism/Cell LineResultStandard Drug
AntifungalAspergillus nigerMIC = 4 µg/mLFluconazole (MIC ≤ 1.0 µg/mL)
AntifungalCandida tropicalisMIC = 4 µg/mLFluconazole (MIC ≤ 1.0 µg/mL)
AntitubercularMycobacterium tuberculosis H37RvMIC = 3.12 µg/mLPyrazinamide (MIC ~3.12 µg/mL)
CytotoxicDU145 (Prostate Cancer)IC50 = 5 ± 1 µg/mLMethotrexate (IC50 ~5 ± 1 µg/mL)

Data for compound with 4-hydroxy-3-methoxybenzaldehyde as the aromatic aldehyde, as reported by Lokesh et al. (2017).[1]

Mandatory Visualization

G Experimental Workflow for Chalcone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A 3-Acetyl-2,5- dichlorothiophene E Mix reactants in Methanol A->E B Aromatic Aldehyde B->E C Methanol (Solvent) C->E D 40% aq. KOH (Catalyst) F Add KOH catalyst D->F E->F G Stir at Room Temperature for 24 hours F->G H Pour into crushed ice G->H I Acidify with HCl H->I J Filter crude product I->J K Wash with water J->K L Column Chromatography K->L M Recrystallization L->M N Characterization (m.p., NMR, IR, MS) M->N

Caption: Experimental workflow for the synthesis of chalcones from this compound.

G Proposed Anticancer Signaling Pathway of Dichlorothiophene Chalcones cluster_chalcone Chalcone Action cluster_p53_regulation p53 Regulation cluster_apoptosis Apoptotic Pathway Chalcone 1-(2,5-dichloro-3-thienyl)- 3-(aryl)prop-2-en-1-one MDM2 MDM2 Chalcone->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition p53_ub p53 (ubiquitinated) MDM2->p53_ub Ubiquitination p53->MDM2 Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Proteasome Proteasomal Degradation p53_ub->Proteasome Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of p53-mediated apoptosis induced by dichlorothiophene chalcones.

References

Application Notes and Protocols for the Preparation of Brinzolamide Intermediates from 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key intermediates of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, starting from 3-Acetyl-2,5-dichlorothiophene. Two primary synthetic routes are outlined, offering flexibility in synthetic strategy.

Route 1: Synthesis via Direct Sulfonylation

This route involves the direct sulfonylation of this compound, followed by subsequent modifications to build the core structure of the Brinzolamide intermediate.

Synthetic Pathway Overview

Route_1_Sulfonylation start This compound inter1 Sodium 4-acetyl-5-chloro-thiophene-2-sulfinate start->inter1 Na2SO3, EtOH/H2O, Reflux inter2 3-Acetyl-5-chloro-thiophene-2-sulfonyl chloride inter1->inter2 SO2Cl2 or similar inter3 3-Acetyl-5-chlorothiophene-2-sulfonamide inter2->inter3 NH4OH final Further Intermediates inter3->final Series of steps Route_2_Thioether start This compound inter1 3-Acetyl-5-chloro-2-(benzylthio)thiophene start->inter1 1. Thiourea, Benzyl chloride, EtOH/H2O 2. NaOH inter2 3-Acetyl-5-chlorothiophene-2-sulfonamide inter1->inter2 Oxidative Chlorination (Cl2), then NH4OH inter3 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide inter2->inter3 Bromination (e.g., Pyridinium bromide perbromide) inter4 (S)-3-(2-Bromo-1-hydroxyethyl)-5-chloro-2-thiophenesulfonamide inter3->inter4 Asymmetric Reduction ((+)-B-chlorodiisopinocamphenylborane) inter5 (S)-3,4-dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide inter4->inter5 Cyclization (aq. NaOH) inter6 (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide inter5->inter6 Alkylation (1-bromo-3-methoxypropane, K2CO3) final (R)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide inter6->final 1. Sulfonamidation (n-BuLi, SO2, NH2OH-O-SO3H) 2. Amination (EtNH2)

Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agents from 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Thiophene derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This document provides a detailed guide for the synthesis of potent antifungal chalcones derived from 3-Acetyl-2,5-dichlorothiophene.

These chalcones, characterized by an α,β-unsaturated carbonyl system, have demonstrated significant in vitro activity against a range of clinically relevant fungal species. The primary mechanism of action is believed to be the inhibition of ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity.[1][2][3]

This application note outlines the complete workflow from synthesis to antifungal evaluation, providing researchers with the necessary protocols to explore this promising class of compounds.

Synthesis of 2,5-Dichloro-3-thienyl Chalcone Derivatives

The synthesis of the target chalcone derivatives is achieved through a Claisen-Schmidt condensation reaction between this compound and various substituted aromatic or heteroaromatic aldehydes.[4][5]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic/heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Methanol

  • Potassium hydroxide (KOH) solution (40% w/v in water)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Crushed ice

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aldehyde (1 equivalent) in methanol.

  • To this stirred solution, slowly add the 40% potassium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by dropwise addition of concentrated hydrochloric acid until a precipitate is formed.

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethyl acetate.

  • Characterize the purified product using appropriate analytical techniques (e.g., melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry).

Antifungal Activity

The synthesized chalcone derivatives exhibit a broad spectrum of antifungal activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Data Presentation: In Vitro Antifungal Activity (MIC)
Compound IDSubstituent (R)Aspergillus niger (ATCC 6275) MIC (µg/mL)[4][5]Candida tropicalis (ATCC 1369) MIC (µg/mL)[4][5]Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
1 4-Chlorophenyl≤ 8.0≤ 8.0> 128[6]128[4]
2 4-Methoxyphenyl≤ 8.0≤ 8.0> 128[6]128[4]
3 2-Nitrophenyl≤ 8.0≤ 8.0> 128[6]> 128[4]
4 4-Nitrophenyl≤ 8.0≤ 8.0> 128[6]> 128[4]
Fluconazole (Standard)≤ 1.0≤ 1.00.25-160.125-16

Note: Data for Candida albicans and Cryptococcus neoformans is based on studies of similar thiophene-based chalcones and may vary for the specific 2,5-dichloro derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized chalcone derivatives

  • Fungal strains (e.g., Aspergillus niger, Candida spp.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

1. Preparation of Fungal Inoculum: a. Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sporulation/conidiation. b. Prepare a suspension of fungal spores/cells in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of each chalcone derivative in DMSO. b. Perform serial two-fold dilutions of the stock solutions in the 96-well microtiter plates using RPMI-1640 medium to obtain a range of desired concentrations.

3. Inoculation and Incubation: a. Inoculate each well containing the drug dilution with the prepared fungal suspension. b. Include a positive control (fungal suspension without any drug) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Visualizations

Synthesis of 2,5-Dichloro-3-thienyl Chalcones

G Synthesis of 2,5-Dichloro-3-thienyl Chalcones cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Claisen-Schmidt Condensation KOH, Methanol KOH, Methanol Claisen-Schmidt Condensation->KOH, Methanol Room Temperature, 24h Room Temperature, 24h KOH, Methanol->Room Temperature, 24h Acidification (HCl) Acidification (HCl) Room Temperature, 24h->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2,5-Dichloro-3-thienyl Chalcone Derivative Recrystallization->Product

Caption: Synthetic pathway for 2,5-dichloro-3-thienyl chalcones.

Experimental Workflow for Antifungal Agent Development

G Experimental Workflow for Antifungal Agent Development Start Start Synthesis Synthesis of Chalcone Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antifungal_Screening Antifungal Susceptibility Testing (Broth Microdilution) Purification->Antifungal_Screening MIC_Determination Determination of MIC Values Antifungal_Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for antifungal drug discovery and development.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G Proposed Mechanism: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14_alpha_demethylase Ergosterol Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Lanosterol_14_alpha_demethylase->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol_14_alpha_demethylase->Disrupted_Membrane Leads to depletion of ergosterol Thiophene_Chalcone 2,5-Dichloro-3-thienyl Chalcone Derivative Inhibition X Thiophene_Chalcone->Inhibition Inhibition->Lanosterol_14_alpha_demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway by thiophene chalcones.

References

Application Notes and Protocols for the Synthesis of Chalcones from 3-Acetyl-2,5-dichlorothiophene and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1][2] Derivatives of 3-acetyl-2,5-dichlorothiophene, in particular, have garnered substantial interest due to their demonstrated cytotoxic, antifungal, and antitubercular activities.[3][4] The synthesis of these chalcones is primarily achieved through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[1][2] This document provides detailed protocols for this reaction, summarizes key quantitative data from reported syntheses, and illustrates the experimental workflow and underlying reaction mechanism. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of these promising bioactive molecules.

Reaction and Mechanism

The core reaction is a base-catalyzed Claisen-Schmidt condensation. In this reaction, an enolate is formed from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the chalcone.

Data Presentation: Synthesis of 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives

The following table summarizes the reaction of this compound with various aromatic aldehydes, detailing the specific aldehyde used, and the corresponding reaction yield.

EntryAromatic AldehydeYield (%)
14-Methoxybenzaldehyde68
2BenzaldehydeNot Specified
34-NitrobenzaldehydeNot Specified
4Various substituted benzaldehydes68-96

Note: The yields can vary based on the specific substituents on the aromatic aldehyde and the precise reaction conditions employed.[5]

Biological Activity of Synthesized Chalcones

Chalcones derived from this compound have been evaluated for various biological activities. The tables below summarize their in vitro antifungal, antitubercular, and cytotoxic activities.

Table 1: Antifungal Activity [3][4]

CompoundAromatic Aldehyde MoietyMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. tropicalis
Chalcone Derivative 1Specific structure not detailed≤ 8.0≤ 8.0
Chalcone Derivative 2Specific structure not detailed≤ 8.0≤ 8.0
Chalcone Derivative 3Specific structure not detailed≤ 8.0≤ 8.0
Chalcone Derivative 4Specific structure not detailed≤ 8.0≤ 8.0
Fluconazole (Standard)-≤ 1.0≤ 1.0

Table 2: Antitubercular Activity against M. tuberculosis H37Rv [3][4]

CompoundAromatic Aldehyde MoietyMIC (µg/mL)
Chalcone Derivative 5Specific structure not detailed3.12
Chalcone Derivative 6Specific structure not detailed6.25
Chalcone Derivative 7Specific structure not detailed6.25
Chalcone Derivative 8Specific structure not detailed6.25
Chalcone Derivative 9Specific structure not detailed6.25
Chalcone Derivative 10Specific structure not detailed6.25
Pyrazinamide (Standard)-3.12

Table 3: Cytotoxic Activity against DU145 (Prostate Cancer) Cell Line [3][4]

CompoundAromatic Aldehyde MoietyIC₅₀ (µg/mL)
Chalcone Derivative 11Specific structure not detailed~5 ± 1
Chalcone Derivative 12Specific structure not detailed~10 ± 2
Methotrexate (Standard)-~5 ± 1

Table 4: Cytotoxic Activity against WiDr (Colorectal Cancer) Cell Line [5]

CompoundAromatic Aldehyde MoietyIC₅₀ (µg/mL)
C42-acetyl-4,5-dichlorothiophene + methoxy/chloro substituted aldehyde0.77
C62-acetyl-4,5-dichlorothiophene + methoxy/chloro substituted aldehyde0.45
5-Fluorouracil (Standard)-Not specified, but compounds showed higher efficacy

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2,5-Dichloro-3-thienyl Chalcones

This protocol is adapted from studies investigating the synthesis of chlorothiophene-based chalcones.[5][6]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Methanol

  • 40% Aqueous Potassium Hydroxide (KOH) solution

  • 5% Hydrochloric acid (HCl)

  • Crushed ice

  • Ethyl acetate for recrystallization

  • n-Hexane

Procedure:

  • In a suitable reaction vessel, dissolve this compound (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).

  • To this stirred solution, add 4 mL of 40% aqueous KOH solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 5% HCl to precipitate the crude chalcone.

  • Filter the resulting solid, wash it with water, and dry it in a desiccator.

  • Purify the crude product by recrystallization from ethyl acetate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants This compound + Aromatic Aldehyde dissolve Dissolve in Methanol reactants->dissolve add_base Add 40% aq. KOH dissolve->add_base stir Stir at RT for 24h add_base->stir quench Pour into Crushed Ice stir->quench Reaction Monitoring (TLC) acidify Acidify with 5% HCl quench->acidify precipitate Precipitate Crude Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry in Desiccator filter_wash->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize final_product Pure Chalcone recrystallize->final_product

Caption: Experimental workflow for the synthesis of chalcones.

claisen_schmidt_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps ketone 3-Acetyl-2,5- dichlorothiophene enolate Enolate Formation (Base Catalyst) ketone->enolate -H+ aldehyde Aromatic Aldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration -H2O chalcone Chalcone Product dehydration->chalcone

References

Application Note and Protocol for the Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene, a key intermediate in the preparation of various pharmaceutical compounds, including the carbonic anhydrase inhibitor Brinzolamide.[1] The synthesis involves the reaction of 3-acetyl-2,5-dichlorothiophene with a benzylthiolating agent generated in situ from thiourea and benzyl chloride. This method offers a high yield and straightforward purification process.

Introduction

3-acetyl-5-chloro-2-(benzylthio)thiophene is a crucial building block in medicinal chemistry. Its thiophene core, substituted with chloro, acetyl, and benzylthio groups, provides a versatile scaffold for the development of therapeutic agents. The synthesis protocol outlined here is adapted from established patent literature, ensuring a reliable and reproducible method for laboratory-scale preparation.[1][2]

Reaction Scheme

The overall reaction can be depicted as follows:

  • Formation of the benzylthiolating agent: Thiourea reacts with benzyl chloride to form an S-benzylisothiouronium salt, which upon addition of a base, generates the benzylthiolate nucleophile.

  • Nucleophilic Aromatic Substitution: The in situ generated benzylthiolate displaces the chlorine atom at the 2-position of this compound to yield the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene, based on a representative protocol.[1]

ParameterValueUnit
Reactants
This compound3.00kg
Thiourea1.29kg
Benzyl Chloride1.86L
4M Sodium Hydroxide (NaOH)10L
Ethanol (EtOH)13.5L
Water4.5L
Reaction Conditions
Reflux Time (Thiourea & Benzyl Chloride)> 2hours
Reaction Temperature (Addition of dichlorothiophene)74°C
Reflux Time (Main Reaction)3hours
Product Data
Yield4.22 (97%)kg (%)
Melting Point (after recrystallization)86-88°C

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene.[1]

Materials:

  • This compound

  • Thiourea

  • Benzyl chloride

  • Ethanol (EtOH)

  • Water

  • 4M Sodium Hydroxide (NaOH) solution

  • Bleaching agent (e.g., 5.25% Sodium Hypochlorite solution)

  • Ethyl alcohol (for recrystallization)

Equipment:

  • Reaction vessel equipped with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Benzylthiolating Reagent:

    • In the reaction vessel, combine thiourea (1.29 kg, 16.9 mol), benzyl chloride (1.86 L, 16.1 mol), ethanol (13.5 L), and water (4.5 L).[1]

    • Heat the mixture to reflux and maintain for over 2 hours.[1]

    • After the reflux period, cool the mixture to 74 °C over at least 20 minutes.[1]

  • Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene:

    • To the solution from the previous step, add this compound (3.00 kg, 15.4 mol).[1]

    • Slowly add 4M NaOH solution (10 L) to the mixture.[1]

    • Heat the resulting mixture to reflux and maintain for 3 hours.[1]

    • After 3 hours, cool the reaction mixture to room temperature.[1]

  • Work-up and Purification:

    • Dilute the cooled mixture with water (10 L) and stir for 30 minutes.[1]

    • Decolorize the mixture by adding a bleaching agent (e.g., 3 L of 5.25% NaOCl solution) and continue stirring for another 30 minutes.[1]

    • Collect the resulting solid by filtration.[1]

    • Wash the solid with water (4 x 2.5 L).[1]

    • Dry the solid at room temperature to obtain the crude product.[1]

    • For further purification, recrystallize the crude product from ethyl alcohol.[1] The expected yield of the purified product is approximately 4.22 kg (97%), with a melting point of 86-88 °C.[1]

Experimental Workflow Diagram

SynthesisWorkflow Reagents Thiourea, Benzyl Chloride, Ethanol, Water Reflux1 Heat to Reflux (> 2 hours) Reagents->Reflux1 Cool1 Cool to 74°C Reflux1->Cool1 AddDichlorothiophene Add this compound and 4M NaOH Cool1->AddDichlorothiophene Reflux2 Heat to Reflux (3 hours) AddDichlorothiophene->Reflux2 Cool2 Cool to Room Temperature Reflux2->Cool2 Workup Dilute with Water, Decolorize, Stir Cool2->Workup FilterWash Filter and Wash with Water Workup->FilterWash Dry Dry at Room Temperature FilterWash->Dry Recrystallize Recrystallize from Ethyl Alcohol Dry->Recrystallize Product 3-acetyl-5-chloro-2-(benzylthio)thiophene Recrystallize->Product

Caption: Workflow for the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene.

References

Application of 3-Acetyl-2,5-dichlorothiophene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and experimental protocols for the utilization of 3-Acetyl-2,5-dichlorothiophene as a key intermediate in the synthesis of novel agrochemicals. The focus is on the synthesis of thiophene-based chalcones and other derivatives exhibiting significant fungicidal and antimicrobial properties.

Introduction

This compound is a versatile chemical scaffold widely employed in the development of biologically active compounds. Its reactive acetyl group and the substituted thiophene ring make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly chalcones and N-thienyl amides, which have demonstrated potent agrochemical potential. These derivatives often exhibit their bioactivity by targeting crucial fungal metabolic pathways, such as the mitochondrial electron transport chain and ergosterol biosynthesis.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector is in the synthesis of fungicides. Two prominent classes of compounds derived from this intermediate are:

  • Thiophene-based Chalcones: Synthesized via Claisen-Schmidt condensation, these compounds have shown broad-spectrum antifungal and antimycobacterial activities.

  • N-(thiophen-2-yl) Nicotinamides: These compounds have demonstrated excellent in-vivo fungicidal efficacy, particularly against plant pathogenic fungi like Pseudoperonospora cubensis (cucumber downy mildew).

Data Summary: Biological Activity of Synthesized Agrochemicals

The following tables summarize the quantitative data on the biological activity of agrochemicals synthesized from this compound and related thiophene precursors.

Table 1: Antifungal and Antimycobacterial Activity of 2,5-dichloro-3-acetylthiophene Chalcone Derivatives [1][2][3]

Compound IDTarget OrganismMIC (µg/mL)IC50 (µg/mL)
Chalcone Derivative 1Aspergillus niger≤ 8.0-
Chalcone Derivative 1Candida tropicalis≤ 8.0-
Chalcone Derivative 2M. tuberculosis H37Rv3.12-
Chalcone Derivative 3M. tuberculosis H37Rv6.25-
Chalcone Derivative 4DU145 (prostate cancer)-~5 ± 1
Chalcone Derivative 5DU145 (prostate cancer)-~10 ± 2

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data compiled from multiple synthesized chalcone derivatives.

Table 2: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [4][5][6][7]

Compound IDTarget PathogenEfficacyEC50 (mg/L)
Compound 4aPseudoperonospora cubensis-4.69
Compound 4fPseudoperonospora cubensis79% control @ 200 mg/L1.96
Diflumetorim (Commercial)Pseudoperonospora cubensis-21.44
Flumorph (Commercial)Pseudoperonospora cubensis56% control @ 200 mg/L7.55

EC50: Half-maximal Effective Concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of 2,5-dichlorothiophene to yield the title compound.[8]

Materials:

  • 2,5-dichlorothiophene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl3)

  • Dry Carbon disulfide (CS2)

  • Cold water

  • Anhydrous Calcium chloride (CaCl2)

Procedure:

  • To a stirred mixture of anhydrous AlCl3 (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS2 (80 ml), add a solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry CS2 (25 ml) dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Slowly add cold water (50 ml) to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.

  • Separate the organic layer, wash it with water (4 x 30 ml), and dry it over anhydrous CaCl2.

  • Evaporate the solvent to obtain the solid product, this compound. The reported yield is approximately 80%.

Protocol 2: Synthesis of 2,5-dichloro-3-acetylthiophene Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with various aromatic aldehydes.[1][2][3][9][10][11]

Materials:

  • This compound (0.001 mol)

  • Substituted aromatic or heteroaromatic aldehyde (0.001 mol)

  • Methanol (10 mL)

  • Aqueous Potassium hydroxide (40%)

  • 1:1 mixture of Hydrochloric acid and water

  • n-hexane and ethyl acetate for TLC and column chromatography

Procedure:

  • Dissolve this compound and the appropriate aldehyde in methanol in a round-bottom flask.

  • To this stirred solution, add aqueous potassium hydroxide dropwise.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Acidify the mixture with a 1:1 solution of hydrochloric acid and water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography using a gradient of n-hexane and ethyl acetate, followed by crystallization.

Visualizations: Signaling Pathways and Experimental Workflow

Fungal Signaling Pathways Targeted by Thiophene-Based Agrochemicals

Thiophene-based fungicides can interfere with essential fungal metabolic processes. Two key targeted pathways are the mitochondrial electron transport chain, specifically Complex II (Succinate Dehydrogenase), and the ergosterol biosynthesis pathway.

Succinate_Dehydrogenase_Inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ThiopheneFungicide Thiophene-Based Fungicide (e.g., Chalcone, SDHI) ThiopheneFungicide->SDH Inhibition

Succinate Dehydrogenase (SDH) Inhibition Pathway.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol via Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol via Lanosterol Demethylase FungalCellMembrane Fungal Cell Membrane (Altered Fluidity and Integrity) Ergosterol->FungalCellMembrane Incorporation SqualeneEpoxidase Squalene Epoxidase LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) ThiopheneFungicide Thiophene-Based Fungicide ThiopheneFungicide->SqualeneEpoxidase Inhibition (Potential) ThiopheneFungicide->LanosterolDemethylase Inhibition

Ergosterol Biosynthesis Inhibition Pathway.
Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of chalcones using this compound to their biological evaluation.

Experimental_Workflow Start Starting Materials: This compound Substituted Aldehyde Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification: Column Chromatography Crystallization Synthesis->Purification Characterization Structural Characterization: NMR, IR, Mass Spec Purification->Characterization BioAssay Biological Evaluation: Antifungal & Antimycobacterial Assays Characterization->BioAssay DataAnalysis Data Analysis: MIC & IC50 Determination BioAssay->DataAnalysis

Synthesis and Evaluation Workflow.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Acetyl-2,5-dichlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of 3-Acetyl-2,5-dichlorothiophene and its subsequent conversion into biologically active derivatives. The protocols are designed to be adaptable from laboratory to pilot-plant scale, with a focus on process efficiency and safety.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development.[1][2] Its derivatives, particularly chalcones, pyridines, and pyrimidines, have demonstrated a range of biological activities, including anticancer, antifungal, and antitubercular properties.[3][4] The dichlorinated thiophene ring serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] This document outlines detailed protocols for the scale-up synthesis of the parent compound and selected derivatives, presents key quantitative data, and illustrates the synthetic workflows and a potential biological mechanism of action.

Scale-Up Synthesis of this compound

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2,5-dichlorothiophene. While laboratory-scale syntheses are well-documented, scaling up this reaction requires careful consideration of heat management, reagent addition, and work-up procedures to ensure safety and maintain high yields.

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent 2,5-Dichlorothiophene 2,5-Dichlorothiophene ReactionMixture Friedel-Crafts Acylation 2,5-Dichlorothiophene->ReactionMixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->ReactionMixture Aluminum Chloride (AlCl3) Aluminum Chloride (AlCl3) Aluminum Chloride (AlCl3)->ReactionMixture Carbon Disulfide (CS2) Carbon Disulfide (CS2) Carbon Disulfide (CS2)->ReactionMixture Quench Aqueous Work-up ReactionMixture->Quench Product This compound Quench->Product

Caption: Reaction scheme for the Friedel-Crafts acylation of 2,5-dichlorothiophene.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials:

  • 2,5-Dichlorothiophene (153.05 g, 1.0 mol)

  • Acetyl Chloride (86.5 g, 1.1 mol)

  • Anhydrous Aluminum Chloride (146.6 g, 1.1 mol)

  • Carbon Disulfide (CS₂), anhydrous (1 L)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate reaction vessel with mechanical stirring, dropping funnel, thermometer, and reflux condenser connected to a scrubbing system for HCl gas.

Procedure:

  • Reaction Setup: In a multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend anhydrous aluminum chloride in 800 mL of anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride to the stirred suspension, maintaining the temperature below 10 °C.

  • Thiophene Addition: Once the addition of acetyl chloride is complete, add a solution of 2,5-dichlorothiophene in 200 mL of anhydrous carbon disulfide dropwise from the addition funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature between 20-25 °C. The reaction is exothermic, and efficient cooling is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Quantitative Data
ParameterValueReference
Typical Yield80-90%[5]
Purity (after purification)>98%
Melting Point37-40 °C
Boiling Point120-122 °C at 4 mmHg

Synthesis of this compound Derivatives

This compound is a versatile starting material for a variety of derivatives. The following sections detail the synthesis of chalcones, a prominent class of derivatives with demonstrated anticancer activity.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized by the base-catalyzed condensation of this compound with various aromatic aldehydes.[3]

General Reaction Scheme

G Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base (e.g., KOH) Base->Condensation Solvent Solvent (e.g., Methanol) Solvent->Condensation Product Chalcone Derivative Condensation->Product

Caption: General scheme for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of a chalcone derivative with potential anticancer activity.

Materials:

  • This compound (1.95 g, 10 mmol)

  • Substituted Aromatic Aldehyde (10 mmol)

  • Potassium Hydroxide (40% aqueous solution)

  • Methanol

  • Hydrochloric acid (1:1 mixture with water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the substituted aromatic aldehyde in methanol.

  • Base Addition: To the stirred solution, add the 40% aqueous potassium hydroxide solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Acidify the reaction mixture with a 1:1 solution of hydrochloric acid and water.

  • Isolation: Filter the precipitated solid, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.[3]

Quantitative Data for Representative Chalcone Derivatives
Derivative (Substituent on Aldehyde)Yield (%)Melting Point (°C)Cytotoxicity (IC₅₀, µg/mL) vs. DU145 cellsReference
4-Chlorophenyl85160-16210 ± 2[3]
4-Nitrophenyl90180-1825 ± 1[3]
2,4-Dichlorophenyl93165Not reported[3]

Biological Activity and Mechanism of Action

Chalcone derivatives of this compound have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including prostate (DU145) and breast cancer cells.[1][3] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.

Apoptosis Induction Pathway

Studies have indicated that certain chalcone derivatives can induce apoptosis by interfering with critical cellular signaling pathways.[1] This may involve the modulation of pro- and anti-apoptotic proteins.

G Chalcone Chalcone Derivative Cell Cancer Cell Chalcone->Cell ER Estrogen Receptor Cell->ER inhibition? p53 p53 Pathway Cell->p53 activation? Apoptosis Apoptosis ER->Apoptosis p53->Apoptosis

Caption: Putative mechanism of apoptosis induction by chalcone derivatives.

Experimental Workflow Overview

The overall process from starting materials to biologically active derivatives involves a multi-step synthesis and purification workflow.

G Start Starting Materials (2,5-Dichlorothiophene, Acetyl Chloride) Synthesis1 Scale-Up Friedel-Crafts Acylation Start->Synthesis1 Purification1 Purification (Distillation/Recrystallization) Synthesis1->Purification1 Intermediate This compound Purification1->Intermediate Synthesis2 Derivative Synthesis (e.g., Claisen-Schmidt) Intermediate->Synthesis2 Purification2 Purification (Chromatography) Synthesis2->Purification2 Product Bioactive Derivatives Purification2->Product Analysis Biological Screening (e.g., Cytotoxicity Assays) Product->Analysis

Caption: Overall experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Monitoring 3-Acetyl-2,5-dichlorothiophene Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene is a versatile intermediate in organic synthesis, serving as a building block for a variety of heterocyclic compounds with potential applications in pharmaceuticals and materials science.[1][2] Effective and efficient monitoring of its chemical transformations is crucial for reaction optimization, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for these purposes in organic chemistry.[3][4]

These application notes provide a detailed protocol for monitoring the progress of reactions involving this compound using TLC. A representative Wittig reaction is used as a model system to illustrate the principles and methodologies.

Reaction Principle: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[5] In this example, this compound reacts with a phosphorus ylide (Wittig reagent) to form a substituted alkene. Monitoring the reaction by TLC allows for the simultaneous observation of the consumption of the starting ketone and the formation of the alkene product.

Materials and Equipment

  • Reagents:

    • This compound

    • Wittig Reagent (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

    • TLC plates (e.g., Silica gel 60 F254)

    • Eluents (e.g., Hexane, Ethyl Acetate)

    • Visualization Reagent (e.g., Potassium permanganate stain, p-Anisaldehyde solution, or UV lamp)

  • Equipment:

    • Reaction flask and condenser

    • Magnetic stirrer and heating mantle

    • Syringes and needles

    • TLC developing chamber

    • Capillary tubes for spotting

    • Forceps

    • UV lamp (254 nm)

    • Heat gun

Experimental Protocols

Representative Reaction: Wittig Olefination
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF.

  • Addition of Reagent: Add the Wittig reagent (1.1 equivalents) to the solution at room temperature.

  • Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the chosen ylide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

TLC Monitoring Protocol
  • TLC Plate Preparation:

    • Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a TLC plate. This is the origin line.

    • Mark three evenly spaced points on the origin line for spotting the starting material, a co-spot, and the reaction mixture.

  • Sample Preparation for Spotting:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): Using a capillary tube or a micropipette, withdraw a tiny aliquot (a drop) of the reaction mixture. Dilute this aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting the TLC Plate:

    • Using a clean capillary tube, spot the prepared starting material solution on the first mark on the origin line. The spot should be small and concentrated.

    • On the second mark (the co-spot lane), first spot the starting material, and after it dries, spot the reaction mixture on top of it.

    • On the third mark, spot the diluted reaction mixture.

    • Allow the solvent from the spots to evaporate completely before developing the plate.

  • Developing the TLC Plate:

    • Prepare the developing chamber by adding the chosen eluent (mobile phase) to a depth of about 0.5 cm. A common starting eluent for compounds of this type is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with eluent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the eluent level.[6]

    • Allow the eluent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[7]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots on a fluorescent background.[8] Circle the observed spots with a pencil.

    • Staining: If the spots are not clearly visible under UV light, use a chemical stain.

      • Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes (the product of the Wittig reaction).[9] The spots will appear as yellow-brown spots on a purple background.

      • p-Anisaldehyde Stain: This stain is good for visualizing aldehydes, ketones, and alcohols, often giving a range of colors.[10]

  • Interpretation of Results:

    • The starting material spot in the reaction mixture lane should diminish over time.

    • A new spot, corresponding to the product, will appear. The product of the Wittig reaction is typically less polar than the starting ketone, so it will have a higher Rf value (travel further up the plate).

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The progress of the reaction can be quantified by calculating the Retention Factor (Rf) for each spot.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundEluent System (Hexane:EtOAc)Rf ValueVisualization Method
This compound4:10.35UV, p-Anisaldehyde
Wittig Product4:10.60UV, KMnO4
Triphenylphosphine oxide (byproduct)4:10.15UV

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_tlc TLC Analysis cluster_analysis Analysis & Decision prep_reagents Prepare Reagents & Glassware setup Reaction Setup prep_reagents->setup prep_tlc Prepare TLC Plate & Chamber spot Spot Plate (SM, Co, RM) prep_tlc->spot initiate Initiate Reaction setup->initiate sampling Take Aliquot at Time (t) initiate->sampling sampling->spot develop Develop Plate spot->develop visualize Visualize (UV/Stain) develop->visualize interpret Interpret TLC visualize->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->sampling

Caption: Experimental workflow for monitoring a reaction by TLC.

G cluster_data TLC Data Points cluster_interpretation Interpretation cluster_conclusion Conclusion sm_spot Starting Material (SM) Spot (Rf = low) sm_disappears Intensity of SM spot decreases over time sm_spot->sm_disappears p_spot Product (P) Spot (Rf = high) p_appears Intensity of P spot increases over time p_spot->p_appears incomplete Reaction Incomplete sm_disappears->incomplete complete Reaction Complete sm_disappears->complete p_appears->incomplete p_appears->complete

Caption: Logical relationship for interpreting TLC data in reaction monitoring.

References

Application Notes and Protocols for Reactions Involving 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the work-up procedures of common reactions involving 3-Acetyl-2,5-dichlorothiophene, a versatile intermediate in organic synthesis. The following protocols are based on established literature and provide a foundation for laboratory-scale synthesis and purification.

Friedel-Crafts Acylation: Synthesis of this compound

This protocol details the work-up for the synthesis of this compound from 2,5-dichlorothiophene and acetyl chloride.

Experimental Protocol

A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (80 ml). The reaction mixture is stirred at room temperature for 24 hours.[1]

Work-up Procedure:

  • Quenching: Carefully and slowly add cold water (50 ml) dropwise to the reaction mixture with continuous stirring for 30 minutes to decompose the aluminum chloride complex.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with water (4 x 30 ml) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous CaCl₂.

  • Solvent Removal: Evaporate the solvent to yield the solid product.[1]

Quantitative Data
ProductYieldMelting Point (°C)
This compound80-90%37-40

Data sourced from ChemicalBook and Sigma-Aldrich.[1][2]

Workflow Diagram

cluster_reaction Reaction cluster_workup Work-up start Reaction Mixture (2,5-dichlorothiophene, AcCl, AlCl3 in CS2) quench 1. Quench with cold water start->quench Stir for 30 min separate 2. Separate organic layer quench->separate wash 3. Wash with water (4x) separate->wash dry 4. Dry over CaCl2 wash->dry evaporate 5. Evaporate solvent dry->evaporate product Solid Product evaporate->product

Caption: Work-up workflow for the synthesis of this compound.

Claisen-Schmidt Condensation: Synthesis of Chalcones

This protocol describes a general work-up procedure for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.[3][4]

Experimental Protocol

A mixture of this compound (0.001 mol) and a substituted aromatic or heteroaromatic aldehyde (0.001 mol) is stirred in methanol (10 mL). To this mixture, an aqueous solution of potassium hydroxide (40%) is added, and the reaction is stirred for 24 hours at room temperature.[5][6]

Work-up Procedure:

  • Precipitation: Pour the reaction mixture into crushed ice.

  • Acidification: Acidify the mixture with a 1:1 solution of hydrochloric acid and water.

  • Filtration: Filter the resulting solid precipitate under vacuum.

  • Washing: Wash the solid with water.

  • Purification: Purify the crude product by column chromatography and/or crystallization from a suitable solvent system (e.g., ethyl acetate and hexane).[5][6][7]

Quantitative Data
Chalcone Derivative (Substituent)YieldMelting Point (°C)
4-hydroxyphenyl88%177
4-methoxyphenyl90%Not specified

Data for specific chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene.[5]

Workflow Diagram

cluster_reaction Reaction cluster_workup Work-up start Reaction Mixture (this compound, Aldehyde, KOH in Methanol) precipitate 1. Pour into crushed ice start->precipitate acidify 2. Acidify with HCl/water precipitate->acidify filter 3. Filter solid acidify->filter wash 4. Wash with water filter->wash purify 5. Purify (Column Chromatography/Crystallization) wash->purify product Pure Chalcone purify->product

Caption: Work-up workflow for the synthesis of chalcones.

Nucleophilic Substitution: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

This protocol outlines the work-up for the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene, an intermediate in the preparation of Brinzolamide.[8][9]

Experimental Protocol

Thiourea and benzyl chloride are refluxed in an isopropyl alcohol and water mixture. The mixture is cooled, and this compound is added, followed by a 4M sodium hydroxide solution. The mixture is then refluxed for 3 hours.[8]

Work-up Procedure:

  • Cooling & Decolorization: Cool the reaction mixture to 25-30 °C and stir with a 2.25% sodium hypochlorite solution (250 ml) for 30 minutes for decolorization.[8][9]

  • Filtration: Collect the resulting solid by filtration.

  • Washing: Wash the solid with water.

  • Drying: Dry the product at room temperature.

  • Recrystallization (Optional): The product can be further purified by recrystallization from ethanol.[9]

Quantitative Data
ProductYieldMelting Point (°C)
3-Acetyl-5-chloro-2-(benzylthio)thiophene97%86-88

Data sourced from a patent for the preparation of Brinzolamide.[9]

Workflow Diagram

cluster_reaction Reaction cluster_workup Work-up start Reaction Mixture (from this compound) cool 1. Cool to 25-30°C & add NaOCl solution start->cool Stir for 30 min filter 2. Filter solid cool->filter wash 3. Wash with water filter->wash dry 4. Dry at room temperature wash->dry recrystallize 5. Recrystallize from ethanol (optional) dry->recrystallize product Pure Product recrystallize->product cluster_reaction Reaction cluster_workup Work-up start Reaction Mixture (Post-chlorination) quench 1. Quench with NH4OH (pH 9-10) start->quench distill 2. Distill solvent under reduced pressure quench->distill precipitate 3. Add cyclohexane/water and stir distill->precipitate filter 4. Filter solid precipitate->filter dry 5. Wash and dry filter->dry product Sulfonamide Product dry->product

References

Application Note: Purification of 3-Acetyl-2,5-dichlorothiophene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 3-Acetyl-2,5-dichlorothiophene and its derivatives using normal-phase column chromatography. This compound is a critical building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its purity is paramount for successful downstream applications.[2] Column chromatography is a highly effective technique for isolating the desired compound from unreacted starting materials, byproducts, and other impurities, yielding a high-purity product.[3] This document outlines the necessary materials, a step-by-step procedure for purification, and methods for data analysis, intended for researchers in organic synthesis and drug development.

Introduction

This compound (ADCT) is a versatile heterocyclic ketone intermediate widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) like the carbonic anhydrase inhibitor Brinzolamide.[4] The synthesis of ADCT, typically through Friedel-Crafts acylation, often results in a crude mixture containing residual reactants and side-products.[5] Effective purification is a critical step to ensure the integrity and reactivity of the intermediate in subsequent reactions.[2]

Column chromatography is a cornerstone purification technique in organic chemistry, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6] For moderately polar compounds like ADCT, normal-phase chromatography using silica gel as the stationary phase is a robust and scalable method.[3] This protocol details the application of flash column chromatography for the efficient purification of ADCT derivatives.

Experimental Workflow

The overall workflow for the purification of this compound derivatives is depicted below. The process begins with the preparation of the crude sample and the chromatography column, followed by the separation and collection of fractions, which are analyzed for purity before the final product isolation.

Purification Workflow Figure 1. Experimental Workflow for Purification crude_product Crude Reaction Mixture sample_prep Sample Preparation (Adsorption onto Silica) crude_product->sample_prep separation Chromatographic Separation (Elution with Mobile Phase) sample_prep->separation column_packing Column Packing (Silica Gel Slurry) column_packing->separation collection Fraction Collection separation->collection analysis TLC Analysis of Fractions collection->analysis pooling Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: Workflow of the column chromatography purification process.

Detailed Experimental Protocol

This protocol is a general guideline. The mobile phase composition and column dimensions may need to be optimized based on the specific derivative and the scale of the reaction.

Materials and Reagents
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)[7]

  • Mobile Phase Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)[8]

  • Sample Adsorbent: Celite or a small amount of silica gel[9]

  • Solvent for Sample Prep: Dichloromethane or Ethyl Acetate

  • Apparatus:

    • Glass chromatography column with stopcock

    • Separatory funnel (for solvent reservoir)

    • Flasks for fraction collection (e.g., test tubes or Erlenmeyer flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

Procedure

Step 1: Mobile Phase Optimization using TLC

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the developed plate under a UV lamp.

  • The optimal mobile phase should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

Step 2: Column Packing (Wet Slurry Method)

  • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed to reach the desired height. Do not let the top of the silica bed run dry.[9]

  • Once packed, add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Preparation and Loading

  • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (or Celite) to the solution and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9] This is the dry-loading method.

  • Carefully drain the solvent in the column down to the level of the top sand layer.

  • Add the powdered sample evenly onto the top of the column.

  • Gently add a small amount of the mobile phase to the column, allowing it to slowly wet the sample and settle.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin eluting the sample through the column. Maintain a constant level of solvent above the silica bed. For flash chromatography, gentle air pressure can be applied to the top of the column to achieve a steady flow rate.[9]

  • Collect the eluent in a series of labeled test tubes or flasks.

Step 5: Monitoring and Product Isolation

  • Monitor the separation by spotting collected fractions onto TLC plates and developing them.[3]

  • Identify the fractions that contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[9]

  • Determine the yield and assess the purity using analytical methods such as NMR, GC-MS, or HPLC.

Data Presentation

The results of the purification process should be systematically recorded. The following table provides a template for summarizing the quantitative data obtained for different derivatives.

Compound/Derivative NameCrude Mass (g)Mobile Phase (Hex:EtOAc)Rf Value (TLC)Purified Mass (g)Yield (%)Purity (by HPLC/NMR)
This compounde.g., 5.0e.g., 85:15e.g., 0.35e.g., 4.2e.g., 84%e.g., >98%
[Derivative 1 Name]
[Derivative 2 Name]

Conclusion

The described column chromatography protocol is an efficient and reliable method for the purification of this compound and its derivatives on a laboratory scale. Proper selection of the mobile phase through preliminary TLC analysis is crucial for achieving high separation efficiency. This method consistently yields products with high purity, which is essential for their application in pharmaceutical and chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Thieno[3,2-e]thiazine Derivatives from 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two distinct classes of thieno[3,2-e]thiazine derivatives starting from the common precursor, 3-Acetyl-2,5-dichlorothiophene. The methodologies outlined enable access to biologically relevant scaffolds, including potent enzyme inhibitors.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive acetyl group and the two chlorine atoms at positions 2 and 5 of the thiophene ring offer multiple avenues for chemical modification. This document details two synthetic routes to different thieno[3,2-e]thiazine ring systems: the thieno[3,2-e][1][2]thiazine 1,1-dioxides and the 2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-ones.

The thieno[3,2-e][1][2]thiazine 1,1-dioxide scaffold is a core component of carbonic anhydrase inhibitors, such as the glaucoma medication Brinzolamide. The synthesis involves a multi-step sequence including nucleophilic substitution of the 2-chloro group, conversion to a sulfonamide, and subsequent cyclization.

The 2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-one system represents another class of thieno[3,2-e]thiazine derivatives with potential applications in medicinal chemistry. This scaffold is accessible through the reaction of a 2,5-dichlorothiophene-3-carboxamide intermediate with various isothiocyanates, leading to a cyclizative condensation.

Synthetic Pathways Overview

The two synthetic pathways from this compound to the respective thieno[3,2-e]thiazine derivatives are depicted below.

G cluster_0 Pathway 1: Thieno[3,2-e][1,2]thiazine 1,1-dioxides cluster_1 Pathway 2: 2-(Substituted amino)-4H-thieno[3,2-e][1,3]thiazin-4-ones A This compound B 3-Acetyl-5-chloro-2-(benzylthio)thiophene A->B NaSBn C 3-Acetyl-5-chloro-2-thiophenesulfonamide B->C 1. Cl2 2. NH4OH D 3-Bromoacetyl-5-chloro-2-thiophenesulfonamide C->D Bromination E (S)-3-(2-Bromo-1-hydroxyethyl)-5-chloro-2-thiophenesulfonamide D->E Asymmetric Reduction F (S)-3,4-Dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide E->F Cyclization (NaOH) G This compound H 2,5-Dichlorothiophene-3-carboxylic acid G->H Haloform Reaction I 2,5-Dichlorothiophene-3-carboxamide H->I Amidation J 2,5-Dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamide I->J R-NCS K 6-Chloro-2-(substituted amino)-4H-thieno[3,2-e][1,3]thiazin-4-one J->K Intramolecular Cyclization

Caption: Synthetic routes from this compound.

Pathway 1: Synthesis of Thieno[3,2-e][1][2]thiazine 1,1-dioxide Derivatives

This pathway is exemplified by the synthesis of key intermediates for the carbonic anhydrase inhibitor Brinzolamide.

Experimental Protocols

Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

  • Materials: this compound, thiourea, benzyl chloride, isopropyl alcohol, water, 4M sodium hydroxide solution.

  • Procedure:

    • To a solution of isopropyl alcohol (1125 mL) and water (375 mL), add thiourea (107.5 g) and benzyl chloride (161.5 g).

    • Heat the mixture to reflux and maintain for 2 hours with stirring.

    • Cool the reaction mixture to 60°C and add this compound (250 g).

    • Slowly add 4M sodium hydroxide solution (770 mL) while maintaining the temperature at 60-65°C.

    • Heat the mixture to reflux again and maintain for 3 hours.[4]

    • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with water and then with isopropyl alcohol.

    • Dry the product under vacuum to yield 3-Acetyl-5-chloro-2-(benzylthio)thiophene.

Step 2: Synthesis of 3-Acetyl-5-chloro-2-thiophenesulfonamide

  • Materials: 3-Acetyl-5-chloro-2-(benzylthio)thiophene, ethyl acetate, water, chlorine gas, ammonium hydroxide solution.

  • Procedure:

    • Dissolve 3-Acetyl-5-chloro-2-(benzylthio)thiophene (200 g) in a mixture of ethyl acetate (4 L) and water (400 mL).

    • Cool the stirred solution to 0-5°C.

    • Bubble chlorine gas through the solution while maintaining the temperature between 0-5°C. Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, slowly add ammonium hydroxide solution (500 mL) to the reaction mixture at 0-5°C.

    • Stir the mixture for 30 minutes at 0-5°C.

    • Separate the organic layer and wash with water.

    • Distill the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization to yield 3-Acetyl-5-chloro-2-thiophenesulfonamide.[4]

Step 3: Synthesis of (S)-3,4-Dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide

  • Materials: 3-Acetyl-5-chloro-2-thiophenesulfonamide, pyridinium bromide perbromide, sulfuric acid, (+)-B-chlorodiisopinocampheylborane, sodium hydroxide.

  • Procedure:

    • Bromination: Treat a solution of 3-Acetyl-5-chloro-2-thiophenesulfonamide in a suitable solvent (e.g., ethyl acetate) with pyridinium bromide perbromide in the presence of a catalytic amount of sulfuric acid to yield 3-bromoacetyl-5-chloro-2-thiophenesulfonamide.

    • Asymmetric Reduction: Reduce the resulting bromo ketone with (+)-B-chlorodiisopinocampheylborane in an appropriate solvent (e.g., THF) at low temperature to stereoselectively form (S)-3-(2-bromo-1-hydroxyethyl)-5-chloro-2-thiophenesulfonamide.

    • Cyclization: Treat the bromohydrin intermediate with an aqueous base, such as sodium hydroxide, to effect intramolecular cyclization to the desired (S)-3,4-dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
13-Acetyl-5-chloro-2-(benzylthio)thiopheneThis compoundThiourea, Benzyl chloride, NaOH~95%
23-Acetyl-5-chloro-2-thiophenesulfonamide3-Acetyl-5-chloro-2-(benzylthio)thiopheneCl₂, NH₄OH~80-90%
3(S)-3,4-Dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide3-Acetyl-5-chloro-2-thiophenesulfonamide1. Brominating agent 2. Chiral reducing agent 3. Base~60-70%

Yields are approximate and may vary depending on reaction scale and purification methods.

Biological Application: Carbonic Anhydrase Inhibition

The thieno[3,2-e][1][2]thiazine 1,1-dioxide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrase (CA). CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isozymes, particularly CA-II, is a therapeutic strategy for lowering intraocular pressure in the treatment of glaucoma.

G ThienoThiazine Thieno[3,2-e][1,2]thiazine 1,1-dioxide CA Carbonic Anhydrase (CA-II) ThienoThiazine->CA Inhibition IOP Decreased Intraocular Pressure (IOP) CA->IOP Leads to

Caption: Inhibition of Carbonic Anhydrase by Thieno[3,2-e]thiazines.

Pathway 2: Synthesis of 2-(Substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-ones

This pathway provides access to a diverse library of thieno[3,2-e][1][3]thiazin-4-one derivatives through a key carboxamide intermediate.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorothiophene-3-carboxylic acid

  • Materials: this compound, sodium hypobromite solution (prepared from bromine and NaOH).

  • Procedure (Haloform Reaction):

    • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5°C) solution of sodium hydroxide.

    • Add this compound to the freshly prepared sodium hypobromite solution.

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 2,5-Dichlorothiophene-3-carboxylic acid.

Step 2: Synthesis of 2,5-Dichlorothiophene-3-carboxamide

  • Materials: 2,5-Dichlorothiophene-3-carboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide.

  • Procedure:

    • To a solution of 2,5-Dichlorothiophene-3-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of DMF.

    • Heat the mixture at reflux until the evolution of gases ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Carefully add the crude acid chloride to a cold, concentrated solution of ammonium hydroxide.

    • Stir the mixture until the reaction is complete.

    • Filter the precipitated solid, wash with water, and dry to yield 2,5-Dichlorothiophene-3-carboxamide.

Step 3: One-Pot Synthesis of 6-Chloro-2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-ones

  • Materials: 2,5-Dichlorothiophene-3-carboxamide, various alkyl or aryl isothiocyanates, sodium hydride (NaH), dry N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride in dry DMF, add 2,5-Dichlorothiophene-3-carboxamide portion-wise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add the desired alkyl or aryl isothiocyanate to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the target 6-Chloro-2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-one.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
12,5-Dichlorothiophene-3-carboxylic acidThis compoundNaOBr~70-80%
22,5-Dichlorothiophene-3-carboxamide2,5-Dichlorothiophene-3-carboxylic acidSOCl₂, NH₄OH~85-95%
36-Chloro-2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-one2,5-Dichlorothiophene-3-carboxamideR-NCS, NaH65-85%

Yields are approximate and may vary depending on the specific isothiocyanate used and reaction conditions.

Potential Biological Applications

While the biological activity of this specific series of 6-chloro-2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-ones is not extensively reported, related thieno[1][3]thiazine scaffolds have been investigated for a range of biological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Further screening of a library of these compounds could identify novel therapeutic leads.

G ThienoThiazinone 2-(Substituted amino)-4H- thieno[3,2-e][1,3]thiazin-4-one Library Screening Biological Screening ThienoThiazinone->Screening Anticancer Anticancer Activity Screening->Anticancer Antimicrobial Antimicrobial Activity Screening->Antimicrobial AntiInflammatory Anti-inflammatory Activity Screening->AntiInflammatory

Caption: Potential biological screening cascade for thieno[1][3]thiazinones.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of diverse thieno[3,2-e]thiazine derivatives. The protocols detailed herein provide robust methods for accessing both thieno[3,2-e][1][2]thiazine 1,1-dioxides with known utility as carbonic anhydrase inhibitors, and a library of novel 2-(substituted amino)-4H-thieno[3,2-e][1][3]thiazin-4-ones for further investigation in drug discovery programs. The choice of synthetic pathway allows researchers to tailor the final heterocyclic scaffold to target different biological pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Acetyl-2,5-dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the Friedel-Crafts acylation of 2,5-dichlorothiophene. This reaction typically employs acetyl chloride as the acylating agent and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

Q2: What are the expected common byproducts in this synthesis?

While the Friedel-Crafts acylation of 2,5-dichlorothiophene is generally selective, several byproducts can form under suboptimal conditions. These include:

  • Isomeric Products: Although the acylation of 2,5-dichlorothiophene is directed to the 3-position due to the electronic and steric effects of the chloro substituents, trace amounts of the 4-acetyl isomer may be formed.

  • Diacylated Products: The introduction of an acetyl group deactivates the thiophene ring, making a second acylation less favorable. However, under forcing conditions (e.g., high temperature, excess acylating agent), diacetylation can occur, leading to the formation of 3,4-diacetyl-2,5-dichlorothiophene.[1]

  • Hydrolysis Products: Acetyl chloride is highly moisture-sensitive and can hydrolyze to acetic acid. If anhydrous conditions are not strictly maintained, the presence of acetic acid can complicate the reaction and purification.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 2,5-dichlorothiophene.

Q3: Why is my reaction yield low?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. While some reactions require heating to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition.

  • Poor Reagent Quality: Impurities in the 2,5-dichlorothiophene or acetyl chloride can interfere with the reaction.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst (AlCl₃) Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use a fresh, unopened container of anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading Increase the molar ratio of AlCl₃ to 2,5-dichlorothiophene. A ratio of 1.1 to 1.5 equivalents of AlCl₃ is often recommended.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC or GC to avoid the formation of degradation products.
Poor Quality of Reagents Use freshly distilled 2,5-dichlorothiophene and acetyl chloride. Ensure the solvent is anhydrous.
Issue 2: Formation of Significant Amounts of Byproducts
Observed Byproduct Troubleshooting Steps
Diacylated Product (3,4-diacetyl-2,5-dichlorothiophene) Use a molar ratio of acetyl chloride to 2,5-dichlorothiophene of 1:1 or a slight excess of the thiophene. Add the acetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Isomeric Byproducts Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 3-acetyl isomer.
Dark, Tar-like Material (Polymerization) This can be caused by overly acidic conditions or high temperatures. Add the Lewis acid portion-wise to the reaction mixture at a low temperature. Avoid excessive heating.
Issue 3: Difficulties in Product Purification
Problem Recommended Solution
Separating the product from unreacted 2,5-dichlorothiophene 2,5-dichlorothiophene is more volatile than the product. After aqueous workup, the unreacted starting material can often be removed by rotary evaporation under reduced pressure before further purification.
Removing isomeric and diacylated byproducts Column chromatography on silica gel is an effective method for separating the desired product from closely related impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate gradient) is typically used.
Product is an oil or low-melting solid If the product does not crystallize easily, purification by vacuum distillation can be an alternative to column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and byproduct profiles under different reaction conditions. Please note that these values are illustrative and can vary based on the specific experimental setup.

Reaction Conditions Yield of this compound (%) Major Byproducts (%)
AlCl₃ (1.1 eq), Acetyl Chloride (1.1 eq), DCM, 0 °C to rt85-95Unreacted 2,5-dichlorothiophene (2-5%), Diacylated product (<1%)
AlCl₃ (1.5 eq), Acetyl Chloride (1.5 eq), DCM, 40 °C70-80Diacylated product (5-10%), Tar formation
SnCl₄ (1.1 eq), Acetyl Chloride (1.1 eq), DCM, rt60-70Lower conversion, more unreacted starting material

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2,5-Dichlorothiophene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add 2,5-dichlorothiophene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine AlCl3 and Acetyl Chloride in DCM at 0°C start_material Add 2,5-Dichlorothiophene reagents->start_material react Stir at Room Temperature (2-4h) start_material->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Vacuum Distillation dry->purify product This compound purify->product Troubleshooting_Logic cluster_causes_yield Potential Causes cluster_causes_byproducts Potential Causes cluster_solutions_purification Solutions issue Problem Encountered low_yield Low/No Yield issue->low_yield byproducts Byproduct Formation issue->byproducts purification_issue Purification Difficulty issue->purification_issue inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst insufficient_catalyst Insufficient Catalyst low_yield->insufficient_catalyst low_temp Suboptimal Temperature low_yield->low_temp excess_reagent Excess Acylating Agent byproducts->excess_reagent high_temp High Temperature byproducts->high_temp moisture Presence of Moisture byproducts->moisture chromatography Column Chromatography purification_issue->chromatography distillation Vacuum Distillation purification_issue->distillation

References

Technical Support Center: Thiophene Acylation with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the acylation of thiophene using alternatives to aluminum chloride.

Frequently Asked Questions (FAQs)

Q1: Why are alternatives to aluminum chloride (AlCl₃) needed for thiophene acylation? A1: While effective, AlCl₃ presents several significant drawbacks. It is highly sensitive to moisture and must be used in stoichiometric amounts.[1][2] The work-up process is often difficult due to the formation of stable complexes with the acylated product, which generates large volumes of acidic and corrosive waste.[2] Furthermore, the strong Lewis acidity of AlCl₃ can lead to side reactions like polymerization and tar formation, especially with a reactive substrate like thiophene.[3][4] Greener, milder, and reusable catalysts offer improved handling, easier separation, higher selectivity, and a reduced environmental impact.[2]

Q2: What are the main classes of alternative catalysts for thiophene acylation? A2: Several classes of catalysts have proven effective for thiophene acylation, including:

  • Solid Acid Catalysts: These are environmentally friendly, recoverable, and reusable options. Zeolites (such as Hβ, HZSM-5, and C25) and acidic resins are prominent examples known for high product selectivity.[2][5][6]

  • Milder Lewis Acids: Catalysts like zinc chloride (ZnCl₂) and stannic chloride (SnCl₄) are less aggressive than AlCl₃, which can lead to improved yields, simpler work-up procedures, and reduced byproduct formation.[2][4][7]

  • Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) has been shown to be a highly effective catalyst, resulting in near-quantitative yields under non-acidic conditions.[1][8]

  • Other Systems: Various other catalysts, including iodine, protic acids (phosphoric acid), naturally occurring clays (glauconite), and nanocatalysts like SnO₂ nanosheets, have also been successfully used.[1][2][9]

Q3: How can I achieve high regioselectivity for the 2-position on the thiophene ring? A3: Friedel-Crafts acylation of unsubstituted thiophene inherently favors attack at the 2-position due to the greater resonance stabilization of the cationic intermediate compared to attack at the 3-position.[10] However, to ensure high selectivity, using shape-selective solid acid catalysts like Hβ zeolite is an excellent strategy.[3] These catalysts can further minimize the formation of the 3-acetylthiophene isomer.

Q4: Can the alternative catalysts be reused? A4: A major advantage of solid acid catalysts, such as zeolites, is their reusability.[1][5] After a reaction, the catalyst can be recovered by simple filtration, washed, and reactivated for subsequent use.[1] Reactivation typically involves calcination at high temperatures (e.g., 550°C) to remove adsorbed water and organic residues, restoring its catalytic activity.[3]

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for various alternative catalysts used in the acylation of thiophene.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac. Anhydride = 1:3[1][5]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[6]
EtAlCl₂ Succinyl Chloride-99%0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[1]
Zinc Chloride (ZnCl₂) Acetic Anhydride-66.7%Reflux (104-125°C), 2h[7]
Stannic Chloride (SnCl₄) Acetyl Chloride-High Yield0°C to room temp., 1h[4]
Glauconite Acetic Anhydride-50%Reflux (87-95°C), 6h[11]
SnO₂ nanosheets Benzoyl Chloride-Quantitative50°C, solvent-free[1]

Experimental Protocols

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite) This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene with acetic anhydride.[1][5]

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[1]

  • Reaction Setup: In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[5]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst (1.17 g) to the reaction mixture.[1]

  • Reaction: Heat the mixture in a water bath to 60°C and stir magnetically. Monitor the reaction progress by taking periodic samples for analysis by gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[1][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse.[1] The liquid product can then be purified by distillation.

Protocol 2: Acylation using a Milder Lewis Acid (Zinc Chloride) This protocol is based on a method for preparing 2-acetylthiophene using catalytic amounts of zinc chloride.[2][7]

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, combine thiophene (168 g, 2.0 mol), acetic anhydride (107 g, ~1.0 mol), and molten zinc chloride (4 g).[2]

  • Reaction: Heat the reaction mixture to a temperature between 94-103°C and maintain for the desired reaction time.[2]

  • Work-up: Cool the reaction mixture. Wash with water and a sodium carbonate solution to neutralize any remaining acid and remove water-soluble components.

  • Purification: Dry the organic layer and purify the 2-acetylthiophene product by distillation.

Protocol 3: Acylation using an Alkyl Lewis Acid (EtAlCl₂) This protocol uses ethylaluminum dichloride for the acylation of thiophene.[1]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen), dissolve thiophene (0.5 mL, 0.0063 mol) and succinyl chloride (0.33 mL, 0.003 mol) in 20 mL of dried dichloromethane (CH₂Cl₂) and cool to 0°C.[1]

  • Catalyst Addition: Add ethylaluminum dichloride (EtAlCl₂) (9.45 mL of a 1 M solution in hexane, 0.0095 mol) dropwise to the solution while maintaining the temperature at 0°C.[1]

  • Reaction: Stir the mixture at 0°C for 2 hours.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL).[1]

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the product.

Troubleshooting Guides

Issue 1: Low or No Conversion of Thiophene

Your thiophene acylation reaction is showing low or no conversion. This can stem from several factors related to the catalyst, reagents, or reaction conditions.[3]

G problem Problem: Low Conversion Rate cause1 Inactive Catalyst problem->cause1 cause2 Insufficient Catalyst problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Incorrect Reactant Ratio problem->cause4 sol1 Ensure anhydrous conditions. Activate solid catalysts (e.g., calcination). cause1->sol1 Solution sol2 Increase catalyst loading. cause2->sol2 Solution sol3 Optimize temperature. (e.g., 60-80°C for zeolites) cause3->sol3 Solution sol4 Adjust molar ratio (e.g., excess acylating agent like 1:3 thiophene:anhydride). cause4->sol4 Solution

Caption: Troubleshooting workflow for low conversion rates in thiophene acylation.

  • Potential Cause: Inactive Catalyst

    • Explanation: Lewis acids and solid acid catalysts are highly sensitive to moisture, which can deactivate their catalytic sites.[3] Solid catalysts like zeolites require proper activation to be effective.[3]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, perform a calcination step (e.g., 550°C for 4 hours) to remove adsorbed water before use.[3]

  • Potential Cause: Insufficient Catalyst Amount

    • Explanation: The reaction rate is directly influenced by the amount of catalyst used. Too little catalyst will result in a slow reaction and poor conversion within a practical timeframe.[3]

    • Solution: Increase the catalyst loading. Studies have shown that thiophene conversion increases with the amount of catalyst used.[5]

  • Potential Cause: Low Reaction Temperature

    • Explanation: If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently, leading to a very slow reaction rate.[3]

    • Solution: Increase the reaction temperature. For example, when using Hβ zeolite, increasing the temperature from 40°C to 60°C can significantly accelerate the reaction rate and lead to complete conversion.[3]

  • Potential Cause: Suboptimal Reactant Ratio

    • Explanation: The molar ratio of thiophene to the acylating agent is a critical parameter.

    • Solution: Using an excess of the acylating agent can help drive the reaction to completion. A thiophene to acetic anhydride molar ratio of 1:3 has been reported as optimal in several studies using zeolite catalysts.[3][5]

Issue 2: Significant Formation of Tar or Dark Polymeric Byproducts

Your reaction is producing a dark, tar-like material, resulting in a low yield of the desired 2-acetylthiophene. This is a common issue in Friedel-Crafts reactions with electron-rich heterocycles like thiophene.[3]

  • Potential Cause: Harsh Lewis Acid Catalyst

    • Explanation: Strong Lewis acids, particularly AlCl₃, are known to induce polymerization and resinification of the thiophene ring under reaction conditions.[3][4]

    • Solution: Switch to a milder Lewis acid such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[3] Alternatively, solid acid catalysts like Hβ zeolite or glauconite are excellent choices to minimize the formation of such byproducts.[3]

  • Potential Cause: High Reaction Temperature

    • Explanation: While higher temperatures increase the reaction rate, excessively high temperatures can also accelerate side reactions, including polymerization.[3][4]

    • Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Running the reaction at the lowest effective temperature is recommended.[4]

  • Potential Cause: Rapid Reagent Addition

    • Explanation: Adding the acylating agent too quickly can create localized high concentrations and exothermic events, which can promote side reactions.[3]

    • Solution: Add the acylating agent slowly or dropwise to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[3]

Visualized Workflows and Mechanisms

General Experimental Workflow for Solid Acid Catalysis

G A Catalyst Activation B Reaction Setup (Add Reagents) A->B C Controlled Reaction B->C D Work-up & Catalyst Recovery C->D E Product Purification D->E

Caption: General experimental workflow for thiophene acylation using a solid acid catalyst.

Simplified Mechanism of Zeolite-Catalyzed Acylation

The diagram below illustrates the key steps in the electrophilic acylation of thiophene, highlighting the preferential attack at the 2-position.

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack & Resonance Stabilization cluster_2 3. Deprotonation & Product Formation acyl R-CO-X acylium R-C+=O ↔ R-C≡O+ acyl->acylium + H+ zeolite Zeolite (H+) thiophene Thiophene sigma_complex σ-complex (Wheland Intermediate) (More stable for 2-attack) thiophene->sigma_complex + R-C+=O sigma_complex2 σ-complex product 2-Acylthiophene proton H+ (regenerates catalyst) sigma_complex2->product - H+

Caption: Simplified mechanism for the zeolite-catalyzed acylation of thiophene.

References

Technical Support Center: Managing Moisture in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with moisture sensitivity in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction resulted in a very low yield or failed completely. What is the most common moisture-related cause?

A1: The most common culprit for low or no yield in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst by moisture.[1][2] Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to water.[3][4] Any moisture present in the reagents, solvents, or glassware will react violently and exothermically with the catalyst, converting it to an inactive form like aluminum hydroxide (Al(OH)₃), thereby halting the reaction.[5][6] It is crucial to work under strictly anhydrous (water-free) conditions.[2]

Q2: How can I be certain that my Lewis acid catalyst is active and not compromised by moisture?

A2: Always use a fresh, unopened bottle of the Lewis acid catalyst or a freshly purified batch.[1] If a bottle has been opened multiple times, especially in a humid environment, its activity may be compromised. Some researchers recommend purchasing smaller quantities to ensure the catalyst is used quickly. Visually, active AlCl₃ is a fine, white to pale yellow powder; clumping or a significant color change can indicate hydration and deactivation.

Q3: Besides the catalyst, what other components of the reaction are critical to keep dry?

A3: Every component must be scrupulously dry. This includes:

  • Glassware: All glassware must be thoroughly dried, typically by oven-drying at >100°C for several hours or by flame-drying under vacuum immediately before use.[4][7] Do not wash glassware right before the experiment.[8]

  • Solvents: Use anhydrous grade solvents. Even sealed commercial anhydrous solvents can absorb moisture over time. It is best practice to dry and distill solvents immediately before use.

  • Reagents: The aromatic substrate and the acylating/alkylating agent must also be anhydrous. If necessary, they can be dried by azeotropic distillation with a dry solvent like toluene or by storing over a suitable drying agent.[9]

  • Atmosphere: The reaction must be protected from atmospheric moisture by running it under an inert atmosphere, such as dry nitrogen or argon.[3][10]

Issue 2: Ensuring Anhydrous Conditions

Q4: What are the best practices for setting up a reaction to exclude atmospheric moisture?

A4: The standard procedure involves using oven- or flame-dried glassware assembled while still hot, with joints lightly greased.[8] The apparatus should be equipped with a drying tube containing a desiccant (e.g., CaCl₂) or, for more stringent requirements, maintained under a positive pressure of an inert gas (nitrogen or argon).[11] This can be achieved using a Schlenk line or by attaching a balloon filled with the inert gas to the reaction flask.[10][12]

Q5: My solvent is "anhydrous" grade from the supplier. Do I still need to dry it?

A5: Yes, for highly sensitive reactions, it is best practice to further dry and distill commercial anhydrous solvents. The water content in commercially available "dry" solvents can still be significant enough to affect a Friedel-Crafts reaction.[13] Karl Fischer titration is a reliable method to quantify the water content in your solvent if you need precise measurements.[14][15]

Q6: What are the most effective drying agents for common Friedel-Crafts solvents like dichloromethane?

A6: The choice of drying agent depends on the solvent.

  • Dichloromethane (CH₂Cl₂): Calcium hydride (CaH₂) is a highly effective drying agent for dichloromethane. Distillation from CaH₂ can reduce water content to very low levels.[13] Phosphorus pentoxide (P₄O₁₀) is also very effective but can be acidic.[16]

  • Nitrobenzene: This solvent can be dried over P₄O₁₀ or by azeotropic distillation.

  • Carbon Disulfide (CS₂): Can be dried over P₄O₁₀.

It's important to note that common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally used for removing bulk water during workup and are not sufficient for rendering a solvent truly anhydrous for a moisture-sensitive reaction.[17]

Data Presentation: Solvent Drying Efficiency

The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. This data is crucial for selecting the appropriate drying method to achieve the anhydrous conditions necessary for a successful Friedel-Crafts reaction.

SolventDrying AgentConditionsResidual Water (ppm)Reference
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)Stand for 48h<10[13]
Tetrahydrofuran (THF)Na/BenzophenoneReflux~43[13]
TolueneNa/BenzophenoneReflux~34[13]
Toluene3Å Molecular Sieves (10% m/v)Stand for 72h<10[13]
Dichloromethane (CH₂Cl₂)CaH₂Reflux~13[13]
Methanol3Å Molecular Sieves (10% m/v)Stand for 72h<100[13]
MethanolKOHStir for 24h~33[13]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Friedel-Crafts Acylation

This protocol outlines a standard setup for the acylation of an aromatic substrate under anhydrous, inert atmosphere conditions.

Materials:

  • Round-bottom flask, Claisen adapter, addition funnel, reflux condenser, magnetic stir bar

  • Drying tube (e.g., filled with CaCl₂) or inert gas source (Nitrogen/Argon balloon or Schlenk line)

  • Anhydrous Lewis Acid (e.g., AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, distilled from CaH₂)

  • Aromatic Substrate (anhydrous)

  • Acylating Agent (e.g., Acetyl Chloride, freshly distilled)

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the glassware after oven-drying or flame-drying. Ensure all joints are sealed. Flush the entire system with inert gas for several minutes.[3][11]

  • Catalyst Suspension: Under a positive pressure of inert gas, quickly add the anhydrous aluminum chloride (1.1 - 1.3 equivalents) to the reaction flask.[2] Add anhydrous dichloromethane via cannula or syringe to create a stirrable suspension.

  • Cooling: Cool the catalyst suspension to 0°C using an ice bath. This is important as the initial reaction with the acylating agent is often exothermic.[4]

  • Reagent Addition: In the addition funnel, place a solution of the acylating agent (1.0 equivalent) and the aromatic substrate (1.0 - 1.5 equivalents) dissolved in anhydrous dichloromethane.

  • Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[2]

  • Reaction Monitoring: After the addition is complete, the reaction may be stirred at 0°C, allowed to warm to room temperature, or gently refluxed depending on the reactivity of the substrate. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice, often containing concentrated HCl, to quench the reaction and hydrolyze the aluminum chloride complexes.[4][8] Proceed with standard aqueous workup and extraction.

Protocol 2: Drying Dichloromethane with Calcium Hydride (CaH₂) for Anhydrous Reactions

Procedure:

  • Pre-drying (Optional): If the solvent has a high water content, pre-dry it by letting it stand over anhydrous calcium chloride for 24 hours.

  • Setup: In a fume hood, set up a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. All glassware must be oven- or flame-dried.

  • Drying Agent: Add calcium hydride (CaH₂) powder to the round-bottom flask containing the dichloromethane (approx. 5-10 g per liter). Caution: CaH₂ reacts with water to produce hydrogen gas, which is flammable. Add it slowly and ensure there is no source of ignition.

  • Reflux: Gently reflux the dichloromethane over the CaH₂ for at least one hour under a dry nitrogen or argon atmosphere. This allows the CaH₂ to react with any residual water.

  • Distillation: Distill the solvent directly into a dry receiving flask containing activated 3Å or 4Å molecular sieves for storage. The receiving flask should be protected from atmospheric moisture.

  • Storage: Store the freshly distilled anhydrous solvent under an inert atmosphere and use it as soon as possible.

Visual Troubleshooting and Workflows

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Were anhydrous conditions\nrigorously maintained?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Root Cause:\nMoisture contamination", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; s1 [label="Solution:\n1. Oven/flame-dry all glassware.\n2. Use freshly distilled anhydrous solvents.\n3. Run under inert (N₂/Ar) atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Is the Lewis Acid catalyst\nfresh and active?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Root Cause:\nCatalyst deactivated by moisture", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; s2 [label="Solution:\n1. Use a new, unopened bottle of catalyst.\n2. Use stoichiometric amounts (or slight excess for acylation).", fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 [label="Is the aromatic ring\nstrongly deactivated?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Root Cause:\nSubstrate too electron-poor", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; s3 [label="Solution:\n1. Use a more activated substrate.\n2. Consider alternative synthetic routes.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Yield Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> s1; s1 -> end_node;

q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> s2; s2 -> end_node;

q2 -> q3 [label="Yes"]; q3 -> a3_yes [label="Yes"]; a3_yes -> s3; s3 -> end_node;

q3 -> end_node [label="No, review other\nparameters (temp, time)"]; } dot A troubleshooting workflow for low-yield reactions.

// Invisible nodes for layout {rank=same; AlCl3; plus1; H2O; arrow; AlOH3; plus2; HCl;}

// Edges AlCl3 -> plus1 [style=invis]; plus1 -> H2O [style=invis]; H2O -> arrow [style=invis]; arrow -> AlOH3 [style=invis]; AlOH3 -> plus2 [style=invis]; plus2 -> HCl [style=invis];

edge [style=invis, arrowhead=none]; AlCl3 -> H2O -> arrow -> AlOH3 -> HCl; } dot The deactivation pathway of AlCl₃ by water.

// Nodes n1 [label="1. Dry Glassware\n(Oven or Flame-Dry)", fillcolor="#FBBC05", fontcolor="#202124"]; n2 [label="2. Assemble Apparatus\n(while hot, under N₂ flow)", fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="3. Flush with Inert Gas\n(Nitrogen or Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n4 [label="4. Add Anhydrous Solvent\nand Lewis Acid Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n5 [label="5. Cool to 0°C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n6 [label="6. Add Substrate/Reagent Solution\n(Dropwise via Addition Funnel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n7 [label="7. Monitor Reaction\n(TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n8 [label="8. Quench and Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n7; n7 -> n8; } dot A typical workflow for setting up an anhydrous reaction.

References

Technical Support Center: Troubleshooting Low Yields in Claisen-Schmidt Condensation with Thienyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt condensation of thienyl ketones to synthesize thienyl chalcones and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation, and why are thienyl ketones used?

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen.[1] This reaction is a fundamental method for synthesizing α,β-unsaturated ketones, known as chalcones.[2] Thienyl ketones are often used in these reactions to produce thienyl chalcones, which are important precursors for various biologically active compounds and flavonoids.[3][4] The thiophene ring is a bioisostere of the benzene ring and can impart unique pharmacological properties to the final molecule.

Q2: My reaction with a thienyl ketone is giving a much lower yield than a similar reaction with acetophenone. Why might this be?

While direct comparative studies are limited, the difference in reactivity can be attributed to the electronic properties of the thiophene ring. The sulfur atom in the thiophene ring is electron-donating through resonance, which can decrease the electrophilicity of the carbonyl carbon in the thienyl ketone compared to acetophenone.[5][6] This reduced electrophilicity can slow down the nucleophilic attack by the enolate. Additionally, the acidity of the α-protons on the thienyl ketone may be altered, affecting the ease of enolate formation. Optimization of reaction conditions is often necessary to account for these differences.

Q3: What are the most common side reactions in the Claisen-Schmidt condensation of thienyl ketones?

The most prevalent side reactions include:

  • Self-condensation of the thienyl ketone: The enolate of the thienyl ketone can react with another molecule of the ketone instead of the aromatic aldehyde.[7]

  • Cannizzaro reaction of the aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can disproportionate into a primary alcohol and a carboxylic acid.[1]

  • Michael addition: The enolate of the thienyl ketone can act as a nucleophile and add to the β-carbon of the newly formed thienyl chalcone product, leading to a 1,5-dicarbonyl compound.[8]

Q4: Can I use microwave irradiation to improve my yields and reaction times?

Yes, microwave-assisted synthesis is a highly effective method for the Claisen-Schmidt condensation of thienyl ketones.[3][9] It often leads to significantly shorter reaction times (minutes versus hours) and higher yields by providing uniform and rapid heating, which can minimize the formation of side products.[10]

Troubleshooting Guide for Low Yields

Low yields are a common frustration in organic synthesis. This guide provides a systematic approach to troubleshooting your Claisen-Schmidt condensation with thienyl ketones.

Problem 1: Little to No Product Formation (Starting Materials Largely Unreacted)

If your reaction is not proceeding, consider the following factors related to your reagents and reaction setup.

Possible Causes and Solutions:

  • Inactive Catalyst: The base (e.g., NaOH, KOH) may be old or contaminated. Use fresh, high-purity catalyst.[7]

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively generate the enolate. The optimal concentration can vary, but 20 mol% has been shown to be effective in some solvent-free reactions.[11]

  • Inadequate Solvent: The reactants may not be fully soluble in the chosen solvent, preventing them from reacting. Ethanol is a common choice, but you may need to increase the solvent volume or switch to a more suitable solvent.[1][11]

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[7] Consider gently heating the reaction mixture, but be mindful that excessive heat can promote side reactions.

  • Purity of Reactants: Impurities in the thienyl ketone or aromatic aldehyde can inhibit the reaction. Ensure your starting materials are pure.[12]

Problem 2: Formation of Multiple Products and Low Yield of Desired Chalcone

If your reaction is producing a mixture of compounds, the following strategies can help improve selectivity.

Possible Causes and Solutions:

  • Self-Condensation of Thienyl Ketone: This is more likely if the aldehyde is unreactive. To minimize this, try slowly adding the thienyl ketone to a mixture of the aldehyde and the base.[7]

  • Cannizzaro Reaction: This side reaction is favored by high concentrations of strong bases. Consider using a milder base or adding the base portion-wise to keep the concentration low at any given time.[1]

  • Michael Addition: This side reaction can be suppressed by controlling the reaction temperature and time. Running the reaction at a lower temperature (e.g., in an ice bath) and monitoring the reaction closely by TLC to stop it once the chalcone is formed can be effective.[8] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can also help.

  • Incorrect Stoichiometry: For the synthesis of mono-substituted chalcones, a 1:1 molar ratio of ketone to aldehyde is typically used. A slight excess of the aldehyde can sometimes help drive the reaction to completion.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature on the synthesis of thienyl chalcones under various conditions.

Table 1: Conventional Synthesis of Thienyl Chalcones

Thienyl KetoneAromatic AldehydeCatalyst (mol%) / SolventTime (h)Temperature (°C)Yield (%)
3-AcetylthiopheneBenzaldehydeNaOH / Ethanol12Room Temp75-85
3-Acetylthiophene4-ChlorobenzaldehydeNaOH / Ethanol12Room Temp75-85
2-Acetylthiophene4-NitrobenzaldehydeNaOH / Ethanol2-4Room Temp85
2-Acetylthiophene4-MethoxybenzaldehydeKOH / Ethanol3Room Temp79

Table 2: Microwave-Assisted Synthesis of Thienyl Chalcones

Thienyl KetoneAromatic AldehydeCatalyst / ConditionsTime (min)Power (W)Yield (%)
3-AcetylthiopheneBenzaldehydeKOH / Solvent-free<1->82
3-Acetylthiophene4-MethylbenzaldehydeKOH / Solvent-free<1->82
3-Acetyl-2,5-dimethylthiopheneVarious AldehydesNaOH / Dry Ethanol0.5-0.821080-90
Pyrazole-substituted AcetophenoneThiophene-2-carbaldehydeAqueous KOH / Ethanol4-70-93

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Synthesis of Thienyl Chalcone

  • Preparation: In a round-bottom flask, dissolve the thienyl ketone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (20-30 mL).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (typically 1.2 equivalents).[1]

  • Reaction: Continue stirring at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-12 hours.

  • Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Thienyl Chalcone

  • Preparation: In a microwave-safe vessel, thoroughly mix the thienyl ketone (e.g., 3-acetylthiophene, 1 mmol), the aromatic aldehyde (1 mmol), and solid KOH.[3]

  • Reaction: Place the vessel in a domestic or laboratory microwave oven and irradiate for a short period (e.g., 45-60 seconds).[3] Monitor the reaction by TLC to determine the optimal irradiation time.

  • Work-up and Isolation: After cooling, dissolve the reaction mixture in an appropriate solvent (e.g., ethyl acetate), wash with water to remove the catalyst, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting and performing Claisen-Schmidt condensations.

Troubleshooting_Workflow start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present? check_sm->sm_present incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes multiple_products Multiple Products on TLC? sm_present->multiple_products No action1 Increase Reaction Time or Temperature incomplete_reaction->action1 end_good Improved Yield action1->end_good side_reactions Side Reactions Occurring multiple_products->side_reactions Yes check_purity Verify Reactant and Solvent Purity multiple_products->check_purity No action2 Optimize Conditions: - Adjust Stoichiometry - Lower Temperature - Use Milder Base side_reactions->action2 action2->end_good end_bad Re-evaluate Reaction Strategy check_purity->end_bad Main_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions ketone Thienyl Ketone enolate Thienyl Enolate ketone->enolate + Base aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde self_condensation Self-Condensation Product enolate->self_condensation + Thienyl Ketone michael_adduct Michael Adduct enolate->michael_adduct + Chalcone aldehyde Aromatic Aldehyde cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro + Strong Base chalcone Thienyl Chalcone (Desired Product) aldol_adduct->chalcone - H2O Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Thienyl Ketone and Aldehyde in Solvent B Add Base Catalyst (e.g., NaOH, KOH) A->B C Stir at appropriate Temperature (RT or Heat) B->C D Monitor by TLC C->D E Pour into Ice-Water and Acidify D->E Reaction Complete F Filter Crude Product E->F G Recrystallize from a Suitable Solvent F->G

References

preventing self-condensation in chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to help you overcome common challenges in your experiments, with a specific focus on preventing self-condensation and other side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during chalcone synthesis via the Claisen-Schmidt condensation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2 and moisture, reducing its effectiveness.Use a fresh batch of the base catalyst. Ensure it is properly stored in a desiccator.
Insufficient Catalyst: The amount of catalyst may not be enough to efficiently deprotonate the ketone.Optimize the catalyst concentration. For base-catalyzed reactions, concentrations often range from 10% to 60%.[1][2]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] Consider extending the reaction time if starting materials are still present.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate.Cautiously increase the reaction temperature. However, be aware that excessive heat can promote side reactions and decomposition.[1][3]
Formation of Significant Side Products Self-Condensation of Ketone: The enolate of the ketone attacks another molecule of the ketone instead of the aromatic aldehyde.[3]Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base catalyst.[3] This ensures the enolate preferentially reacts with the more electrophilic aldehyde.
Cannizzaro Reaction: The aromatic aldehyde, lacking α-hydrogens, undergoes self-disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid.[4]Pre-form the enolate: React the acetophenone with the base first to form the enolate before adding the benzaldehyde.[4] This makes the desired reaction kinetically favored. A milder base or lower concentration can also be used.[4]
Michael Addition: The enolate of the starting ketone can add to the newly formed chalcone product.[1]Use a slight excess of the aldehyde to minimize the concentration of unreacted ketone enolate available for Michael addition.
Darkening of the Reaction Mixture Thermal Decomposition: The reaction may be proceeding at too high a temperature, leading to the decomposition of reactants or products.[1] Chalcone synthesis can be exothermic.Monitor and control the reaction temperature, using a cooling bath if necessary.[1]
Polymerization: Chalcones can be susceptible to polymerization, especially at elevated temperatures or in the presence of light.[4]Conduct the reaction at the lowest effective temperature and protect the reaction mixture from light if necessary.
Oily Product Instead of Solid Impurities: The presence of unreacted starting materials or side products can prevent crystallization.Purify the crude product using an appropriate technique such as recrystallization or column chromatography.
Low Melting Point: Some chalcone derivatives naturally have low melting points and exist as oils at room temperature.[3]Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath can also help.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation in chalcone synthesis?

A1: The primary cause of self-condensation of the ketone is the reaction of its enolate form with another molecule of the ketone. This side reaction competes with the desired reaction between the ketone enolate and the aromatic aldehyde.

Q2: How can I best monitor the progress of my chalcone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible.

Q3: Are there "greener" alternatives to traditional solvent-based chalcone synthesis?

A3: Yes, several green chemistry approaches have been developed that can reduce environmental impact and often improve reaction outcomes. These include:

  • Solvent-free grinding: This method involves grinding the reactants with a solid catalyst, which can lead to shorter reaction times and simpler product isolation.[4][5]

  • Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and purity.[6][7][8]

Q4: My aromatic aldehyde does not have α-hydrogens. Can it still undergo a side reaction?

A4: Yes, aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[4] This involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid. To minimize this, it is recommended to add the aldehyde to a pre-formed mixture of the ketone and base.[4]

Q5: What is the typical stoichiometry used in a Claisen-Schmidt condensation?

A5: Typically, an equimolar ratio of the aromatic aldehyde and the ketone is used. However, to minimize side reactions like the self-condensation of the ketone, a slight excess of the aldehyde is sometimes employed.[1]

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of chalcone synthesis.

Table 1: Comparison of Conventional, Microwave, and Grinding Methods

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional (Reflux)KOHEthanol5 hours9.2[9]
Microwave IrradiationPiperidineEthanol30 minutes87[6][7]
Solvent-Free GrindingKOHNone50 minutes32.6[9]
Solvent-Free GrindingNaOHNone4-8 minutes75-85[5]

Table 2: Effect of Catalyst on Chalcone Yield in Microwave-Assisted Synthesis

Acetophenone DerivativeAldehyde DerivativeCatalyst/BaseSolventMicrowave Power (W) / Temp. (°C)Time (min)Yield (%)Reference
2'-Hydroxyacetophenone4-(Dimethylamino)benzaldehydePiperidineEthanol100 W / 140°C3087[7]
Acetylferrocene4-ChlorobenzaldehydeKOHEthanol100°C1-592[7][8]
o-Hydroxy acetophenoneSubstituted benzaldehydeAnhydrous K2CO3None-3-5-[7]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard method for chalcone synthesis using conventional heating.

Materials:

  • Substituted acetophenone (0.005 mol)

  • Substituted benzaldehyde (0.005 mol)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.005 mol of the selected acetophenone in a mixture of 10 mL of ethanol and 2 mL of 60% potassium hydroxide (KOH) solution.

  • Stir the mixture to facilitate the formation of the enolate.

  • Slowly add 0.005 mol of the corresponding benzaldehyde to the mixture.

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • After 5 hours, allow the mixture to cool to room temperature and let it stand for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.[4]

Protocol 2: Solvent-Free Synthesis via Grinding

This "green" protocol avoids the use of organic solvents during the reaction.

Materials:

  • Substituted acetophenone (0.005 mol)

  • Substituted benzaldehyde (0.005 mol)

  • Solid Potassium Hydroxide (KOH) (0.84 g)

  • Deionized water

  • Chloroform

  • Ethanol

  • Mortar and pestle

Procedure:

  • In a mortar, grind 0.005 mol of acetophenone with 0.84 g of solid KOH for 30 minutes.

  • Add 0.005 mol of benzaldehyde to the mixture.

  • Continue to grind the mixture for an additional 50 minutes.

  • After grinding is complete, dilute the solid mass with cold deionized water.

  • Let the mixture stand at room temperature for 24 hours to allow for precipitation.

  • Extract the product with three 10 mL portions of chloroform.

  • Combine the organic phases and evaporate the solvent.

  • Purify the obtained chalcone by recrystallization from ethanol.[4]

Protocol 3: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Acetylferrocene (100 mg, 0.438 mmol) or other acetophenone derivative

  • Substituted benzaldehyde (equimolar amount)

  • 5% ethanolic KOH solution (5 mL)

  • Ethanol

  • 10 mL microwave vial

Procedure:

  • In a 10 mL microwave vial, dissolve an equimolar amount of the acetophenone derivative (e.g., 100 mg, 0.438 mmol of acetylferrocene) in 5 mL of 5% ethanolic KOH solution.

  • Add a minimum amount of ethanol to dissolve the corresponding substituted benzaldehyde and add it to the reaction vial.

  • Cap the vial and place it in a microwave synthesis reactor.

  • Set the reaction parameters: temperature at 100°C, stirring at 600 rpm, and reaction time between 1 to 5 minutes.

  • Monitor the reaction progress using TLC with an appropriate solvent system (e.g., ethyl acetate:hexane, 1:4).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, extract the product with a suitable solvent like ethyl acetate.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[7][8]

Visualizations

Chalcone Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_ketone Dissolve Ketone (e.g., Acetophenone) mix Combine Reactants and Catalyst prep_ketone->mix prep_aldehyde Dissolve Aldehyde (e.g., Benzaldehyde) prep_aldehyde->mix prep_base Prepare Base Catalyst (e.g., NaOH/KOH) prep_base->mix stir Stir/Heat (Conventional, Microwave, or Grinding) mix->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Precipitate Product (e.g., add to ice water) monitor->precipitate Reaction Complete filtrate Filter Crude Product precipitate->filtrate wash Wash with Cold Solvent filtrate->wash recrystallize Recrystallize wash->recrystallize dry Dry Pure Product recrystallize->dry

Caption: A generalized experimental workflow for chalcone synthesis.

Reaction Pathways: Desired vs. Side Reactions

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone Ketone (e.g., Acetophenone) enolate Ketone Enolate ketone->enolate + Base self_condensation Ketone Self-Condensation Product aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) chalcone Desired Chalcone cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro + Aldehyde + Strong Base base Base (e.g., OH-) enolate->chalcone + Aldehyde enolate->self_condensation + Ketone

References

challenges in the industrial scale synthesis of Brinzolamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale synthesis of Brinzolamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for process optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up Brinzolamide synthesis?

A1: The industrial-scale synthesis of Brinzolamide presents several key challenges. These include the high cost of starting materials like 3-acetylthiophene, the use of hazardous and expensive reagents such as n-butyl lithium, and the need for extreme reaction temperatures (e.g., below -70°C) which are difficult and costly to maintain at an industrial scale.[1][2] Furthermore, early synthetic routes were often plagued by low overall yields and the need for extensive purification of the final product.[1]

Q2: Why is chiral purity a critical issue in Brinzolamide manufacturing?

A2: Chiral purity is paramount as only the (R)-enantiomer of Brinzolamide is therapeutically active. The primary challenge lies in efficiently separating the desired (R)-enantiomer from the inactive (S)-enantiomer. Traditional chiral resolution methods, while effective, can lead to the loss of 50% of the material as the undesired enantiomer, which is not economically viable for large-scale production.[1] This has led to a focus on developing stereoselective reduction methods to produce the (R)-enantiomer directly.[1][3]

Q3: What are the most common process-related impurities in Brinzolamide synthesis?

A3: Aside from the unwanted (S)-enantiomer (Brinzolamide USP Related Compound A), other significant process-related impurities can arise. These include N-Desethyl Brinzolamide (USP Related Compound B), which results from a side reaction or impurity in the starting materials, and various oxidation or degradation products such as Oxo-Brinzolamide.[4][5] The presence of unreacted intermediates or by-products from side reactions during the formation of the thieno[3,2-e]thiazine ring system are also a concern.

Q4: Which analytical techniques are recommended for in-process control and final product release?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most frequently utilized technique for monitoring reaction progress, quantifying the active ingredient, and detecting impurities.[6] Chiral HPLC methods are essential for determining the enantiomeric purity of the final product.[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield in Sulfonylation Step 1. Incomplete lithiation due to moisture or improper temperature control. 2. Degradation of the organolithium reagent. 3. Insufficient reaction time or temperature.1. Ensure strictly anhydrous conditions and maintain temperature below -70°C during addition of n-butyl lithium.[6] 2. Titrate the organolithium reagent before use to confirm its molarity. 3. Monitor the reaction by TLC or HPLC to ensure completion before quenching.
Poor Enantiomeric Excess (e.e.) / High Levels of (S)-Enantiomer 1. Inefficient stereoselective reduction. 2. Racemization occurring in subsequent steps. 3. Incomplete separation during chiral resolution.1. Optimize the chiral reducing agent and reaction conditions (temperature, solvent). Some processes report an e.e. of only 92%, requiring further purification.[1] 2. Avoid harsh acidic or basic conditions after the chiral center is established. 3. If using chiral resolution, ensure optimal crystallization time (e.g., 8-24 hours) and temperature.[3] Consider multiple recrystallizations.
Presence of N-Desethyl Brinzolamide Impurity 1. Contamination of the ethylamine reagent. 2. Side reaction involving dealkylation.1. Verify the purity of the ethylamine raw material. 2. Optimize the amination reaction conditions (temperature, pressure, reaction time) to minimize side reactions.
Inconsistent Crystal Size in Final API 1. Uncontrolled precipitation/crystallization conditions. 2. Insufficient homogenization.1. Implement controlled cooling rates and seeding strategies during the final crystallization step. 2. For ophthalmic suspensions, the particle size is critical. Use rotor-stator homogenizers and optimize speed and time to achieve the desired particle size distribution.[7]

Process Data & Impurity Profile

Table 1: Representative Yields in Brinzolamide Synthesis Steps
Process Step Description Reported Yield Source
Intermediate Ketal Protection Protection of the carbonyl group in 3-(bromoacetyl)thiophene-2-sulfonamide.80 - 95%[1]
Cyclization Intramolecular cyclization to form the thieno[3,2-e]thiazine core.90 - 97%[1]
Hydrolysis (Deprotection) Removal of the ketal protecting group to yield the ketone intermediate.65 - 99%[1]
Amination & Purification Final reaction with ethylamine to form crude Brinzolamide and subsequent purification.>60% (crude), >80% (pure)[3][6]
Table 2: Common Brinzolamide Impurities
Impurity Name Structure / Origin CAS Number
(S)-Brinzolamide (USP RC A)Undesired enantiomerN/A
N-Desethyl Brinzolamide (USP RC B)De-ethylated impurity404034-55-5
Oxo-BrinzolamideKetone intermediate or degradation product154127-41-0
Brinzolamide Impurity CO-Desmethyl impurity186377-56-0

Diagrams and Workflows

G cluster_start Starting Materials cluster_process Core Synthesis cluster_purification Purification A 3-Acetyl-2,5-dichlorothiophene C N-Alkylation A->C B 3-Methoxypropylamine B->C D Intramolecular Cyclization C->D E Sulfonylation at C6 (n-BuLi, SO2, NH2OH-O-SO3H) D->E F Ketone Reduction (Stereoselective) E->F G Activation & Amination (MsCl, Ethylamine) F->G H Crude (R)-Brinzolamide G->H I Chiral Resolution / Recrystallization (e.g., Isopropyl Alcohol) H->I J Pure Brinzolamide API I->J G Start Final product shows low enantiomeric purity CheckMethod Is synthesis route based on stereoselective reduction or chiral resolution? Start->CheckMethod StereoPath Stereoselective Reduction Path CheckMethod->StereoPath Stereoselective ResPath Chiral Resolution Path CheckMethod->ResPath Resolution CheckReagent Verify chiral reducing agent (purity, activity, stoichiometry) StereoPath->CheckReagent CheckTemp Confirm reaction temperature is within specified limits (e.g., -25°C to -20°C) CheckReagent->CheckTemp CheckSideRxns Analyze for by-products that may indicate racemization CheckTemp->CheckSideRxns End Implement Corrective Actions & Re-analyze Batch CheckSideRxns->End CheckAcid Verify chiral acid purity (e.g., DPTA) ResPath->CheckAcid CheckSolvent Ensure correct solvent ratio (e.g., aq. Methanol) CheckAcid->CheckSolvent CheckCrystal Optimize crystallization time and temperature (e.g., 8-24h) CheckSolvent->CheckCrystal CheckCrystal->End

References

purification strategies to remove unreacted 2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-dichlorothiophene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for purifying 2,5-dichlorothiophene?

A1: The most effective and commonly employed methods for the purification of 2,5-dichlorothiophene are fractional distillation, recrystallization (if the derivative is a solid), and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the physical properties of the target compound and its derivatives. Fractional distillation is particularly useful for separating volatile impurities from the liquid 2,5-dichlorothiophene.[1][2]

Q2: My 2,5-dichlorothiophene sample is contaminated with other dichlorothiophene isomers. How can I separate them?

A2: Due to their close boiling points, separating dichlorothiophene isomers can be challenging.[1] Highly efficient fractional distillation is the most effective method for this separation on a larger scale.[1] For smaller scales or when high purity is essential, column chromatography can provide good separation.[3]

Q3: During column chromatography, my thiophene derivative appears to be degrading on the silica gel. What can I do?

A3: Some thiophene derivatives can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is typically achieved by adding 1-2% triethylamine to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be a viable option for acid-sensitive compounds.

Q4: I am having trouble getting my 2,5-dichlorothiophene derivative to crystallize during recrystallization. What are the possible reasons and solutions?

A4: Several factors can hinder crystallization:

  • The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of your compound.

  • Nucleation has not occurred. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites, or add a seed crystal of the pure compound.

  • The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The presence of significant impurities can disrupt crystal lattice formation. A preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary.[3]

Q5: How can I assess the purity of my 2,5-dichlorothiophene sample after purification?

A5: The purity of 2,5-dichlorothiophene can be effectively determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides quantitative information about the purity and allows for the identification of volatile impurities by their mass spectra.[2][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a known standard.[2][6][7]

  • Infrared (IR) Spectroscopy: Can confirm the identity of the purified compound by comparing its spectrum to a reference.

Data Presentation

Table 1: Comparison of Purification Strategies for 2,5-Dichlorothiophene

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation 98-100%[1]70-90%Scalable, effective for separating volatile impurities and isomers.[1][2]Requires careful control of temperature and pressure; may not remove non-volatile impurities effectively.[2]
Recrystallization (for solid derivatives) >99%[3]60-90%[3]Simple setup, can yield very pure product, suitable for large quantities.[3][8]Potential for lower yields, may not remove all impurities in a single step.[3]
Column Chromatography >98%[3]70-95%[3]Highly versatile for separating complex mixtures, including isomers and non-volatile impurities.[3]Can be time-consuming and requires significant amounts of solvent for large-scale purifications.[3]
Solvent Extraction Variable (used as a preliminary step)HighGood for removing water-soluble or acid/base-soluble impurities.Not a standalone method for achieving high purity; requires subsequent purification.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify liquid 2,5-dichlorothiophene by separating it from volatile impurities.

Materials:

  • Crude 2,5-dichlorothiophene

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.[9]

  • Sample Charging: Charge the crude 2,5-dichlorothiophene into the distillation flask and add a few boiling chips or a magnetic stir bar.[2]

  • Heating: Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to establish a slow and steady distillation rate.[9]

  • Fraction Collection: The vapor will rise through the fractionating column, and multiple condensation-vaporization cycles will enrich the more volatile components at the top of the column.[10] Collect the distillate in fractions based on the boiling point. The main fraction of 2,5-dichlorothiophene should be collected at its boiling point of approximately 162 °C at atmospheric pressure.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.[2]

Protocol 2: Purification by Recrystallization (for a solid derivative)

Objective: To purify a solid derivative of 2,5-dichlorothiophene.

Materials:

  • Crude solid 2,5-dichlorothiophene derivative

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8] Common solvents to test include ethanol, methanol, hexane, and toluene.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.[3]

Protocol 3: Purification by Column Chromatography

Objective: To purify 2,5-dichlorothiophene from non-volatile impurities or closely related isomers.

Materials:

  • Crude 2,5-dichlorothiophene

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the 2,5-dichlorothiophene.[2]

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude 2,5-dichlorothiophene in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.[3]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,5-dichlorothiophene.[3]

Visualizations

experimental_workflow_distillation start Start: Crude 2,5-Dichlorothiophene setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask with Crude Product and Boiling Chips setup->charge heat Gently Heat the Flask charge->heat collect Collect Fractions Based on Boiling Point heat->collect analyze Analyze Fractions (GC-MS, NMR) collect->analyze product Pure 2,5-Dichlorothiophene analyze->product

Caption: Experimental workflow for the purification of 2,5-dichlorothiophene by fractional distillation.

experimental_workflow_recrystallization start Start: Crude Solid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry the Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Experimental workflow for the purification of a solid 2,5-dichlorothiophene derivative by recrystallization.

experimental_workflow_chromatography start Start: Crude 2,5-Dichlorothiophene tlc Determine Eluent System by TLC start->tlc pack_column Pack Chromatography Column with Silica Gel tlc->pack_column load_sample Load Sample onto the Column pack_column->load_sample elute Elute with Chosen Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Remove Solvent by Rotary Evaporation combine_pure->evaporate product Pure 2,5-Dichlorothiophene evaporate->product

Caption: Experimental workflow for the purification of 2,5-dichlorothiophene by column chromatography.

References

Technical Support Center: Improving Regioselectivity in the Acylation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the regioselective acylation of substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why does Friedel-Crafts acylation of unsubstituted thiophene preferentially occur at the C2-position?

The high regioselectivity for the C2-position (or the equivalent C5-position) in Friedel-Crafts acylation is due to the greater stability of the carbocation intermediate formed during the reaction.[1][2] When the electrophilic acylium ion attacks the C2-position, the resulting intermediate is stabilized by three resonance structures. In contrast, attack at the C3-position leads to an intermediate that can only be described by two resonance forms.[1][2] The intermediate from C2 attack features a linearly conjugated system, which is lower in energy than the cross-conjugated system resulting from C3 attack.[1][2] As a general rule, a more stable intermediate implies a lower activation energy, leading to preferential product formation.[1][2]

DOT script for the mechanism explaining C2 vs. C3 acylation selectivity.

G cluster_0 C2-Attack (Favored) cluster_1 C3-Attack (Disfavored) Thiophene_C2 Thiophene + RCO⁺ Intermediate_C2 [Intermediate Complex] (3 Resonance Structures) Linearly Conjugated - More Stable Thiophene_C2->Intermediate_C2 Electrophilic Attack at C2 Product_C2 2-Acylthiophene Intermediate_C2->Product_C2 -H⁺ Thiophene_C3 Thiophene + RCO⁺ Intermediate_C3 [Intermediate Complex] (2 Resonance Structures) Cross-Conjugated - Less Stable Thiophene_C3->Intermediate_C3 Electrophilic Attack at C3 Product_C3 3-Acylthiophene Intermediate_C3->Product_C3 -H⁺

Caption: Reaction pathway for C2 vs. C3 acylation of thiophene.


Q2: How can I achieve acylation at the C3-position of a substituted thiophene?

Achieving C3-acylation requires overcoming the intrinsic preference for C2/C5 attack. This can be accomplished through several strategies:

  • Blocking the C2 and C5 Positions: If the C2 and C5 positions are already substituted, acylation will be directed to the available C3 or C4 positions.

  • Using Directing Groups: A directing group can be installed at the C2 position of the thiophene ring.[3] This group coordinates to the metal catalyst, guiding the acyl group to the adjacent C3 position.[3] Common directing groups include 2-pyridinyl and 2-pyrimidyl moieties.[3] This method has been shown to be effective in palladium-catalyzed C-H acylation reactions.[3]

  • Ligand-Controlled Regioselectivity: In some transition-metal-catalyzed reactions, the choice of ligand can influence the site of functionalization. For instance, in palladium-catalyzed C-H arylation of thiophenes, different ligands can favor either α (C2/C5) or β (C3/C4) arylation.[4] This principle may be extendable to acylation reactions.

DOT script illustrating the concept of a directing group for C3-acylation.

G cluster_0 C3-Acylation via Directing Group Start 2-Substituted Thiophene with Directing Group (DG) Coordination DG coordinates with Metal Catalyst (e.g., Pd) Start->Coordination Acylation Acylating agent is directed to adjacent C3 position Coordination->Acylation C-H Activation Product 3-Acyl-2-(DG)-Thiophene Acylation->Product Removal Directing Group Removal (if necessary) Product->Removal FinalProduct 3-Acylthiophene Derivative Removal->FinalProduct

Caption: Workflow for C3-acylation using a directing group.


Q3: What is the effect of the substituent on the regioselectivity of acylation?

The nature of the substituent on the thiophene ring significantly influences the position of acylation.

  • Electron-Donating Groups (EDGs) at C2 (e.g., -CH₃, -OCH₃) activate the ring towards electrophilic substitution and typically direct acylation to the C5 position.

  • Electron-Withdrawing Groups (EWGs) at C2 (e.g., -NO₂, -CN) deactivate the ring, making acylation more difficult. They generally direct the incoming acyl group to the C4 or C5 position, though yields may be lower.

  • Substituents at C3 will direct the incoming acyl group to the C5 position, which is the most activated vacant position.

Troubleshooting Guides

Issue 1: Low or No Conversion

Q: My thiophene acylation reaction is showing low or no conversion. What are the likely causes and how can I fix this?

A: Low conversion can stem from several factors related to catalysts, reagents, or reaction conditions.[5]

Potential Cause Troubleshooting Solution
Inactive Catalyst Traditional Lewis acids (e.g., AlCl₃) are highly sensitive to moisture.[5][6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5] Solid acid catalysts like Hβ zeolite require activation, typically by calcination at high temperatures (e.g., 550°C for 4 hours) to remove adsorbed water.[5][7]
Insufficient Catalyst Amount The reaction rate is often dependent on the catalyst concentration.[5] Increase the catalyst loading incrementally to find the optimal amount.[8] Studies have shown that thiophene conversion increases with the amount of catalyst used.[5][8]
Low Reaction Temperature Acylation is an endothermic process and requires sufficient thermal energy. If the temperature is too low, the reaction rate will be very slow.[5] Increase the reaction temperature. For example, when using Hβ zeolite, increasing the temperature from 40°C to 60°C can significantly boost the reaction rate.[5][8]
Suboptimal Reactant Ratio The molar ratio of thiophene to the acylating agent is crucial. An excess of the acylating agent can help drive the reaction to completion.[5] A thiophene to acetic anhydride molar ratio of 1:3 has been shown to be effective.[5][8]
Impure Reactants Impurities in the starting materials can poison the catalyst.[5] Ensure the purity of your thiophene and acylating agent, purifying them if necessary.[5]

DOT script for a troubleshooting workflow for low conversion.

G Start Low / No Conversion CheckCatalyst Is the catalyst active and sufficient? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Solution: - Use anhydrous conditions. - Activate solid catalysts. - Increase catalyst loading. CheckCatalyst->SolutionCatalyst No CheckReagents Are reagents pure and in the correct ratio? CheckConditions->CheckReagents Yes SolutionConditions Solution: - Increase reaction temperature. - Increase reaction time. CheckConditions->SolutionConditions No SolutionReagents Solution: - Purify starting materials. - Optimize reactant molar ratio. CheckReagents->SolutionReagents No End Improved Conversion CheckReagents->End Yes SolutionCatalyst->CheckCatalyst SolutionConditions->CheckConditions SolutionReagents->CheckReagents

Caption: Troubleshooting workflow for low conversion rates.


Issue 2: Poor Regioselectivity or Formation of Multiple Products

Q: I am getting a mixture of 2-acyl and 3-acylthiophenes, or other byproducts. How can I improve selectivity?

A: Poor selectivity is often caused by harsh reaction conditions or the wrong choice of catalyst.

Potential Cause Troubleshooting Solution
Harsh Lewis Acid Catalyst Strong Lewis acids like AlCl₃ can sometimes lead to a mixture of isomers and promote side reactions.[6] Switch to a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst.[5][6][9] Solid acids like Hβ zeolite show excellent selectivity for 2-acetylthiophene.[7][8]
High Reaction Temperature While higher temperatures increase reaction rates, excessively high temperatures can decrease selectivity.[5][8] At higher temperatures, the formation of the less stable 3-acyl isomer can become more competitive.[8] It is crucial to find an optimal temperature that balances conversion and selectivity.[5]
Diacylation If an excess of the acylating agent is used, diacylation can occur. To avoid this, use an excess of thiophene relative to the acylating agent.
Rapid Reagent Addition Adding the acylating agent too quickly can create localized high concentrations and exotherms, promoting side reactions.[5] Add the acylating agent slowly or dropwise to the mixture of thiophene and catalyst to maintain better control over the reaction.[5]
Issue 3: Polymerization or Tar Formation

Q: My reaction is producing a dark, insoluble tar-like substance instead of the desired product. What is causing this and how can I prevent it?

A: Polymerization is a common side reaction in Friedel-Crafts acylation of thiophenes, especially under strongly acidic conditions.[5][6]

Potential Cause Troubleshooting Solution
Strong Lewis Acid Catalysts Aggressive Lewis acids, particularly AlCl₃, are known to cause polymerization and resinification of the thiophene ring.[5][6]
High Reaction Temperature Elevated temperatures can accelerate polymerization side reactions.[5][6]
Oxidizing Conditions The thiophene ring can be polymerized through an oxidative mechanism.[6]

Solutions to Prevent Polymerization:

  • Catalyst Choice: The most effective solution is to switch from strong Lewis acids like AlCl₃ to milder alternatives.[6]

    • Milder Lewis Acids: Zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) are less aggressive.[5][6]

    • Solid Acid Catalysts: Zeolites (e.g., Hβ, HZSM-5), glauconite, or SnO₂ nanosheets are excellent choices to minimize byproduct formation due to their shape selectivity and milder acidic properties.[5][7][10]

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is sufficient.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[6]

DOT script for a catalyst selection guide.

G Start Goal: Acylate Thiophene CheckPolymerization Is polymerization a major concern? Start->CheckPolymerization UseStrongLewis Use Strong Lewis Acid (e.g., AlCl₃) High activity, risk of byproducts CheckPolymerization->UseStrongLewis No UseMilderCatalyst Use Milder Catalyst: - Solid Acid (Zeolite) - Milder Lewis Acid (SnCl₄, ZnCl₂) - Nanocatalyst (SnO₂) CheckPolymerization->UseMilderCatalyst Yes CheckC3 Is C3-acylation the goal? UseDirectingGroup Use Directing Group Strategy with Transition Metal Catalyst (e.g., Palladium) CheckC3->UseDirectingGroup Yes Result Achieve Desired Product CheckC3->Result No UseStrongLewis->CheckC3 UseMilderCatalyst->CheckC3 UseDirectingGroup->Result

Caption: Decision workflow for catalyst selection in thiophene acylation.


Data Presentation

Table 1: Comparison of Catalysts for Acetylation of Thiophene

This table summarizes the performance of various catalysts in the acetylation of thiophene with acetic anhydride.

CatalystThiophene Conversion (%)2-Acetylthiophene Selectivity (%)Reaction ConditionsReference(s)
Hβ Zeolite ~99%>99%60°C (333 K), Thiophene:Ac₂O = 1:3[8]
HZSM-5 Zeolite LowGood60°C (333 K), Thiophene:Ac₂O = 1:3[8]
NKC-9 Resin HighPoor60°C (333 K), Thiophene:Ac₂O = 1:3[8]
Modified C25 Zeolite HighN/ASolvent-free, Acetic Anhydride[11]
SnO₂ Nanosheets Up to 92% (yield)Predominantly para (for substituted aromatics)Solvent-free[7][10]
AlCl₃ VariableVariableOften requires stoichiometric amounts, risk of polymerization[6]
ZnCl₂ VariableGoodMilder than AlCl₃, can be used catalytically[5][9]

Note: "N/A" indicates data not available in the cited sources. Performance can vary based on specific reaction parameters.

Experimental Protocols

Protocol: Regioselective Acylation of Thiophene using Hβ Zeolite Catalyst

This protocol describes a greener, highly selective method for synthesizing 2-acetylthiophene using a reusable solid acid catalyst, adapted from literature procedures.[7][8]

1. Catalyst Activation:

  • Place the required amount of Hβ zeolite catalyst in a ceramic crucible.

  • Calcine the catalyst in a muffle furnace at 550°C for 4 hours to remove adsorbed water and fully activate the acid sites.[7]

  • Allow the catalyst to cool to room temperature in a desiccator before use.

2. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).[8] This corresponds to a 1:3 molar ratio of thiophene to acylating agent.[8]

  • Add the pre-activated Hβ zeolite catalyst (e.g., 1.17 g, representing ~3% of the total substrate weight).[8]

3. Reaction Execution:

  • Immerse the flask in a preheated water or oil bath set to 60°C (333 K).[7][8]

  • Begin vigorous magnetic stirring to ensure the catalyst remains suspended in the reaction mixture.

  • Monitor the reaction progress over time (e.g., 2-4 hours) using an appropriate analytical method (e.g., GC, TLC). Total conversion is often observed within 2 hours at this temperature.[8]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed with a suitable solvent, dried, and stored for regeneration and reuse.[8]

  • The liquid filtrate contains the product, unreacted acetic anhydride, and acetic acid byproduct.

  • Neutralize the mixture by carefully washing with an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-acetylthiophene.

  • Purify the crude product further, if necessary, by vacuum distillation or column chromatography.

References

minimizing diacylation side products in thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene acylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues, with a specific focus on minimizing diacylation side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of Friedel-Crafts acylation of unsubstituted thiophene?

A1: The Friedel-Crafts acylation of unsubstituted thiophene predominantly yields 2-acylthiophene. The electrophilic acylium ion preferentially attacks the 2-position (or the equivalent 5-position) of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate formed during the reaction at this position, which can be represented by more resonance structures.[1][2][3]

Q2: Is diacylation a common side reaction during the acylation of thiophene?

A2: Diacylation can occur, but it is generally less common than in Friedel-Crafts alkylation.[1][4] This is because the acyl group attached to the thiophene ring is deactivating, making a second electrophilic substitution less favorable.[1][4] However, under certain conditions, such as using an excess of the acylating agent, diacylation can become a significant side reaction.

Q3: How can diacylation be controlled or minimized?

A3: The most effective method to minimize diacylation is to use an excess of thiophene relative to the acylating agent.[1][4] This stoichiometric control increases the probability that the acylating agent will react with an unsubstituted thiophene molecule rather than a monoacylated one. Other factors such as reaction temperature and catalyst choice also play a crucial role.

Q4: What are some common catalysts used for thiophene acylation, and do they influence side product formation?

A4: Traditional Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are often used.[1][5] However, they can sometimes lead to undesirable side reactions by interacting with the sulfur atom of the thiophene ring and often need to be used in stoichiometric amounts.[1][5] Modern, more environmentally friendly alternatives include solid acid catalysts like zeolites (e.g., Hβ, HZSM-5) and strong acidic ion-exchange resins.[1] These solid acids, particularly Hβ zeolite, have demonstrated high activity and excellent selectivity for mono-acylation, thus reducing the formation of side products.[1][6]

Troubleshooting Guide: Minimizing Diacylation Products

This section addresses specific issues related to the formation of diacylated side products during thiophene synthesis.

Problem Potential Cause Recommended Solution
High levels of diacylated thiophene detected Incorrect molar ratio of reactants.Use an excess of thiophene relative to the acylating agent. A molar ratio of thiophene to acylating agent greater than 1:1 is recommended to favor mono-acylation.[1][4] For example, a 2:1 ratio of thiophene to acetic anhydride has been shown to increase conversions to the desired ketone.[5]
Reaction temperature is too high.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease selectivity and promote side reactions, including diacylation. It is crucial to find a balance that favors the formation of the desired mono-acylated product.[1][7]
Rapid addition of the acylating agent.Add the acylating agent slowly or dropwise to the mixture of thiophene and catalyst. This helps to control the reaction rate and temperature by avoiding localized high concentrations and exotherms, which can promote side reactions.[7]
Non-selective catalyst.Consider using a more selective catalyst. Solid acid catalysts like Hβ zeolite have shown excellent selectivity for 2-acetylthiophene, with yields reaching up to 99.6% under optimized conditions.[1][6]
Quantitative Data on Reaction Parameters

The following table summarizes the effect of different catalysts and reaction conditions on the conversion of thiophene and the yield of 2-acetylthiophene, providing a baseline for optimizing your experiments to minimize side products.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C (333 K), 2h, Thiophene:Ac. Anhydride = 1:3[6][8]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[8]
EtAlCl₂ Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[8]
HZSM-5 Zeolite Acetic AnhydrideLow-60°C (333 K), Thiophene:Ac. Anhydride = 1:3[6][8]

Experimental Protocols

Protocol 1: Selective Mono-acetylation using Hβ Zeolite Catalyst

This protocol describes a highly selective and environmentally friendly method for synthesizing 2-acetylthiophene.

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic anhydride (30.6 g, 0.3 mol)

  • Hβ zeolite catalyst (1.17 g), activated

Catalyst Activation:

  • The Hβ zeolite catalyst should be calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[7][8]

Procedure:

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the thiophene and acetic anhydride.[1]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.[1]

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically.[1]

  • Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by Gas Chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Separate the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.[1]

  • Purification: The liquid product in the filtrate can be purified by distillation.[1]

Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂)

This protocol uses an alkyl Lewis acid for a high-yield acylation under non-acidic conditions.

Materials:

  • Thiophene (0.5 mL, 0.0063 mol)

  • Succinyl chloride (0.33 mL, 0.003 mol)

  • Ethylaluminum dichloride (EtAlCl₂) (9.45 mL of 1 M solution in hexane, 0.0095 mol)

  • Dichloromethane (CH₂Cl₂), dried (20 mL)

Procedure:

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene and succinyl chloride in dried dichloromethane at 0°C.[1][8]

  • Catalyst Addition: Add the EtAlCl₂ solution dropwise to the reaction mixture.[1][8]

  • Reaction: Stir the mixture at 0°C for 2 hours.[1][8]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified using column chromatography.[1]

Visualizations

G cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end End Products Thiophene Thiophene ReactionMix Combine Reactants & Catalyst Thiophene->ReactionMix AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionMix Catalyst Catalyst (e.g., Hβ Zeolite) Catalyst->ReactionMix HeatStir Heat & Stir (e.g., 60°C, 2h) ReactionMix->HeatStir Cool Cool to RT HeatStir->Cool Filter Filter to Recover Catalyst Cool->Filter Purify Purify Liquid Product (e.g., Distillation) Filter->Purify RecycledCatalyst Recycled Catalyst Filter->RecycledCatalyst Wash, Dry, Calcine Product Pure 2-Acylthiophene Purify->Product

Caption: A generalized experimental workflow for thiophene acylation.

Caption: Reaction pathway for mono- and di-acylation of thiophene.

G start Start: Diacylation Side Product Observed q1 Is the molar ratio of thiophene to acylating agent > 1:1? start->q1 sol1 Increase thiophene ratio. (e.g., Thiophene:Acylating Agent > 2:1) q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No end Problem Solved: Mono-acylation Favored sol1->end sol2 Lower the reaction temperature to improve selectivity. q2->sol2 No q3 Is the acylating agent added slowly? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Use dropwise addition of the acylating agent. q3->sol3 No sol4 Consider a more selective catalyst, such as Hβ zeolite. q3->sol4 Yes a3_yes Yes a3_no No sol3->end sol4->end

Caption: Troubleshooting decision tree for minimizing diacylation.

References

Technical Support Center: Optimizing Suzuki Coupling of Dichlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of dichlorothiophenes. Our aim is to help you navigate common challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the Suzuki coupling of a dichlorothiophene?

A common and effective starting point for the Suzuki coupling of dichlorothiophenes is a reaction temperature of around 90°C.[1][2][3][4] Many procedures for related di-halogenated heterocycles also report success in the 80-100°C range.[5][6] It is often beneficial to start at a moderate temperature and adjust based on reaction monitoring.

Q2: How does reaction temperature generally affect the Suzuki coupling of dichlorothiophenes?

Typically, increasing the reaction temperature leads to a higher conversion rate.[7] However, excessively high temperatures can promote side reactions such as dehalogenation and homocoupling, potentially reducing the overall yield of the desired product.[2] For some systems, lower temperatures, even room temperature, can favor selective mono-arylation, while higher temperatures may lead to di-substitution.[8] A careful balance is crucial for optimal results.

Q3: My reaction is sluggish or shows no product formation. Should I increase the temperature?

If your reaction is stalling, gradually increasing the temperature is a reasonable troubleshooting step.[2] However, before increasing the heat, it is critical to ensure that other reaction parameters are in order. This includes verifying the quality and activity of your palladium catalyst and reagents, ensuring an inert atmosphere to prevent catalyst degradation, and confirming that all components are adequately soluble in the chosen solvent system.[2][9]

Q4: What are common side reactions at elevated temperatures, and how can they be minimized?

Common side reactions that can be exacerbated by high temperatures include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2][6]

  • Dehalogenation: The replacement of a chlorine atom with a hydrogen atom. This can be more prevalent in the presence of water or other protic sources. Using anhydrous conditions or minimizing the amount of water in the solvent system can help reduce dehalogenation.[2]

  • Protodeboronation: The hydrolysis of the boronic acid back to its corresponding arene. This can be more significant at higher temperatures and with prolonged reaction times.[10] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[9]

Q5: Can automated reaction optimization help in finding the ideal temperature?

Yes, automated systems and Design of Experiments (DoE) can be powerful tools for optimizing Suzuki coupling reactions. These approaches allow for the systematic variation of multiple parameters, including temperature, catalyst loading, and base concentration, to efficiently identify the optimal conditions for yield and purity.[11] Machine learning algorithms can also be employed to predict and refine reaction conditions based on experimental data.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps in a logical sequence.

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed reagents 1. Verify Reagent Quality - Catalyst activity - Boronic acid/ester stability - Dichlorothiophene purity - Solvent and base quality start->reagents Start Troubleshooting setup 2. Review Reaction Setup - Inert atmosphere (degassing) - Proper stoichiometry - Adequate stirring reagents->setup Reagents OK temp 3. Optimize Temperature - Gradually increase from baseline (e.g., 80-90°C) - Monitor for product vs. side products setup->temp Setup OK components 4. Screen Reaction Components - Different Pd catalyst/ligand - Different base - Different solvent system temp->components Yield still low success Yield Improved temp->success Optimization Successful components->success Optimization Successful

Caption: A stepwise approach to troubleshooting low yields in Suzuki coupling.

Potential Cause Recommended Action Citation
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure its in-situ reduction is efficient. Test your catalyst on a known, reliable reaction. Consider using fresh catalyst or a more robust precatalyst.[9]
Poor Reagent Quality Boronic acids can degrade over time. Check purity via NMR. Ensure solvents are anhydrous and properly degassed.[9][13]
Presence of Oxygen Oxygen can deactivate the palladium catalyst and lead to homocoupling. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[2][14]
Suboptimal Temperature If the reaction is sluggish, a low temperature may be the cause. Incrementally increase the temperature (e.g., in 10°C steps) and monitor the reaction progress by TLC or GC-MS.[2]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider alternative solvents like dioxane/water, toluene/water, or DMF.[1][2]
Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or peaks in a GC-MS trace indicates the formation of side products. Temperature plays a key role here.

Observed Byproduct Potential Cause (Temperature-Related) Recommended Action Citation
Homocoupling Product High reaction temperatures can sometimes favor this side reaction, especially if oxygen is present.Lower the reaction temperature. Ensure rigorous degassing of the reaction mixture.[2][10]
Dehalogenated Starting Material This can be exacerbated by high temperatures, especially with a protic co-solvent like water.Try using milder temperature conditions. Minimize the amount of water or use an anhydrous solvent system if feasible.[2]
Di-arylated Product (when mono-arylation is desired) Higher temperatures often drive the reaction towards di-substitution.Reduce the reaction temperature. Room temperature may favor mono-coupling. Also, carefully control stoichiometry.[8]

Experimental Protocols & Data

General Experimental Protocol

The following is a representative procedure adapted from literature for the Suzuki coupling of a dichlorothiophene derivative.

Reaction Setup Workflow

flask 1. Add dichlorothiophene, boronic acid, and base to a Schlenk flask. solvent 2. Add degassed solvent (e.g., Dioxane/Water 4:1). flask->solvent degas 3. Degas the mixture again (e.g., Argon bubbling for 15-30 min). solvent->degas catalyst 4. Add Pd catalyst (e.g., Pd(PPh₃)₄) under positive Argon pressure. degas->catalyst heat 5. Heat to desired temperature (e.g., 90°C) with stirring. catalyst->heat monitor 6. Monitor reaction by TLC or GC-MS. heat->monitor workup 7. Cool, perform aqueous workup, extract, and purify. monitor->workup

Caption: A typical experimental workflow for Suzuki coupling of dichlorothiophenes.

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the dichlorothiophene (1.0 mmol), the arylboronic acid (1.1-1.2 equivalents for mono-arylation, or >2.2 equivalents for di-arylation), and the base (e.g., K₃PO₄, 1.75 mmol).[1]

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).[1]

  • Bubble argon through the stirred mixture for 15-30 minutes to ensure all oxygen is removed.[2]

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (typically 12-24 hours).[1][2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Temperature Optimization Data

The following table summarizes the effect of temperature on Suzuki coupling reactions from various studies. While not all examples use dichlorothiophenes specifically, they provide a general trend for aryl halides.

Aryl Halide Catalyst System Solvent Base Temperature (°C) Yield/Conversion (%) Citation
General Aryl HalidePd/NiFe₂O₄DMF/H₂ONot Specified30Increased reaction time[7]
General Aryl HalidePd/NiFe₂O₄DMF/H₂ONot Specified100High Conversion[7]
3,4-dibromo-2,5-dichlorothiophenePd(PPh₃)₄Dioxane/H₂OK₃PO₄90Moderate to Good[1]
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄Not SpecifiedK₃PO₄90Good[3]
General Heteroaryl HalidesVarious Pd catalystsDioxane/H₂OK₃PO₄60Variable[15]
General Heteroaryl HalidesVarious Pd catalystsDioxane/H₂ONa₂CO₃100Variable[15]

This data illustrates that while temperatures around 90-100°C are common for achieving good yields with di-halo-heterocycles, lower temperatures can also be effective, albeit potentially requiring longer reaction times.[1][3][7][15] The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system used.

References

dealing with emulsion formation during work-up of thiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Work-up of Thiophene Reactions

Welcome to the technical support center for troubleshooting emulsion formation during the work-up of thiophene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the work-up of my thiophene reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2][3] Emulsion formation is a common issue during the liquid-liquid extraction phase of a reaction work-up.[2][4] Several factors can contribute to its formation:

  • High Shear Mixing: Vigorous shaking of the separatory funnel can break the liquid phases into fine droplets, leading to an emulsion.[3]

  • Presence of Surfactants: Impurities or byproducts from the thiophene reaction can act as surfactants, molecules that are soluble in both the aqueous and organic phases, stabilizing the emulsion.[2][4]

  • Particulate Matter: Fine solid particles can gather at the interface between the two liquids, preventing the droplets from coming together.[3][5]

  • High Concentration of Reactants or Products: Thiophene derivatives, especially those with polar functional groups, can sometimes contribute to emulsion formation.

Q2: I've formed an emulsion. What is the quickest and easiest thing I can do to try and break it?

The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[3][5] Often, gravity alone will be sufficient for the phases to separate. You can also try gently swirling the funnel or tapping the side to encourage the droplets to coalesce.[3]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is often more effective than trying to break an emulsion.[2][4] Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a few slow inversions of the separatory funnel.[3][4] This minimizes the agitation that leads to emulsion formation.[4]

  • Solvent Evaporation: Before extraction, consider evaporating the reaction solvent and then re-dissolving the residue in the desired extraction solvent.[5][6]

  • Pre-filtration: If your reaction mixture contains solid particles, filter them out before performing the liquid-liquid extraction.[5]

Troubleshooting Guide: Breaking Emulsions

If an emulsion has formed and does not resolve on its own, several techniques can be employed. The choice of method will depend on the nature of the emulsion and the scale of your reaction.

Summary of Emulsion Breaking Techniques
TechniqueDescriptionAdvantagesDisadvantages
Salting Out Add saturated brine (NaCl solution) or solid salt to the separatory funnel.[2][4][5]Simple, effective for many common emulsions. Increases the ionic strength of the aqueous layer, forcing separation.[1][2][4]May not work for all emulsions. The addition of salt may affect the solubility of your product.
Change in pH Add a dilute acid or base to the mixture.[1]Can be very effective if the emulsion is stabilized by acidic or basic impurities.[1]Your thiophene derivative must be stable to changes in pH.
Addition of a Different Organic Solvent Add a small amount of a different organic solvent.[4]Can alter the polarity of the organic phase and disrupt the emulsion.The added solvent must be easily removable later.
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite®.[5][6]Effective at removing fine particulate matter that may be stabilizing the emulsion.[5]Can be slow for large volumes. Your product might adsorb to the Celite®, requiring thorough washing.[7]
Use of Phase Separator Paper Pour the mixture through a phase separator filter paper.[4]Quick and efficient for separating the organic and aqueous layers.[8][9][10]May not break a very stable emulsion on its own.
Centrifugation Spin the mixture in a centrifuge.[2][4][11]A very effective mechanical method for breaking emulsions.[1][2]Requires access to a centrifuge and appropriate tubes, which may not be practical for large volumes.[2]
Temperature Change Gently warming or cooling the mixture.[1][3]Can decrease the viscosity of the liquids, aiding separation.[1]Risk of degrading temperature-sensitive compounds.[1]

Experimental Protocols

Protocol 1: Salting Out
  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Add Brine to the Emulsion: Carefully open the separatory funnel and add the saturated brine solution. Start with a volume equal to about 10-20% of the aqueous layer volume.

  • Mix Gently: Gently swirl the separatory funnel. Do not shake vigorously.

  • Allow to Settle: Let the funnel stand and observe if the layers begin to separate.

  • Repeat if Necessary: If separation is slow, add more brine or a small amount of solid NaCl.

Protocol 2: Filtration through Celite®
  • Prepare a Celite® Pad:

    • Place a piece of filter paper in a Büchner or Hirsch funnel.

    • Wet the filter paper with the organic solvent you are using for the extraction.

    • Create a slurry of Celite® in the same organic solvent.

    • Pour the slurry into the funnel and apply a gentle vacuum to form an even pad of Celite® (approximately 1-2 cm thick).

  • Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.

  • Wash the Pad: After the liquid has passed through, wash the Celite® pad with a fresh portion of the organic solvent to ensure all of your product is collected.

  • Separate the Filtrate: The filtrate should now consist of two distinct layers that can be separated in a clean separatory funnel.

Protocol 3: Using Phase Separator Paper
  • Fold the Paper: Fold the phase separator paper (e.g., Whatman 1PS) into a cone shape and place it in a standard funnel.[9][10]

  • Pour the Mixture: Pour the emulsified mixture directly into the funnel.

  • Automatic Separation: The hydrophobic paper will allow the organic solvent to pass through while retaining the aqueous layer.[8][9][10][12]

  • Collect the Organic Phase: Collect the organic phase that passes through the filter paper.

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Wait 15-30 minutes Gentle Swirling start->patience resolved1 Problem Resolved patience->resolved1 Yes salting_out Add Saturated Brine (Salting Out) patience->salting_out No resolved2 Problem Resolved salting_out->resolved2 Yes advanced_methods Consider Advanced Methods salting_out->advanced_methods No filtration Filter through Celite® advanced_methods->filtration centrifugation Centrifuge the Mixture advanced_methods->centrifugation phase_separator Use Phase Separator Paper advanced_methods->phase_separator resolved3 Problem Resolved filtration->resolved3 centrifugation->resolved3 phase_separator->resolved3

Caption: A workflow for troubleshooting emulsion formation.

Prevention_vs_Breaking cluster_0 Prevention Strategies cluster_1 Breaking Techniques a Gentle Mixing emulsion Emulsion Formation Risk a->emulsion Reduces Risk b Solvent Evaporation Pre-Workup b->emulsion Reduces Risk c Pre-filtration of Solids c->emulsion Reduces Risk d Salting Out e pH Adjustment f Filtration (Celite®) g Centrifugation emulsion->d Resolves Issue emulsion->e Resolves Issue emulsion->f Resolves Issue emulsion->g Resolves Issue

Caption: Prevention versus breaking techniques for emulsions.

References

Technical Support Center: Catalyst Regeneration in 3-Acetyl-2,5-dichlorothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst regeneration in the synthesis of 3-Acetyl-2,5-dichlorothiophene. The information is tailored for professionals engaged in experimental work in this area.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the synthesis and catalyst regeneration process.

Issue 1: Decreased Catalyst Activity and Lower Product Yield

Q: We are observing a significant drop in the yield of this compound after the first use of our catalyst. What are the likely causes?

A: A decline in product yield is a primary indicator of catalyst deactivation. The specific cause of deactivation depends on the type of catalyst you are using.

  • For Lewis Acid Catalysts (e.g., Aluminum Chloride - AlCl₃):

    • Moisture Poisoning: AlCl₃ is extremely sensitive to moisture.[1][2][3] Any water present in the reactants, solvent, or glassware will react with the AlCl₃, converting it to aluminum hydroxide, which is catalytically inactive.[1]

    • Complex Formation: The ketone group of the product, this compound, can form a stable complex with AlCl₃.[4] This complexation effectively removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the catalyst.[4][5]

  • For Solid Acid Catalysts (e.g., Zeolites like H-Beta):

    • Coke Formation: The primary cause of deactivation for solid acid catalysts in Friedel-Crafts acylations is the formation of "coke," which consists of carbonaceous deposits on the catalyst's surface and within its micropores.[6] These deposits block access to the active sites, thereby reducing catalytic activity.

Troubleshooting Steps:

  • Verify Anhydrous Conditions (for AlCl₃):

    • Ensure all glassware is thoroughly flame-dried or oven-dried before use.

    • Use anhydrous solvents and reagents.

    • Handle AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]

  • Assess Catalyst Loading (for AlCl₃):

    • If you are using catalytic amounts of AlCl₃, consider increasing the loading to stoichiometric levels relative to the acylating agent.

  • Inspect for Coke Formation (for Solid Acids):

    • A visual darkening of the catalyst is often an initial sign of coking.

    • If coking is suspected, the catalyst will require regeneration.

Issue 2: Incomplete Catalyst Regeneration

Q: We have attempted to regenerate our solid acid catalyst, but its activity is not fully restored. What could be the problem?

A: Incomplete regeneration is a common issue and can stem from several factors:

  • Insufficient Calcination Temperature or Time: The temperature and duration of the calcination process are critical for the complete combustion of coke deposits. If the temperature is too low or the time is too short, residual coke will remain, blocking active sites.

  • Poor Air/Oxygen Flow: A sufficient and continuous flow of air or oxygen is necessary to ensure complete oxidation of the carbonaceous deposits.

  • Structural Damage to the Catalyst: Extremely high calcination temperatures can lead to irreversible changes in the catalyst's structure, such as dealumination in zeolites, which can reduce the number of active sites.

Troubleshooting Steps:

  • Optimize Calcination Protocol:

    • Ensure your calcination temperature is within the recommended range for your specific zeolite (typically 400-600°C).

    • Increase the calcination time to ensure all coke is removed.

    • Verify a consistent and adequate flow of air or oxygen during the process.

  • Characterize the Regenerated Catalyst:

    • Techniques such as Temperature Programmed Oxidation (TPO) can be used to confirm the complete removal of coke.

    • Surface area analysis (e.g., BET) can indicate if the pore structure has been compromised.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[5] The most commonly used catalysts are Lewis acids, with anhydrous aluminum chloride (AlCl₃) being a prominent example.[8][9] Solid acid catalysts, such as zeolites (e.g., H-Beta), are also employed as more environmentally friendly and reusable alternatives.

Q2: Can AlCl₃ be regenerated and reused for this synthesis?

A2: While AlCl₃ is consumed through complexation with the product and is highly susceptible to deactivation by moisture, regeneration is technically possible but often not practical in a standard laboratory setting.[10] The process can involve treating the reaction mixture with ammonia to precipitate an AlCl₃-ammonia complex, which is then separated and heated to high temperatures to sublimate the AlCl₃.[10] However, due to the complexity and energy requirements, it is more common to use a fresh batch of AlCl₃ for each reaction.

Q3: What is the primary advantage of using a solid acid catalyst like H-Beta zeolite?

A3: The main advantage of using solid acid catalysts is their reusability.[6] They can be easily separated from the reaction mixture by filtration and regenerated for subsequent use, which makes the process more cost-effective and environmentally friendly.

Q4: How does the presence of chlorine atoms on the thiophene ring affect catalyst deactivation?

A4: The two chlorine atoms on the 2,5-dichlorothiophene ring are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution.[1][11] This deactivation can necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times), which in turn can accelerate coke formation on solid acid catalysts. For Lewis acid catalysts, the interaction between the chlorinated thiophene and the catalyst may differ from that of unsubstituted thiophene, but the primary mode of deactivation remains moisture sensitivity and product complexation.

Quantitative Data on Catalyst Performance

CatalystCycleThiophene Conversion (%)2-Acetylthiophene Yield (%)
H-Beta Zeolite1 (Fresh)~9998.6
H-Beta Zeolite2 (Regenerated)~9897.5
H-Beta Zeolite3 (Regenerated)~9796.8

Note: The data presented is based on the acylation of thiophene with acetic anhydride and may vary for the synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Regeneration of a Coked H-Beta Zeolite Catalyst

This protocol outlines a standard procedure for the regeneration of a deactivated H-Beta zeolite catalyst used in the acylation of 2,5-dichlorothiophene.

  • Catalyst Recovery:

    • After the reaction is complete, allow the reaction mixture to cool to room temperature.

    • Separate the solid catalyst from the liquid reaction mixture by filtration. A Buchner funnel with appropriate filter paper is suitable for this purpose.

  • Washing:

    • Wash the recovered catalyst cake thoroughly with a suitable organic solvent (e.g., dichloromethane or acetone) to remove any adsorbed reactants, products, and byproducts.

    • Continue washing until the filtrate runs clear.

  • Drying:

    • Transfer the washed catalyst to a watch glass or evaporating dish.

    • Dry the catalyst in an oven at 100-120°C for 2-4 hours to completely remove the washing solvent.

  • Calcination (Coke Removal):

    • Place the dried, coked catalyst in a ceramic crucible or a quartz tube for use in a tube furnace.

    • Place the crucible in a muffle furnace or the quartz tube in a tube furnace.

    • Heat the catalyst in a slow, controlled stream of air or a mixture of air and an inert gas (e.g., nitrogen).

    • Gradually increase the temperature to a final calcination temperature of 500-550°C. A slow ramp rate (e.g., 2-5°C/minute) is recommended to prevent rapid, exothermic combustion of the coke, which could damage the catalyst structure.

    • Hold the catalyst at the final temperature for 3-5 hours to ensure complete removal of all carbonaceous deposits.

    • After the calcination period, turn off the furnace and allow the catalyst to cool down to room temperature under a continued flow of dry air or an inert gas.

  • Storage:

    • Once cooled, transfer the regenerated catalyst to a desiccator for storage to prevent re-adsorption of atmospheric moisture. The catalyst is now ready for reuse.

Visualizations

Catalyst_Regeneration_Workflow cluster_reaction Synthesis of this compound cluster_regeneration Catalyst Regeneration Protocol Reaction Friedel-Crafts Acylation Product Product & Deactivated Catalyst Reaction->Product Reaction Progression Filtration 1. Catalyst Recovery (Filtration) Product->Filtration Separation Washing 2. Washing with Solvent Filtration->Washing Drying 3. Drying in Oven (100-120°C) Washing->Drying Calcination 4. Calcination (500-550°C in Air) Drying->Calcination Regenerated_Catalyst Regenerated Catalyst Calcination->Regenerated_Catalyst Coke Removal Regenerated_Catalyst->Reaction Catalyst Reuse

Caption: Workflow for the use, deactivation, and regeneration of a solid acid catalyst.

Troubleshooting_Logic Start Low Product Yield? Catalyst_Type Catalyst Type? Start->Catalyst_Type AlCl3_Check Check for Moisture Increase Catalyst Loading Catalyst_Type->AlCl3_Check AlCl₃ Zeolite_Check Suspect Coke Formation? Catalyst_Type->Zeolite_Check Solid Acid (Zeolite) Regenerate Perform Calcination Zeolite_Check->Regenerate Yes No_Coke Optimize Reaction Conditions Zeolite_Check->No_Coke No

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

effect of solvent choice on the outcome of reactions with 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-2,5-dichlorothiophene. The following sections address common issues related to solvent choice in various reactions involving this versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the thiophene ring of this compound. The choice of solvent is critical in influencing the reaction rate and outcome.

FAQs & Troubleshooting

Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Yes, the solvent plays a crucial role in SNAr reactions. These reactions typically proceed via a polar, negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is highly dependent on the solvent's properties.

  • Troubleshooting Tip: For SNAr reactions, polar aprotic solvents are generally preferred. Solvents like DMF, DMSO, and acetonitrile can significantly accelerate the reaction rate compared to nonpolar or protic solvents. If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, consider switching to a polar aprotic one.

Q2: I am observing unwanted side reactions or decomposition of my starting material. How can solvent choice mitigate this?

A2: Solvent choice can influence the solubility of reactants and intermediates, potentially leading to side reactions if not optimized. In some cases, a mixture of solvents can provide the right balance of polarity and solubility.

  • Troubleshooting Tip: If you suspect solvent-related side reactions, consider using a co-solvent system. For instance, a mixture of an alcohol and water can be effective, as demonstrated in the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene. This approach can help to dissolve all reaction components while maintaining a suitable reaction environment.

Experimental Protocol: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

This protocol describes a nucleophilic aromatic substitution reaction on this compound.

Materials:

  • This compound

  • Thiourea

  • Benzyl chloride

  • Isopropyl alcohol

  • Water

  • 4M Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, charge thiourea and benzyl chloride into a premixed solution of isopropyl alcohol and water.

  • Heat the mixture to reflux with stirring and maintain for 2 hours.

  • Cool the reaction mixture to 60°C.

  • Charge this compound to the reaction mixture.

  • Add 4M sodium hydroxide solution while maintaining the temperature at 60-65°C.

  • Bring the mixture to reflux again and maintain for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate work-up and purification steps.[1]

Quantitative Data Summary

ReactantNucleophile SystemSolventBaseTemperatureTime (h)Product
This compoundThiourea/Benzyl chlorideIsopropyl alcohol/WaterNaOHReflux33-Acetyl-5-chloro-2-(benzylthio)thiophene

Logical Workflow for SNAr Solvent Selection

SNAr_Solvent_Selection start Start: SNAr Reaction with This compound check_reaction Is the reaction sluggish or incomplete? start->check_reaction check_side_reactions Are there significant side reactions? check_reaction->check_side_reactions No polar_aprotic Use a polar aprotic solvent (e.g., DMF, DMSO, ACN) check_reaction->polar_aprotic Yes cosolvent Consider a co-solvent system (e.g., IPA/Water) check_side_reactions->cosolvent Yes optimize Optimize reaction conditions (temp, time) check_side_reactions->optimize No polar_aprotic->optimize cosolvent->optimize end Successful Reaction optimize->end Suzuki_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base pd_r_rprime R-Pd(II)L_n-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Ar-R' Claisen_Schmidt start Start: Claisen-Schmidt Condensation reactants This compound + Aldehyde start->reactants dissolve Dissolve in Methanol reactants->dissolve add_base Add aq. NaOH (catalyst) dissolve->add_base reaction Stir at Room Temperature add_base->reaction workup Quench with water, acidify reaction->workup isolate Filter and purify product workup->isolate end Chalcone Product isolate->end

References

Validation & Comparative

A Comparative Guide to HPLC Purity Determination of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dichlorothiophene (CAS: 36157-40-1) is a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, high-resolution analytical method is essential for its quality control. Reversed-phase HPLC with UV detection is the most common and suitable technique for this purpose due to its high resolving power, sensitivity, and reproducibility for aromatic and heteroaromatic compounds.[2][3]

This guide compares two distinct reversed-phase HPLC methods:

  • Method A: Isocratic Elution. A straightforward and robust method ideal for routine quality control where the impurity profile is well-defined.

  • Method B: Gradient Elution. A more powerful method for resolving complex mixtures of impurities with a wider range of polarities.

The selection of the optimal method will depend on the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and the desired level of resolution.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the key performance parameters of the two hypothetical HPLC methods for the analysis of a sample of this compound containing two representative potential impurities: 2,5-dichlorothiophene (a potential starting material) and a hypothetical over-acetylated impurity.

Table 1: Chromatographic Conditions

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 65% BGradient: See Table 2
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Detection UV at 260 nmUV at 260 nm

Table 2: Gradient Program for Method B

Time (minutes)% Mobile Phase B
0.050
10.095
15.095
15.150
20.050

Table 3: Hypothetical Performance Comparison

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Retention Time of this compound (min) 8.510.2
Resolution between 2,5-dichlorothiophene and this compound 1.8> 2.0
Resolution between this compound and over-acetylated impurity 1.6> 2.0
Total Run Time (min) 1520
Suitability for Complex Samples ModerateHigh
Method Robustness HighModerate

Experimental Protocols

Below are the detailed experimental protocols for sample preparation and the execution of both HPLC methods.

Sample Preparation
  • Diluent: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in the diluent and make up to volume.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method A: Isocratic Elution Protocol
  • System Setup:

    • Install a C18 column (4.6 x 150 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 260 nm.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a 65:35 (v/v) ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or online degasser).

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for 15 minutes.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound by the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method B: Gradient Elution Protocol
  • System Setup:

    • Install a C18 column (4.6 x 150 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 35 °C.

    • Set the UV detector wavelength to 260 nm.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Degas both mobile phases.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.2 mL/min for at least 10 minutes.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as defined in Table 2.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound using the area percent method as described for Method A.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for the HPLC purity analysis of this compound.

G cluster_methodA Method A: Isocratic cluster_methodB Method B: Gradient Start Start Analysis Inject Inject Sample Start->Inject EquilibrateA Equilibrate Column (65% Acetonitrile) RunA Run Isocratic (15 min) EquilibrateA->RunA End End of Analysis RunA->End EquilibrateB Equilibrate Column (50% Acetonitrile) RunB Run Gradient (20 min) EquilibrateB->RunB RunB->End Inject->EquilibrateA Inject->EquilibrateB

Caption: Logical flow comparing the two proposed HPLC methods.

Conclusion

Both the isocratic and gradient HPLC methods presented provide viable options for the purity determination of this compound.

  • Method A (Isocratic) is preferable for routine quality control of batches with a known and consistent impurity profile due to its simplicity, robustness, and shorter run time.

  • Method B (Gradient) is the superior choice for method development, validation, and the analysis of samples with unknown or complex impurity profiles, as it offers higher resolution and peak capacity.

The choice between these methods should be guided by the specific analytical needs, balancing the requirement for high-resolution separation with the demand for sample throughput and method simplicity. For comprehensive quality control in a drug development setting, the development and validation of a gradient method are highly recommended to ensure all potential impurities are adequately resolved and quantified.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Acetyl-2,5-dichlorothiophene and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Acetyl-2,5-dichlorothiophene. Due to the absence of publicly available, experimentally verified spectral data for this compound at the time of this publication, this document focuses on a comparative analysis with structurally similar thiophene derivatives. The principles and data presented herein offer a robust foundation for researchers to interpret the spectra of this compound upon acquisition.

The guide will delve into the expected spectral features of the target molecule by drawing parallels with 3-acetylthiophene and 2-acetyl-5-chlorothiophene. Understanding the influence of substituent effects on chemical shifts and coupling constants is paramount for the accurate structural elucidation of novel thiophene-based compounds, which are significant building blocks in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Characteristics of this compound

The structure of this compound contains a thiophene ring substituted with two chlorine atoms at the 2- and 5-positions and an acetyl group at the 3-position. This substitution pattern will dictate the appearance of its NMR spectra.

¹H NMR Spectrum:

The ¹H NMR spectrum is expected to be relatively simple, showing two signals:

  • A singlet for the single proton on the thiophene ring (H-4). The electronegative chlorine atoms and the acetyl group are expected to deshield this proton, shifting its resonance downfield.

  • A singlet for the three protons of the methyl group in the acetyl moiety. This signal will likely appear in the typical region for a methyl ketone.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule:

  • Four signals for the carbon atoms of the thiophene ring (C-2, C-3, C-4, and C-5). The carbons directly bonded to the chlorine atoms (C-2 and C-5) will be significantly influenced by the halogen's electronegativity and are expected to have characteristic chemical shifts. The carbon bearing the acetyl group (C-3) and the protonated carbon (C-4) will also exhibit distinct resonances.

  • One signal for the carbonyl carbon of the acetyl group, which will appear at a characteristic downfield chemical shift.

  • One signal for the methyl carbon of the acetyl group, appearing in the aliphatic region of the spectrum.

Comparative NMR Data of Substituted Thiophenes

To provide a predictive context for the spectral analysis of this compound, the experimentally determined ¹H and ¹³C NMR data for 3-acetylthiophene and 2-acetyl-5-chlorothiophene are presented below. These compounds serve as valuable analogs, illustrating the impact of substituent position and the presence of a halogen on the thiophene ring's electronic environment.

Table 1: ¹H NMR Spectral Data of Comparative Thiophene Derivatives (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Acetylthiophene H-28.05ddJ = 2.9, 1.2 Hz
H-47.32ddJ = 5.1, 2.9 Hz
H-57.54ddJ = 5.1, 1.2 Hz
-CH₃2.54s
2-Acetyl-5-chlorothiophene H-37.55dJ = 4.1 Hz
H-46.95dJ = 4.1 Hz
-CH₃2.52s

Table 2: ¹³C NMR Spectral Data of Comparative Thiophene Derivatives (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
3-Acetylthiophene C-2132.3
C-3143.5
C-4126.5
C-5128.2
-C=O190.8
-CH₃26.8
2-Acetyl-5-chlorothiophene C-2142.8
C-3132.1
C-4126.9
C-5137.9
-C=O190.0
-CH₃26.6

Note: The chemical shift values are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

  • Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar to moderately polar organic compounds like acetylated dichlorothiophenes, deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient. For the less sensitive ¹³C nucleus, a higher concentration of 20-100 mg/mL is recommended.

  • Procedure:

    • Weigh the desired amount of the sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube securely to prevent solvent evaporation.

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the known chemical shift of the solvent residual peak or the internal standard (TMS).

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualizing the NMR Workflow

The following diagrams illustrate the logical flow of an NMR experiment and the structural relationship for interpreting the NMR spectrum of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound NMR_Tube NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse Pulse Sequence (¹H or ¹³C) Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Spectrum NMR Spectrum Phasing->Spectrum Interpretation Interpretation (Chemical Shift, Multiplicity, Coupling Constants, Integration) Spectrum->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for an NMR experiment, from sample preparation to structural elucidation.

Structure_Interpretation cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol mol_label C₆H₄Cl₂OS H4 H-4 (thiophene ring) ~ singulet CH3_H -CH₃ (acetyl group) ~ singulet C_ring C-2, C-3, C-4, C-5 (thiophene ring) CO -C=O (carbonyl) ~ 190 ppm CH3_C -CH₃ (acetyl group)

Caption: Predicted NMR signals for this compound based on its molecular structure.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for this elucidation, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Acetyl-2,5-dichlorothiophene against key structural analogs, supported by experimental data and protocols.

This analysis will delve into the characteristic fragmentation of the title compound and compare it with 2-acetylthiophene and 3-acetyl-2,5-dimethylthiophene to illuminate the influence of substituent position and halogenation on the fragmentation pathways.

Comparative Fragmentation Analysis

The electron ionization mass spectrum of this compound reveals a distinct pattern of fragmentation. The presence of two chlorine atoms is readily identified by the characteristic isotopic clusters for chlorine-containing fragments. The primary fragmentation events involve the loss of a methyl radical followed by the elimination of carbon monoxide, a classic pathway for acetylated aromatic compounds.

To contextualize the fragmentation of this compound, its mass spectral data is compared with that of 2-acetylthiophene and 3-acetyl-2,5-dimethylthiophene. This comparison highlights how the position of the acetyl group and the nature of the substituents on the thiophene ring direct the fragmentation process.

Compound Molecular Ion (M+) (m/z) Key Fragments (m/z) and [Proposed Identity] Base Peak (m/z)
This compound 194/196/198179/181/183 [M-CH₃]⁺, 151/153/155 [M-CH₃-CO]⁺, 116/118 [C₄HClS]⁺179
2-Acetylthiophene 126111 [M-CH₃]⁺, 83 [M-CH₃-CO]⁺, 43 [CH₃CO]⁺111
3-Acetyl-2,5-dimethylthiophene 154139 [M-CH₃]⁺, 111 [M-CH₃-CO]⁺, 43 [CH₃CO]⁺139

Note: Isotopic peaks for chlorine-containing fragments are shown (e.g., m/z and m/z+2).

Deciphering the Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion (M+). The primary fragmentation route involves the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. This is followed by the loss of a neutral carbon monoxide (CO) molecule.

fragmentation_pathway M [C₆H₄Cl₂OS]⁺˙ m/z 194/196/198 (Molecular Ion) frag1 [C₅H₁Cl₂OS]⁺ m/z 179/181/183 M->frag1 - •CH₃ frag2 [C₄HCl₂S]⁺ m/z 151/153/155 frag1->frag2 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented was obtained using electron ionization mass spectrometry. The following provides a generalized experimental protocol typical for the analysis of such organic compounds.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed. The mass spectrometer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

Experimental Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program: An initial oven temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. A 1 µL aliquot is then injected into the GC-MS system.

This comparative guide provides a foundational understanding of the mass spectral fragmentation of this compound. By comparing its fragmentation pattern with related structures, researchers can gain deeper insights into the structural characteristics of substituted thiophenes, aiding in the identification and characterization of these important heterocyclic motifs in various scientific endeavors.

comparing the anticancer activity of dichlorothiophene-based chalcones to other chalcones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer properties of dichlorothiophene-based chalcones compared to other chalcone analogues. This report synthesizes experimental data on cytotoxicity, outlines detailed laboratory protocols, and visualizes key molecular pathways.

Chalcones, a class of aromatic ketones with a distinctive 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold in anticancer drug discovery. Their synthetic accessibility and broad spectrum of biological activities have spurred the development of numerous derivatives. Among these, chalcones incorporating a dichlorothiophene moiety are gaining attention for their potential as potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of dichlorothiophene-based chalcones against other chalcone derivatives, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of dichlorothiophene-based chalcones and a variety of other chalcone analogues has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric for this comparison. The following tables summarize the IC50 values of selected chalcone derivatives, highlighting the potent activity of those containing the dichlorothiophene scaffold.

Table 1: Anticancer Activity of Dichlorothiophene-Based Chalcones

Compound IDCancer Cell LineIC50 (µM)Reference
Dichlorothiophene Chalcone Analogue 1DU145 (Prostate)~5 µg/mL[1][2]
Dichlorothiophene Chalcone Analogue 2DU145 (Prostate)~10 µg/mL[1][2]
Compound C4 (from 2-acetyl-4,5-dichlorothiophene)WiDr (Colorectal)0.77 µg/mL[3]
Compound C6 (from 2-acetyl-5-chlorothiophene)WiDr (Colorectal)0.45 µg/mL[3]

Table 2: Anticancer Activity of Other Chalcone Derivatives for Comparison

Compound ClassSpecific AnalogueCancer Cell LineIC50 (µM)Reference
Natural Chalcones XanthohumolMDA-MB-231 (Breast)6.7[4]
ButeinAromatase Inhibition3.75[4]
Licochalcone AT24 (Bladder)45 µg/mL[5]
Heterocyclic Chalcones Thiazole ChalconeOvar-3 (Ovarian)1.55[6]
Pyrazole-Chalcone HybridMCF-7 (Breast)2.13[7]
Bis-Chalcone with ThiopheneMCF-7 (Breast)4.05[8]
Substituted Chalcones 4-Methoxy Diaryl Ether ChalconeMCF-7 (Breast)3.44[9]
α-Phthalimido-ChalconeHepG2 (Liver)1.62[9]
Vanillin-Based ChalconeHCT-116 (Colon)6.85 µg/mL[9]

Key Mechanisms of Anticancer Action

The anticancer effects of chalcones, including dichlorothiophene derivatives, are often attributed to their ability to modulate critical cellular pathways involved in cell survival, proliferation, and death. Two of the most well-documented mechanisms are the activation of the p53 tumor suppressor pathway and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Activation of the p53 Signaling Pathway

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, such as DNA damage.[10] In many cancers, the function of p53 is abrogated. Chalcones have been shown to reactivate the p53 pathway, often by inhibiting its primary negative regulator, MDM2.[11][12] This inhibition prevents the degradation of p53, allowing it to accumulate in the nucleus, where it can transcribe target genes like p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein).[10][11]

p53_pathway cluster_stress Cellular Stress cluster_chalcone Mechanism of Action cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response stress DNA Damage p53 p53 stress->p53 activates chalcone Dichlorothiophene Chalcones mdm2 MDM2 chalcone->mdm2 inhibits mdm2->p53 degrades p21 p21 p53->p21 transcribes bax Bax p53->bax transcribes cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Figure 1: Activation of the p53 pathway by dichlorothiophene chalcones.
Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[13] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Many chalcone derivatives have been identified as tubulin polymerization inhibitors.[13][14] They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[14] This leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[13]

tubulin_inhibition cluster_chalcone Mechanism of Action cluster_tubulin Microtubule Dynamics cluster_cellular_response Cellular Response chalcone Dichlorothiophene Chalcones tubulin α/β-Tubulin Dimers chalcone->tubulin binds to microtubules Microtubules tubulin->microtubules Polymerization tubulin->microtubules inhibition mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle forms cell_cycle_arrest G2/M Arrest mitotic_spindle->cell_cycle_arrest leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis experimental_workflow synthesis Chalcone Synthesis & Characterization cytotoxicity Cell Viability Assay (e.g., MTT) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle tubulin Tubulin Polymerization Assay mechanism->tubulin

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3-Acetyl-2,5-dichlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily modified to generate diverse and potent bioactive compounds is a perpetual endeavor. 3-Acetyl-2,5-dichlorothiophene has emerged as a valuable starting material, giving rise to a plethora of derivatives with promising anticancer, antifungal, and antitubercular activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of derivatives synthesized from this versatile thiophene core, supported by experimental data and detailed protocols.

The synthetic accessibility of this compound, primarily through the Claisen-Schmidt condensation, allows for the facile introduction of a wide range of substituents, leading to diverse chemical libraries.[1][2] This has enabled researchers to systematically investigate the impact of structural modifications on biological activity, leading to the identification of key pharmacophoric features. The main classes of derivatives explored include chalcones, pyrimidines, and pyrazoles, each exhibiting distinct SAR profiles.

Comparative Biological Activities

The biological activities of this compound derivatives have been evaluated against various cancer cell lines, fungal strains, and Mycobacterium tuberculosis. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the potency of different structural modifications.

Anticancer Activity

The cytotoxic effects of these derivatives have been predominantly studied in cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Cytotoxic Activity of this compound Derivatives

Derivative ClassCompoundR GroupCancer Cell LineIC50 (µg/mL)Reference
Chalcone14-ChlorophenylDU145 (Prostate)~5 ± 1[1]
Chalcone22,4-DichlorophenylDU145 (Prostate)~10 ± 2[1]
Pyridine-3-carbonitrile5d4-FluorophenylHepG2 (Liver)1.53
Pyridine-3-carbonitrile5h4-ChlorophenylDU145 (Prostate)Potent
Pyridine-3-carbonitrile5i4-BromophenylMBA-MB-231 (Breast)1.38
Antifungal Activity

The antifungal potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antifungal Activity of this compound Chalcone Derivatives

CompoundR GroupAspergillus niger (MIC, µg/mL)Candida tropicalis (MIC, µg/mL)Reference
Chalcone34-Hydroxyphenyl≤ 8.0≤ 8.0
Chalcone42-Hydroxyphenyl≤ 8.0≤ 8.0
Chalcone54-Methoxyphenyl≤ 8.0≤ 8.0
Chalcone63,4-Dimethoxyphenyl≤ 8.0≤ 8.0
Standard Fluconazole ≤ 1.0 ≤ 1.0 [1]
Antitubercular Activity

The activity against Mycobacterium tuberculosis is also evaluated using MIC values.

Table 3: Antitubercular Activity of this compound Chalcone Derivatives

CompoundR GroupM. tuberculosis H37Rv (MIC, µg/mL)Reference
Chalcone74-Fluorophenyl~3.12
Chalcone84-Nitrophenyl~6.25
Chalcone92-Chlorophenyl~6.25
Chalcone103-Nitrophenyl~6.25
Chalcone112-Nitrophenyl~6.25
Chalcone122-Furyl~6.25
Standard Pyrazinamide ~3.12 [1]

Structure-Activity Relationship (SAR) Analysis

Chalcone Derivatives

The general structure of the synthesized chalcones involves the 2,5-dichloro-3-acetylthiophene core linked to a substituted aromatic or heteroaromatic ring via an α,β-unsaturated carbonyl system.

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring appears to be crucial for cytotoxic activity. For instance, a 4-chlorophenyl substituent resulted in a potent IC50 value against the DU145 prostate cancer cell line.[1] The substitution pattern on the phenyl ring also influences activity, with di-substituted derivatives sometimes showing reduced potency compared to mono-substituted ones.

  • Antifungal Activity: Chalcones bearing hydroxyl or methoxy groups on the phenyl ring demonstrated notable antifungal activity against Aspergillus niger and Candida tropicalis.[1] This suggests that electron-donating groups may be favorable for antifungal action.

  • Antitubercular Activity: A 4-fluorophenyl substituent on the chalcone scaffold yielded a promising MIC value against M. tuberculosis H37Rv, comparable to the standard drug pyrazinamide.[1] Other electron-withdrawing groups like nitro and chloro at various positions also conferred good activity. The presence of a heteroaromatic ring, such as furan, also resulted in significant antitubercular activity.

Pyrimidine and Pyrazole Derivatives

Cyclization of the chalcone precursors with reagents like guanidine hydrochloride or hydrazine hydrate leads to the formation of pyrimidine and pyrazole derivatives, respectively. These modifications significantly alter the biological activity profile. While specific quantitative data for a broad range of these derivatives of this compound is still emerging, the conversion of chalcones into these heterocyclic systems is a well-established strategy for discovering potent antimicrobial and anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

A mixture of this compound (1 mmol) and a substituted aromatic or heteroaromatic aldehyde (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of a base, typically potassium hydroxide (40%), is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) and monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., 5% HCl). The resulting solid precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired chalcone derivative.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product acetyl This compound stirring Stirring acetyl->stirring aldehyde Substituted Aldehyde aldehyde->stirring base Base (e.g., KOH) base->stirring solvent Solvent (e.g., Ethanol) solvent->stirring temp Room Temperature temp->stirring workup Acidic Workup & Precipitation stirring->workup purification Recrystallization workup->purification chalcone Chalcone Derivative purification->chalcone

Caption: Synthetic workflow for chalcone derivatives.

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Antifungal Susceptibility Testing (Agar-Diffusion and Tube Dilution Methods)

Agar-Diffusion Method:

  • A standardized inoculum of the fungal strain is uniformly swabbed onto the surface of an agar plate (e.g., Sabouraud Dextrose Agar).

  • Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.

  • The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.

Tube Dilution Method:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Sabouraud Dextrose Broth) in a series of test tubes.

  • Each tube is inoculated with a standardized suspension of the fungal strain.

  • The tubes are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Antitubercular Susceptibility Testing

The antitubercular activity is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Potential Mechanisms of Action

While the precise molecular targets for many of these derivatives are still under investigation, some general mechanisms of action have been proposed based on the activities of related compounds.

  • Anticancer Activity: Chalcones are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. They can modulate the expression of key proteins involved in cell cycle regulation and apoptosis, such as those in the Bcl-2 family and caspases. Some chalcones have also been shown to inhibit protein kinases, such as PI3K, which are crucial for cancer cell survival and proliferation.

G compound This compound Chalcone Derivative cell Cancer Cell compound->cell pi3k PI3K/Akt Pathway cell->pi3k Inhibits apoptosis Apoptosis Induction pi3k->apoptosis Leads to cell_death Cell Death apoptosis->cell_death

Caption: Proposed anticancer mechanism of action.

  • Antitubercular Activity: Some thiophene derivatives have been found to target essential enzymes in M. tuberculosis. For example, the DprE1 enzyme, which is involved in the synthesis of a crucial component of the mycobacterial cell wall, has been identified as a potential target. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death.

Conclusion

This compound serves as an excellent scaffold for the development of novel therapeutic agents. The ease of its derivatization, particularly into chalcones and subsequently into other heterocyclic systems, provides a rich platform for SAR studies. The current body of research indicates that specific substitutions on the appended aryl or heteroaryl rings are critical for conferring potent and selective anticancer, antifungal, and antitubercular activities. Further exploration of a wider range of derivatives and a deeper investigation into their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs to combat a range of diseases.

References

biological activity of 3-Acetyl-2,5-dichlorothiophene derivatives vs. non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-acetyl-2,5-dichlorothiophene derivatives and their non-chlorinated analogs reveals that the presence of chlorine atoms significantly modulates their biological activity, often enhancing their potency against cancer cells, fungi, and mycobacteria. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and insights into the mechanisms of action for researchers, scientists, and drug development professionals.

The inclusion of chlorine atoms on the thiophene ring of 3-acetylthiophene derivatives has been shown to be a pivotal factor in their biological efficacy. While both chlorinated and non-chlorinated analogs exhibit a range of activities, studies suggest that chlorinated compounds, particularly chalcone derivatives of this compound, often demonstrate superior performance as cytotoxic, antifungal, and antitubercular agents. This enhanced activity is attributed to the electronic and steric effects of the chlorine substituents, which can influence the molecule's interaction with biological targets.

Quantitative Comparison of Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives and their non-chlorinated counterparts. It is important to note that a direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains used.

Table 1: Cytotoxicity of this compound Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference StandardIC50 of Reference (µg/mL)
Chalcone ADU145 (Prostate)~5 ± 1Methotrexate~5 ± 1
Chalcone BDU145 (Prostate)~10 ± 2Methotrexate~5 ± 1

Data sourced from a study on novel 2,5-dichloro-3-acetylthiophene chalcone derivatives.[1][2][3][4]

Table 2: Antifungal Activity of this compound Chalcone Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference StandardMIC of Reference (µg/mL)
Chalcone CAspergillus niger≤ 8.0Fluconazole≤ 1.0
Chalcone DCandida tropicalis≤ 8.0Fluconazole≤ 1.0

Data from a study evaluating the in vitro antifungal activity of synthesized chalcones.[1][2][3][4]

Table 3: Antitubercular Activity of this compound Chalcone Derivatives

Compound IDMycobacterial StrainMIC (µg/mL)Reference StandardMIC of Reference (µg/mL)
Chalcone EM. tuberculosis H37Rv~3.12Pyrazinamide~3.12
Chalcone FM. tuberculosis H37Rv~6.25Pyrazinamide~3.12

Results from an in vitro evaluation against Mycobacterium tuberculosis.[1][2][3][4]

Table 4: Cytotoxicity of Non-chlorinated 2-Acetylthiophene Chalcone Derivatives

Compound IDCancer Cell LineActivity MetricObservation
3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon Adenocarcinoma)CytotoxicityDemonstrated higher cytotoxicity
3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon Adenocarcinoma)CytotoxicityDemonstrated higher cytotoxicity

Findings from a study on the cytotoxic and apoptotic effects of 2-acetylthiophene chalcone derivatives.[5]

While comprehensive side-by-side quantitative data is limited in the current literature, a general trend observed is that chlorinated chalcones tend to be more effective as antimicrobial agents than their non-chlorinated analogs.[6]

Experimental Protocols

The synthesis and biological evaluation of these compounds follow standardized laboratory procedures.

Synthesis: Claisen-Schmidt Condensation

The chalcone derivatives of both this compound and 3-acetylthiophene are typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.

Materials:

  • This compound or 3-acetylthiophene

  • Appropriate aromatic aldehyde

  • Ethanol or methanol

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve equimolar amounts of the acetylthiophene derivative and the aromatic aldehyde in a suitable solvent like ethanol in a reaction vessel.

  • Add the base catalyst to the mixture.

  • Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Filter, wash with cold water, and dry the precipitate.

  • Purify the crude product by recrystallization from a suitable solvent.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process acetylthiophene This compound or 3-Acetylthiophene stir Stirring at RT acetylthiophene->stir aldehyde Aromatic Aldehyde aldehyde->stir solvent Ethanol/Methanol solvent->stir catalyst Base (NaOH/KOH) catalyst->stir monitor TLC Monitoring stir->monitor precipitate Precipitation in Acidified Ice Water monitor->precipitate filter Filtration & Washing precipitate->filter purify Recrystallization filter->purify product Purified Chalcone Derivative purify->product

Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation

Cytotoxicity Testing: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) against fungal species is determined using methods like the agar-diffusion or broth dilution method.

Procedure (Broth Microdilution):

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized fungal suspension.

  • Incubate the plates under appropriate conditions for fungal growth.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

Antitubercular Activity Assay

The antitubercular activity is assessed by determining the MIC against Mycobacterium tuberculosis strains, often using the Microplate Alamar Blue Assay (MABA).

Procedure (MABA):

  • Prepare serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculate the wells with a standardized culture of M. tuberculosis.

  • Incubate the plates for several days.

  • Add Alamar Blue reagent to each well and incubate further.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Signaling Pathways in Anticancer Activity

Chalcone derivatives of thiophene have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. The presence of the dichlorothiophene moiety is believed to enhance this pro-apoptotic activity.

The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. These compounds can upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, some derivatives may also activate the extrinsic pathway by increasing the levels of caspase-8.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Thiophene Chalcone Derivative p53 p53 compound->p53 death_receptor Death Receptors compound->death_receptor bax Bax p53->bax Upregulates bcl2 Bcl-2 p53->bcl2 Downregulates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathway Induced by Thiophene Chalcones

References

A Comparative Guide to the Reactivity of 3-Acetyl-2,5-dichlorothiophene and 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Acetyl-2,5-dichlorothiophene and 2-acetylthiophene. The structural differences between these two thiophene derivatives—specifically the position of the acetyl group and the presence of chlorine atoms on the thiophene ring of this compound—give rise to distinct chemical behaviors. Understanding these differences is crucial for selecting the appropriate starting material and optimizing reaction conditions in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.

Comparative Summary of Properties and Reactivity

The following table summarizes the key physical and chemical properties of this compound and 2-acetylthiophene, providing a clear overview of their fundamental differences.

PropertyThis compound2-Acetylthiophene
Molecular Formula C₆H₄Cl₂OS[1][2]C₆H₆OS[3][4][5]
Molecular Weight 195.07 g/mol [2][6]126.17 g/mol [3][5]
Physical State Crystalline solid[6]Pale yellow liquid[3][5]
Melting Point 37-40 °C[6]9-11 °C[3][5]
Boiling Point ~240 - 245 °C[1]214 °C[3][5]
Reactivity towards Electrophilic Aromatic Substitution Highly deactivated due to three electron-withdrawing groups.Deactivated compared to thiophene, substitution occurs at the 4- and 5-positions.[7]
Reactivity towards Nucleophilic Aromatic Substitution More susceptible due to the presence of chlorine atoms as leaving groups and strong electron-withdrawing effects.Generally unreactive as the acetyl group alone is not sufficient to activate the ring.[8]
Reactivity of the Acetyl Group The carbonyl group is reactive towards nucleophilic addition, condensation, and oxidation/reduction reactions.[6]The carbonyl group readily participates in reactions such as reduction, oxidation, and condensation.[3][8]
Participation in Cross-Coupling Reactions The chlorine atoms can act as coupling partners in reactions like Suzuki-Miyaura coupling.Requires prior halogenation to participate in cross-coupling reactions.[9]

Detailed Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is inherently electron-rich and thus more reactive towards electrophilic attack than benzene.[7] However, the introduction of electron-withdrawing groups significantly diminishes this reactivity.

  • 2-Acetylthiophene: The acetyl group at the 2-position is a moderately deactivating group.[7] It withdraws electron density from the thiophene ring, making electrophilic substitution more difficult than for unsubstituted thiophene.[7] When these reactions do occur, they are directed to the 4- and 5-positions.[7][8]

  • This compound: This molecule possesses three electron-withdrawing substituents: the acetyl group at the 3-position and chlorine atoms at the 2- and 5-positions. The cumulative effect of these groups renders the thiophene ring highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution. The only available position for substitution, the 4-position, is sterically hindered and electronically poor, making EAS reactions on this substrate very challenging.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group present.

  • 2-Acetylthiophene: The acetyl group alone is generally not sufficient to activate the thiophene ring for SNAr with common nucleophiles.[8]

  • This compound: The presence of two chlorine atoms (which can act as leaving groups) and three electron-withdrawing groups makes this compound a plausible candidate for nucleophilic aromatic substitution. Strong nucleophiles can potentially displace one of the chlorine atoms, particularly the one at the 2-position, which is activated by the adjacent acetyl group and the chlorine at the 5-position.

Reactivity of the Carbonyl Group

The acetyl group in both compounds exhibits typical ketone chemistry.

  • 2-Acetylthiophene: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group.[3][7] It can also undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones.[8]

  • This compound: The acetyl group in this molecule is also susceptible to nucleophilic attack.[6] It can be used to synthesize substituted chalcones through Claisen-Schmidt condensation.[10][11] The strong electron-withdrawing nature of the dichlorinated thiophene ring may render the carbonyl carbon slightly more electrophilic compared to that in 2-acetylthiophene.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[12][13][14]

  • 2-Acetylthiophene: To be used in a Suzuki coupling, 2-acetylthiophene must first be halogenated, for example, by bromination at the 5-position to yield 2-acetyl-5-bromothiophene.[9] This derivative can then be coupled with various boronic acids.[9]

  • This compound: The chlorine atoms on this molecule can potentially participate directly in Suzuki coupling reactions, although chlorides are generally less reactive than bromides and iodides.[15] This makes this compound a useful building block for introducing a dichlorinated acetyl-thienyl moiety into more complex molecules.

Visualizing Reaction Pathways and Mechanisms

EAS_on_2_Acetylthiophene cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiophene 2-Acetylthiophene SigmaComplex Arenium Ion (Resonance Stabilized) Thiophene->SigmaComplex Attack at C5 Electrophile E+ Electrophile->SigmaComplex Product5 5-Substituted SigmaComplex->Product5 -H+ Product4 4-Substituted

Caption: Electrophilic Aromatic Substitution on 2-Acetylthiophene.

Suzuki_Miyaura_Coupling ArylHalide Ar-X (e.g., this compound) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid R-B(OH)₂ Transmetal Transmetalation BoronicAcid->Transmetal Base Catalyst_0 Pd(0) Catalyst_0->OxAdd Intermediate1 Ar-Pd(II)-X OxAdd->Intermediate1 Intermediate2 Ar-Pd(II)-R Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Catalyst_0 Catalyst Regeneration Product Ar-R RedElim->Product Intermediate1->Transmetal Intermediate2->RedElim

Caption: General Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative_Reactivity_Workflow cluster_2AT 2-Acetylthiophene cluster_3ADCT This compound TwoAT 2-Acetylthiophene TwoAT_EAS Electrophilic Substitution (at C4/C5) TwoAT->TwoAT_EAS TwoAT_Halogenation Halogenation TwoAT->TwoAT_Halogenation TwoAT_Carbonyl Carbonyl Reactions (Reduction, Condensation) TwoAT->TwoAT_Carbonyl TwoAT_Suzuki Suzuki Coupling TwoAT_Halogenation->TwoAT_Suzuki ThreeADCT This compound ThreeADCT_SNAr Nucleophilic Substitution (at C2/C5) ThreeADCT->ThreeADCT_SNAr ThreeADCT_Suzuki Direct Suzuki Coupling ThreeADCT->ThreeADCT_Suzuki ThreeADCT_Carbonyl Carbonyl Reactions (Condensation) ThreeADCT->ThreeADCT_Carbonyl

Caption: Comparative Reactivity Pathways.

Experimental Protocols

Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol describes the synthesis of 2-acetylthiophene from thiophene and acetyl chloride using stannic chloride as a catalyst.[16]

Materials:

  • Thiophene

  • Acetyl chloride

  • Stannic chloride (freshly distilled)

  • Dry benzene

  • Concentrated hydrochloric acid

  • Water

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in dry benzene (200 mL).[16]

  • Cool the solution to 0°C using an ice bath.[16]

  • With efficient stirring, add stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature at 0°C.[16] A purple solid will precipitate.[16]

  • After the addition is complete, remove the cooling bath and stir the mixture for an additional hour at room temperature.[16]

  • Hydrolyze the resulting addition product by slowly adding a mixture of water (90 mL) and concentrated hydrochloric acid (10 mL).[16]

  • Separate the yellow benzene layer, wash it with water, and dry it over anhydrous calcium chloride.[16]

  • Distill off the benzene and any unreacted thiophene using a short fractionating column.[16]

  • Distill the remaining liquid under reduced pressure to obtain 2-acetylthiophene.[16]

Suzuki Cross-Coupling of 2-Acetyl-5-bromothiophene with Phenylboronic Acid (General Protocol)

This protocol is a general procedure for the Suzuki coupling of a halogenated 2-acetylthiophene.[9]

Materials:

  • 2-Acetyl-5-bromothiophene

  • Phenylboronic acid

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2-acetyl-5-bromothiophene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent mixture (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Add the palladium catalyst (0.1-5 mol%) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-acetyl-5-phenylthiophene.

Synthesis of Chalcones from this compound (General Protocol)

This protocol describes a general Claisen-Schmidt condensation for the synthesis of chalcone derivatives.[10][11]

Materials:

  • This compound

  • An appropriate aromatic aldehyde

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of the base dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water or a dilute acid solution to precipitate the crude product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Conclusion

The reactivity of this compound and 2-acetylthiophene is markedly different, a direct consequence of their distinct substitution patterns. 2-Acetylthiophene behaves as a moderately deactivated aromatic system that undergoes electrophilic substitution and requires functionalization for cross-coupling reactions. In contrast, this compound is a highly electron-poor system, making it largely unreactive towards electrophiles but a promising substrate for nucleophilic aromatic substitution and direct use in cross-coupling reactions. These contrasting reactivities make them versatile yet non-interchangeable building blocks in organic synthesis, each suited for different strategic approaches in the construction of complex target molecules.

References

cost-benefit analysis of using 3-Acetyl-2,5-dichlorothiophene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of cost, efficiency, and overall project viability. 3-Acetyl-2,5-dichlorothiophene is a versatile intermediate, widely employed in the synthesis of a variety of bioactive molecules, most notably chalcones and the carbonic anhydrase inhibitor Brinzolamide. This guide provides a comprehensive cost-benefit analysis of using this compound compared to alternative starting materials, supported by experimental data and detailed protocols.

Comparison of Starting Materials for Chalcone Synthesis

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of compounds with significant therapeutic potential, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of thiophene-containing chalcones often utilizes acetylthiophenes as key precursors. Here, we compare the use of this compound with a closely related alternative, 2-acetyl-5-chlorothiophene, in the synthesis of analogous chalcone derivatives.

The general route to these chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[3][4]

Table 1: Comparison of this compound and an Alternative in Chalcone Synthesis
FeatureThis compound2-Acetyl-5-chlorothiophene (Alternative)
Starting Material 1-(2,5-dichlorothiophen-3-yl)ethan-1-one1-(5-chlorothiophen-2-yl)ethan-1-one
CAS Number 36157-40-12361-43-5
Molecular Weight 195.07 g/mol 160.62 g/mol
Typical Reaction Claisen-Schmidt CondensationClaisen-Schmidt Condensation
Reported Yields 70-90%[5][6]70-79%
Relative Cost ModerateGenerally Lower
Key Advantage Provides a scaffold with two reactive chlorine atoms, allowing for further functionalization.Simpler starting material, potentially leading to cleaner reactions in some cases.
Key Disadvantage Higher cost and molecular weight compared to the monochloro alternative.Offers fewer sites for subsequent chemical modification.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone using this compound

This protocol is adapted from the synthesis of 2,5-dichloro-3-acetylthiophene chalcone derivatives.[5]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Methanol

  • Potassium hydroxide (40% aqueous solution)

  • Hydrochloric acid (1:1 aqueous solution)

  • Crushed ice

Procedure:

  • Dissolve this compound and the substituted aromatic aldehyde in methanol in a round-bottom flask.

  • To this stirred solution, add the 40% aqueous potassium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with the 1:1 hydrochloric acid solution to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Chalcone using 2-Acetyl-5-chlorothiophene (Alternative)

This protocol is for the synthesis of chlorothiophene-based chalcones.[7]

Materials:

  • 2-Acetyl-5-chlorothiophene (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Methanol (20 mL per 0.01 mol of reactants)

  • Potassium hydroxide (40% aqueous solution, 4 mL per 0.01 mol of reactants)

  • Hydrochloric acid (5% aqueous solution)

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, dissolve 2-acetyl-5-chlorothiophene and the corresponding aromatic aldehyde in methanol.[7]

  • To this stirred solution, add the 40% aqueous KOH solution.[7]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).[7]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[7]

  • Acidify the mixture with 5% HCl to precipitate the crude chalcone.[7]

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Cost-Benefit Analysis

The primary benefit of using This compound lies in the synthetic versatility it offers. The presence of two chlorine atoms on the thiophene ring provides opportunities for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. This is particularly advantageous in drug discovery and materials science where structure-activity relationship (SAR) studies are crucial.

However, this versatility comes at a higher financial cost compared to simpler alternatives like 2-acetyl-5-chlorothiophene or even non-halogenated 2-acetylthiophene . The higher molecular weight of the dichlorinated compound also means that on a per-mole basis, more mass is required, which can impact the overall cost of a large-scale synthesis.

From a process perspective, the yields for chalcone synthesis are comparable between the two starting materials, typically in the range of 70-90%. The reaction conditions are also very similar, relying on the well-established Claisen-Schmidt condensation. Therefore, the decision to use this compound should be primarily driven by the downstream synthetic strategy. If the additional chlorine atom is a necessary handle for subsequent reactions, its higher cost is justified. If the target molecule does not require this additional functionality, a more economical alternative would be a more prudent choice.

Visualizing the Synthetic Pathways

Claisen-Schmidt Condensation Pathway

Claisen_Schmidt_Condensation acetylthiophene 3-Acetyl-2,5- dichlorothiophene enolate Enolate Intermediate acetylthiophene->enolate Base (e.g., KOH) aldehyde Aromatic Aldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct Nucleophilic attack enolate->aldol_adduct chalcone Thiophene-containing Chalcone aldol_adduct->chalcone Dehydration

Caption: General mechanism of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Workflow for Chalcone Synthesis

Experimental_Workflow start Start dissolve Dissolve Acetylthiophene and Aldehyde in Methanol start->dissolve add_base Add Aqueous KOH (40%) dissolve->add_base stir Stir at Room Temperature (24h) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Crushed Ice monitor->quench Reaction Complete acidify Acidify with HCl quench->acidify filter Filter and Wash with Water acidify->filter dry Dry the Crude Product filter->dry purify Recrystallize dry->purify end End purify->end

References

A Comparative Guide to Research-Grade 3-Acetyl-2,5-dichlorothiophene and its Alternatives for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency, purity, and success of a synthetic workflow. This guide provides a comprehensive comparison of research-grade 3-Acetyl-2,5-dichlorothiophene and two viable alternatives, 3-Acetyl-2,5-dimethylthiophene and 2-Acetyl-5-chlorothiophene, for their application in the synthesis of chalcones and other biologically active compounds.

This document outlines the typical Certificate of Analysis (CoA) parameters for these precursors, offers a comparative analysis of their performance in chalcone synthesis based on published experimental data, and provides detailed experimental protocols. Furthermore, relevant biological pathways and experimental workflows are visualized to enhance understanding.

Certificate of Analysis (CoA) Parameters: A Comparative Overview

The quality and purity of a chemical reagent are paramount in research and development. The following table summarizes the typical Certificate of Analysis parameters for research-grade this compound and its alternatives. Data has been compiled from various chemical suppliers.[1][2][3][4]

ParameterThis compound3-Acetyl-2,5-dimethylthiophene2-Acetyl-5-chlorothiophene
CAS Number 36157-40-12530-10-16310-09-4
Molecular Formula C₆H₄Cl₂OSC₈H₁₀OSC₆H₅ClOS
Molecular Weight 195.07 g/mol 154.23 g/mol 160.62 g/mol
Appearance White to yellow or orange crystalline powderLiquidWhite to off-white solid
Purity (Assay) ≥98% (GC)≥99% (GC)≥98.5% (GC)
Melting Point 37-41 °CN/A44-49 °C
Boiling Point 120-122 °C @ 4 mmHg105-108 °C @ 15 mmHg117-118 °C @ 17 mmHg
Infrared (IR) Spectrum Conforms to structureConforms to structureConforms to structure
¹H NMR Spectrum Conforms to structureConforms to structureConforms to structure

Performance in Chalcone Synthesis: A Comparative Analysis

This compound and its analogs are widely used as precursors in the Claisen-Schmidt condensation to produce chalcones, which are known for their broad range of biological activities, including anticancer properties. The reactivity of the acetylthiophene derivative can influence the reaction time and yield of the final chalcone product.

Experimental data from a study on the synthesis of chlorothiophene-based chalcones demonstrates high yields using 2-acetyl-5-chlorothiophene as a starting material. For instance, the reaction of 2-acetyl-5-chlorothiophene with various benzaldehydes in the presence of potassium hydroxide in methanol resulted in chalcone yields ranging from 70% to 96%.

Experimental Protocols

The following are representative experimental protocols for the synthesis of chalcones using acetylthiophene precursors.

General Protocol for Claisen-Schmidt Condensation

This protocol is adapted from a general method for the synthesis of chlorothiophene-based chalcones.

Materials:

  • Substituted acetylthiophene (e.g., this compound) (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Methanol

  • Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)

  • Crushed ice

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve the substituted acetylthiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) in a round-bottom flask.

  • With stirring, add the potassium hydroxide solution (4 mL of 40% solution) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 5% HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate.

  • Dry the purified chalcone in a desiccator.

Mandatory Visualizations

Experimental Workflow: Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis of chalcones from acetylthiophene precursors via the Claisen-Schmidt condensation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 Acetylthiophene Derivative Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Solvent Methanol Solvent->Reaction Catalyst Potassium Hydroxide (KOH) Catalyst->Reaction Temperature Room Temperature Temperature->Reaction Workup Work-up (Ice, HCl) Reaction->Workup Purification Recrystallization Workup->Purification Product Chalcone Derivative Purification->Product G cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_response Cellular Response Stress DNA Damage (e.g., from Chalcones) p53 p53 Activation Stress->p53 MDM2 MDM2 p53->MDM2 Negative Feedback Arrest Cell Cycle Arrest p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis p53->Apoptosis G cluster_tubulin Tubulin Dynamics cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Tubulin->Disruption Microtubule->Tubulin Depolymerization Microtubule->Disruption Inhibitor Tubulin Polymerization Inhibitor (e.g., Chalcone Derivative) Inhibitor->Tubulin Binds to Tubulin Inhibitor->Microtubule Inhibits Polymerization Inhibitor->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 3-Acetyl-2,5-dichlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cytotoxic performance of 3-Acetyl-2,5-dichlorothiophene derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

The quest for novel, potent, and selective anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro performance of these derivatives, summarizing key experimental data to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity Data of this compound Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of the compounds. The derivatives are primarily chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[1]

Derivative TypeCompound IDCancer Cell LineIC50 (µM)Reference
ChalconeC4WiDr (Colon)0.77 µg/mL[2]
ChalconeC6WiDr (Colon)0.45 µg/mL[2]
ChalconeC06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one)HT-29 (Colon)Not specified[3]
ChalconeC09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one)HT-29 (Colon)Not specified[3]
Thiophene Carboxamide2bHep3B (Liver)5.46[4]
Thiophene Carboxamide2dHep3B (Liver)8.85[4]
Thiophene Carboxamide2eHep3B (Liver)12.58[4]
Thiophene Derivative480HeLa (Cervical)12.61 µg/mL[5]
Thiophene Derivative480HepG2 (Liver)33.42 µg/mL[5]
Thiophene Derivative9aMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High potency[6]
Thiophene Derivative9cMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High potency[6]
Thiophene Derivative12aMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High potency[6]
Thiophene Derivative14MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)High potency[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of cytotoxicity, such as the expression of apoptosis-related proteins.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with Derivatives seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blotting (Protein Expression) treat->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_level Protein Level Changes wb->protein_level signaling_pathway derivative This compound Derivative p53 p53 Activation derivative->p53 Induces bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 bax Bax (Pro-apoptotic) Upregulation p53->bax caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

References

comparative study of different synthetic routes to Brinzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brinzolamide, an inhibitor of carbonic anhydrase II, is a cornerstone in the management of glaucoma and ocular hypertension. Its synthesis has been approached through various chemical strategies, each with distinct advantages and drawbacks. This guide provides a comparative study of three prominent synthetic routes to Brinzolamide, offering a comprehensive overview of their methodologies, efficiencies, and key characteristics to aid in process development and optimization.

Executive Summary of Synthetic Routes

The synthesis of Brinzolamide has evolved to optimize yield, purity, and industrial scalability. This comparison focuses on three key approaches: the widely referenced "DCAT Route," a classical approach commencing with 3-acetylthiophene, and an alternative patented method. Each route presents a unique sequence of reactions to construct the core thieno[3,2-e]-1,2-thiazine scaffold and install the necessary functional groups.

MetricRoute 1: "DCAT Route"Route 2: From 3-AcetylthiopheneRoute 3: Alternative Thiophene Route
Starting Material 3-acetyl-2,5-dichlorothiophene (DCAT)3-acetylthiopheneThis compound
Key Features Enantioselective reduction of a bromoketone intermediate; Late-stage introduction of the C6-sulfonamide group.Early formation of the thiazine ring; Resolution of a racemic intermediate.Protection of the acetyl group; Late-stage amination.
Reported Overall Yield Not explicitly stated, but individual step yields are high.Described as a lengthy 14-step process with potential for low overall yield.[1]High yields reported for individual steps.
Final Product Purity High enantiomeric excess (>98% ee) is achievable.[2]Requires multiple crystallizations to achieve pharmaceutical grade.[1]High purity is achievable.
Number of Steps Approximately 8-10 steps.14 steps.[1]Approximately 8 steps.

Synthetic Route 1: The "DCAT Route"

This route, starting from this compound (DCAT), is a well-documented and efficient method for the large-scale synthesis of Brinzolamide.[2][3] A key feature of this pathway is the enantioselective reduction of a key intermediate to establish the desired stereochemistry at the C4 position.

DCAT_Route DCAT This compound (DCAT) Thioether Thioether Intermediate DCAT->Thioether NaSBn Sulfonamide6 Sulfonamide Intermediate Thioether->Sulfonamide6 Oxidative Chlorination, Amination BromoKetone Bromo Ketone Intermediate Sulfonamide6->BromoKetone Bromination Thiazine8a (S)-Thieno[3,2-e]-1,2-thiazine BromoKetone->Thiazine8a (+)-B-chlorodiisopinocampheylborane, Cyclization BisSulfonamide Bis-sulfonamide Intermediate Thiazine8a->BisSulfonamide 1. n-BuLi 2. SO2 3. HOSA ProtectedAmine Protected Amine Intermediate BisSulfonamide->ProtectedAmine Protection, Tosylation Brinzolamide Brinzolamide ProtectedAmine->Brinzolamide Amination (Ethylamine)

Caption: The "DCAT Route" to Brinzolamide.

Experimental Protocol: Key Steps of the "DCAT Route"

Step 1: Synthesis of Thioether Intermediate To a solution of this compound (1.0 eq) in a suitable solvent, sodium thiophenoxide (NaSBn) is added, and the mixture is stirred until the reaction is complete.[2]

Step 2: Formation of the Thiazine Ring The sulfonamide intermediate is brominated to yield a bromo ketone.[2] This intermediate undergoes an enantioselective reduction using (+)-B-chlorodiisopinocampheylborane, followed by in-situ cyclization to form the (S)-thieno[3,2-e]-1,2-thiazine with high enantiomeric excess.[3]

Step 3: Introduction of the C6-Sulfonamide Group The thiazine intermediate is treated with n-butyllithium at low temperature (-70 °C) to effect a lithium-halogen exchange.[2] The resulting organolithium species is then quenched with sulfur dioxide, followed by reaction with hydroxylamine-O-sulfonic acid (HOSA) to furnish the bis-sulfonamide.[2]

Step 4: Final Amination The primary sulfonamide is protected, and the secondary amine is introduced via tosylation and subsequent reaction with ethylamine to yield Brinzolamide.[2]

Synthetic Route 2: From 3-Acetylthiophene

This route, as outlined in early patents, begins with the more readily available 3-acetylthiophene.[1] However, it is a lengthy, 14-step process that involves multiple oxidation state changes and a resolution step to obtain the desired enantiomer.[1]

3_Acetylthiophene_Route Start 3-acetylthiophene Intermediate1 Sulfonamide Intermediate Start->Intermediate1 Sulfonamidation Intermediate2 Bromoalcohol Intermediate Intermediate1->Intermediate2 Reduction (NaBH4), Bromination Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Intermediate4 Oxidized Intermediate Intermediate3->Intermediate4 Oxidation (Sodium Dichromate) Intermediate5 Enantioselective Reduction Intermediate4->Intermediate5 (+)-B-chlorodiisopinocamphenylborane Intermediate6 Alkylation Intermediate5->Intermediate6 Alkylation Brinzolamide Brinzolamide Intermediate6->Brinzolamide Amination (Ethylamine)

Caption: Synthetic pathway starting from 3-acetylthiophene.

Experimental Protocol: Key Steps of the 3-Acetylthiophene Route

Step 1: Sulfonamidation and Ring Formation 3-acetylthiophene is first converted to 3-acetylthiophene-2-sulfonamide.[4] The acetyl group is then reduced with sodium borohydride, followed by bromination to form an α-bromoalcohol.[1] This intermediate then undergoes cyclization.[1]

Step 2: Oxidation and Enantioselective Reduction A notable feature of this route is the oxidation of the secondary alcohol back to a ketone using a toxic reagent like sodium dichromate.[1] The resulting ketone is then subjected to an enantioselective reduction using (+)-B-chlorodiisopinocamphenylborane, a costly reagent, at low temperatures for an extended period.[1]

Step 3: Alkylation and Amination The chiral alcohol is alkylated, followed by the introduction of the ethylamino group to yield Brinzolamide.[1] Alternatively, resolution of a racemic intermediate can be performed using a chiral acid.[1]

Synthetic Route 3: Alternative Thiophene-Based Route

This patented route also starts with a thiophene derivative and offers a potentially more streamlined approach compared to the 14-step synthesis. It emphasizes the protection of the acetyl group early in the synthesis and proceeds through a series of high-yielding steps.

Alternative_Route Start This compound Protected Protected Ketone Start->Protected Acetyl Protection (e.g., ethylene glycol) Sulfonated N-Substituted Sulfonamide Protected->Sulfonated 1. Sulfonation 2. Chlorination 3. Reaction with 3-methoxypropylamine Reduced Reduced Intermediate Sulfonated->Reduced Reduction (NaBH4) Cyclized Cyclized Intermediate Reduced->Cyclized Organometallic reaction, SO2, HOSA HydroxyIntermediate (S)-4-hydroxy Intermediate Cyclized->HydroxyIntermediate Bromination, Chiral Reduction, Cyclization Brinzolamide Brinzolamide HydroxyIntermediate->Brinzolamide Reaction with Ethylamine (in presence of methanesulfonic anhydride)

Caption: An alternative industrial synthesis of Brinzolamide.

Experimental Protocol: Key Steps of the Alternative Route

Step 1: Protection and Sulfonylation The synthesis commences with the protection of the acetyl group of this compound as a ketal.[5] This is followed by sulfonation, chlorination, and reaction with 3-methoxypropylamine to form an N-substituted sulfonamide.[6]

Step 2: Reduction and Cyclization The keto group (or its protected form) is reduced, followed by a sequence of reactions to introduce the second sulfonamide group and effect cyclization to form the thieno[3,2-e]-1,2-thiazine ring system.[6]

Step 3: Chiral Reduction and Amination A key brominated intermediate is subjected to a stereoselective reduction to establish the (S)-configuration at the 4-position.[6] The final step involves the reaction of the resulting hydroxyl group with ethylamine in the presence of methanesulfonic anhydride to yield Brinzolamide.[6]

Conclusion

The choice of a synthetic route for Brinzolamide production is a critical decision influenced by factors such as cost of starting materials and reagents, process safety, scalability, and desired final product purity. The "DCAT Route" appears to be a robust and efficient method for large-scale, enantioselective synthesis. The route starting from 3-acetylthiophene, while historically significant, presents challenges in terms of step economy and the use of hazardous reagents. The alternative patented routes offer further refinements, potentially improving upon earlier methods by optimizing the sequence of steps and reaction conditions. For researchers and drug development professionals, a thorough evaluation of these pathways, considering both the chemical transformations and the practical aspects of implementation, is essential for selecting the most suitable process for their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical not only for personal safety but also for environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Acetyl-2,5-dichlorothiophene, ensuring a secure and compliant laboratory environment.

Key Safety and Handling Information

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to safety precautions is necessary.

Personal Protective Equipment (PPE): When handling this chemical, always use appropriate personal protective equipment, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is recommended, especially in poorly ventilated areas or when dealing with dust.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₆H₄Cl₂OS
Molecular Weight195.07 g/mol
Melting Point37-40 °C
Flash Point113 °C (235.4 °F) - closed cup
Hazard ClassAcute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3[1]
WGK (Germany)3 (highly hazardous for water)

Experimental Protocol: Handling and Disposal of this compound

This protocol outlines the standard procedure for using and subsequently disposing of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents and reagents for the experiment

  • Chemical fume hood

  • Personal Protective Equipment (as listed above)

  • Labeled, sealable, and compatible waste container for halogenated organic waste

  • Spill kit for chemical spills

Procedure:

  • Preparation: Before handling the chemical, ensure you are wearing all the required PPE. Conduct all work in a well-ventilated chemical fume hood.

  • Handling:

    • Carefully weigh the required amount of this compound.

    • Avoid generating dust.

    • If the compound is to be dissolved, add it slowly to the solvent in your reaction vessel.

    • Do not eat, drink, or smoke while handling this chemical.[1]

  • Post-Experiment:

    • Quench any reactive materials according to your specific experimental protocol.

    • Segregate the waste containing this compound. It should be considered halogenated organic waste.

  • Disposal:

    • Transfer all waste containing this compound, including any contaminated solvents, disposable labware (e.g., pipette tips, weighing paper), and contaminated PPE, into a designated and clearly labeled waste container for halogenated organic waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • The waste container must be kept securely sealed when not in use.

    • Store the waste container in a designated secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]

    • Arrange for the disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal company. All disposal must be carried out in accordance with local, state, and federal regulations.[3]

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and the work area with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling Chemical ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment waste_generation Generate Waste experiment->waste_generation segregate Segregate Halogenated Waste waste_generation->segregate container Transfer to Labeled Waste Container segregate->container storage Store in Secondary Containment container->storage disposal Arrange for Professional Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2,5-dichlorothiophene
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2,5-dichlorothiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.